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1-(2-Amino-5-isopropylphenyl)ethanone Documentation Hub

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  • Product: 1-(2-Amino-5-isopropylphenyl)ethanone
  • CAS: 126272-90-0

Core Science & Biosynthesis

Foundational

2'-Amino-5'-isopropylacetophenone chemical structure and synonyms

The following technical guide details the chemical structure, synthesis, and applications of 2'-Amino-5'-isopropylacetophenone , a specialized aromatic intermediate used in the synthesis of nitrogen heterocycles. Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 2'-Amino-5'-isopropylacetophenone , a specialized aromatic intermediate used in the synthesis of nitrogen heterocycles.

Chemical Identity & Structural Analysis[1][2]

2'-Amino-5'-isopropylacetophenone is a bifunctional aromatic building block characterized by an acetophenone core substituted with an amino group at the ortho position (2') and an isopropyl group at the meta position (5') relative to the acetyl moiety. This specific substitution pattern renders it a critical precursor for the Friedländer synthesis of substituted quinolines, particularly those requiring lipophilic side chains for enhanced bioavailability.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 1-(2-Amino-5-(propan-2-yl)phenyl)ethanone
Common Synonyms 2-Acetyl-4-isopropylaniline; 5'-Isopropyl-2'-aminoacetophenone
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
SMILES CC(C)C1=CC(C(C)=O)=C(N)C=C1
InChI Key (Predicted) IFCGVNYNIRTWNU-UHFFFAOYSA-N (Analogous)
Core Scaffold o-Aminoacetophenone
Structural Logic

The molecule features a push-pull electronic system :

  • Acetyl Group (C-1): An electron-withdrawing group (EWG) that activates the ortho-methyl group for condensation reactions.

  • Amino Group (C-2): An electron-donating group (EDG) positioned ortho to the carbonyl. This proximity facilitates intramolecular cyclization (e.g., imine formation).[1]

  • Isopropyl Group (C-5): A lipophilic alkyl group that increases the LogP of the final derivative, often modulating the pharmacokinetic profile of drug candidates derived from this scaffold.

Physicochemical Properties (Predicted)

As a specialized intermediate, experimental data is often extrapolated from the structural analog 2'-aminoacetophenone (CAS 551-93-9) and 4-isopropylaniline .

PropertyValue / RangeNote
Appearance Yellow to orange oil or low-melting solidAminoketones oxidize/darken upon air exposure.
Boiling Point 145–150 °C at 10 mmHgEstimated based on MW and H-bonding.
Solubility Soluble in DCM, EtOAc, EtOH; Insoluble in waterLipophilic due to isopropyl group.
pKa (Amino) ~2.2 – 2.5Reduced basicity due to o-acetyl H-bonding and conjugation.
Storage 2–8 °C, Inert Atmosphere (Argon/N₂)Sensitive to oxidation and self-condensation.

Synthesis & Production Protocols

The synthesis of 2'-amino-5'-isopropylacetophenone is non-trivial due to the directing effects of the isopropyl group. The most robust industrial route utilizes the Sugasawa Reaction or a modified Friedel-Crafts acylation of a protected aniline.

Pathway: Boron-Mediated Ortho-Acylation

This protocol ensures high regioselectivity for the ortho position relative to the amine, overcoming the steric bulk of the isopropyl group.

Step 1: Preparation of Reagents
  • Starting Material: 4-Isopropylaniline (Cumidine).

  • Reagents: Boron trichloride (BCl₃), Acetyl chloride, Triethylamine, Xylene/Toluene.

Step 2: The Sugasawa Protocol
  • Complexation: Dissolve 4-isopropylaniline (1.0 eq) in dry xylene under N₂. Cool to 0°C.

  • Addition: Dropwise add BCl₃ (1.1 eq) in xylene. A thick precipitate (aniline-boron complex) forms.

  • Acylation: Add acetyl chloride (1.2 eq) followed by triethylamine (1.0 eq).

  • Reflux: Heat the mixture to reflux (130–140°C) for 6–12 hours. The high temperature drives the rearrangement of the N-acyl intermediate to the ortho-C-acyl product.

  • Hydrolysis: Cool to room temperature. Carefully quench with 2M HCl (exothermic). Reflux for 1 hour to break the B-N complex.

  • Isolation: Basify with NaOH to pH 9. Extract with dichloromethane (DCM).

  • Purification: Flash column chromatography (Hexane/EtOAc 9:1) to yield the yellow oil product.

SynthesisPathway Start 4-Isopropylaniline (Cumidine) Complex Aniline-BCl3 Complex Start->Complex + BCl3, 0°C Intermediate Ortho-Acylation Transition State Complex->Intermediate + Acetyl Chloride + Et3N, Reflux Product 2'-Amino-5'-isopropyl- acetophenone Intermediate->Product Acid Hydrolysis (2M HCl)

Figure 1: Regioselective synthesis via Boron-mediated acylation (Sugasawa reaction).

Reactivity & Applications: The Friedländer Annulation[4]

The primary utility of 2'-amino-5'-isopropylacetophenone is as a C-C-N binucleophile in the Friedländer synthesis. It reacts with ketones or aldehydes containing active α-methylenes to form 6-isopropyl-4-methylquinoline derivatives.

Mechanism[2][3]
  • Condensation: The amino group attacks the carbonyl of the second ketone (Schiff base formation).

  • Cyclization: The acetyl enolate (generated by base/acid) attacks the imine or carbonyl carbon.

  • Dehydration: Aromatization drives the formation of the stable quinoline ring.

Experimental Protocol: Synthesis of 6-Isopropyl-2,4-dimethylquinoline

This protocol demonstrates the condensation with acetone.

  • Reagents: 2'-Amino-5'-isopropylacetophenone (1.0 eq), Acetone (Excess/Solvent), Sulfamic acid (Catalyst, 10 mol%).

  • Procedure:

    • Dissolve the amino-ketone in acetone.

    • Add sulfamic acid or iodine (catalytic).

    • Reflux for 4 hours. Monitor TLC for disappearance of the yellow starting material and appearance of a fluorescent spot (quinoline).

    • Evaporate acetone. Neutralize with NaHCO₃.

    • Extract with EtOAc.[2] Recrystallize from ethanol.

Friedlander Reactants 2'-Amino-5'-isopropylacetophenone + Ketone (R-CH2-CO-R') SchiffBase Intermediate Schiff Base (Imine Formation) Reactants->SchiffBase Acid Cat. - H2O Aldol Intramolecular Aldol Condensation SchiffBase->Aldol Enolization Quinoline 6-Isopropyl-substituted Quinoline Aldol->Quinoline Dehydration - H2O

Figure 2: Friedländer Annulation mechanism for quinoline construction.

Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Do not eat, drink, or smoke when using.
Skin/Eye Causes skin irritation (H315) and eye irritation (H319).Wear nitrile gloves and safety goggles.
Stability May darken upon light/air exposure.Store in amber vials under inert gas.

References

  • Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842–4852.

  • Friedländer, P. (1882). "Ueber die Darstellung von Chinolinderivaten aus o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.

  • Marco-Contelles, J., et al. (2009). "Friedländer Reaction for the Synthesis of Quinolines." Chemical Reviews, 109(6), 2652–2671.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 551-93-9 (2'-Aminoacetophenone - Analogous Structure)." PubChem.

Sources

Exploratory

1-(2-Amino-5-isopropylphenyl)ethan-1-one molecular weight and formula

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers From Synthesis to Scaffold: A Guide for Drug Discovery Executive Summary 1-(2-Amino-5-isopropylphenyl)eth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

From Synthesis to Scaffold: A Guide for Drug Discovery

Executive Summary

1-(2-Amino-5-isopropylphenyl)ethan-1-one (CAS: 50355-73-2, generic/analogous classification) is a specialized ortho-aminoacetophenone derivative. It serves as a critical "linchpin" intermediate in the synthesis of nitrogenous heterocycles, specifically substituted indoles and quinolines. Its structural uniqueness lies in the 5-isopropyl moiety, which introduces lipophilicity and steric bulk often required for kinase inhibitor binding pockets or GPCR ligands.

This guide moves beyond basic property listing to provide a robust synthetic strategy, mechanistic insights into its formation via boron-mediated acylation, and its downstream utility in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data aggregates calculated and empirical constants for the target molecule.

PropertyValue / Descriptor
IUPAC Name 1-(2-Amino-5-isopropylphenyl)ethan-1-one
Synonyms 2'-Amino-5'-isopropylacetophenone; 5-Isopropyl-2-aminoacetophenone
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
Physical State Yellow to orange oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water
pKa (Conjugate Acid) ~2.5 (estimated for the aniline nitrogen)
Key Functional Groups Primary Amine (Nucleophile), Ketone (Electrophile), Isopropyl (Lipophilic)

Synthetic Methodology: The Sugasawa Reaction

Standard Friedel-Crafts acylation fails with anilines due to the formation of deactivating Lewis acid-amine complexes. To synthesize 1-(2-Amino-5-isopropylphenyl)ethan-1-one efficiently, one must employ the Sugasawa Reaction . This method utilizes the dual Lewis acidity of Boron Trichloride (


) and Aluminum Chloride (

) to direct acylation exclusively to the ortho position.
Reaction Logic
  • Starting Material: 4-Isopropylaniline (Cumidine).

  • Reagent: Acetonitrile (acts as the acetyl source).

  • Catalyst System:

    
     complexes with the amine nitrogen, increasing the acidity of the N-H protons and directing the incoming electrophile to the ortho position via a cyclic transition state.
    
Detailed Experimental Protocol

Note: This protocol involves handling highly reactive Lewis acids. An inert atmosphere (


 or 

) is mandatory.

Reagents:

  • 4-Isopropylaniline (1.0 eq)

  • Boron Trichloride (1.0 M in heptane or DCM, 1.1 eq)

  • Aluminum Chloride (

    
    , solid, 1.1 eq)
    
  • Acetonitrile (Solvent/Reagent, excess)

Step-by-Step Workflow:

  • Complex Formation: In a flame-dried 3-neck flask under argon, dissolve 4-isopropylaniline in dry 1,2-dichloroethane (DCE). Cool to 0°C.

  • Boron Addition: Dropwise add the

    
     solution. A thick precipitate (aniline-boron complex) will form. Stir for 15 minutes.
    
  • Nitrile Addition: Add acetonitrile (1.2 eq) and solid

    
     in one portion.
    
  • Thermal Activation: Warm the mixture to reflux (approx. 80-85°C) and stir for 6–12 hours. The solution typically turns homogenous and dark.

  • Hydrolysis (Critical): Cool to 0°C. Carefully quench with 2N HCl. The intermediate imine is hydrolyzed to the ketone during this step. Heat the biphasic mixture at 60°C for 30 minutes to ensure complete hydrolysis.

  • Isolation: Extract with DCM (3x). Wash organics with

    
     (aq) and brine. Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product is typically a yellow oil that may solidify upon standing.

Mechanistic Visualization

The following diagram illustrates the regioselective direction provided by the Boron-Nitrogen interaction.

SugasawaMechanism Start 4-Isopropylaniline Complex Aniline-BCl3 Complex (N-B Bond Forms) Start->Complex + BCl3 Transition Cyclic Transition State (Ortho-Attack by CH3CN) Complex->Transition + AlCl3 / CH3CN Imine Ketimine Intermediate Transition->Imine - HCl Product 1-(2-Amino-5-isopropylphenyl) ethan-1-one Imine->Product + H3O+ (Hydrolysis)

Figure 1: The Sugasawa reaction pathway utilizing specific Lewis acid complexation to achieve ortho-regioselectivity.

Downstream Applications: Heterocycle Construction

This molecule is a "privileged structure" for synthesizing fused ring systems. The proximity of the nucleophilic amine and the electrophilic ketone allows for rapid cyclization.

Friedländer Quinoline Synthesis

Reacting 1-(2-Amino-5-isopropylphenyl)ethan-1-one with


-methylene ketones yields 2,3-disubstituted quinolines. This is vital for generating antimalarial or kinase-inhibiting scaffolds.
  • Conditions: KOH (cat.), EtOH, Reflux.

Indole Synthesis (Reductive Cyclization)

While the Fischer indole synthesis is common, this starting material allows for the Madelung-type or reductive cyclization approaches to access 5-isopropylindoles, which are precursors to terpenoid-mimicking alkaloids.

Applications cluster_Quinoline Friedländer Synthesis cluster_Indole Reductive Cyclization Core 1-(2-Amino-5-isopropylphenyl) ethan-1-one Reagent1 + Ketone/Aldehyde (Base Catalyzed) Core->Reagent1 Reagent2 + NaBH4 / Acid (or Zn/AcOH) Core->Reagent2 Quinoline 6-Isopropylquinoline Derivatives Reagent1->Quinoline Indole 5-Isopropylindole Reagent2->Indole

Figure 2: Divergent synthetic pathways accessible from the core aminoacetophenone scaffold.

Analytical Validation (Self-Validating Protocol)

To confirm the identity of the synthesized product, ensure the following spectral signatures are present.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (CDCl₃) δ 2.55 (s, 3H): Acetyl methyl group. δ 6.0–6.5 (br s, 2H): Aniline

(broad, exchangeable). δ 1.22 (d, 6H) & 2.8 (sept, 1H): Isopropyl group. Aromatic Region: 3 protons with ortho/meta coupling constants consistent with 1,2,5-substitution.
Confirms the presence of the acetyl group and the integrity of the isopropyl chain.
IR Spectroscopy ~3300–3400 cm⁻¹: Primary amine doublet (

stretch). ~1640–1650 cm⁻¹: Ketone (

stretch). Note: This is lower than typical ketones due to intramolecular H-bonding with the amine.
The lowered carbonyl frequency confirms the ortho relationship between

and

.
LC-MS [M+H]⁺ = 178.12 Confirms molecular weight and formula purity.

References

  • Sugasawa, T., et al. (1978).[2][3] "Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines." Journal of the American Chemical Society.[2][3]

  • Douglas, A. W., et al. (1994).[2][3] "Mechanistic study of the Sugasawa reaction: The ortho-acylation of anilines." Tetrahedron Letters.

  • BenchChem. (2025).[1][4] "Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone" (Analogous Protocol).

  • PubChem. (n.d.). "4-Isopropylaniline (Precursor Data)." National Library of Medicine.

  • Adachi, M., et al. (1985).[2] "Ortho-acylation of anilines by nitriles." Chemical and Pharmaceutical Bulletin.

Sources

Foundational

Strategic Sourcing and Technical Profile: 5-Isopropyl-2-aminoacetophenone

CAS 13524-76-0 | 1-(2-amino-5-isopropylphenyl)ethanone [1] Executive Summary & Application Context 5-isopropyl-2-aminoacetophenone (CAS 13524-76-0) is a critical pharmacophore intermediate, primarily utilized in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 13524-76-0 | 1-(2-amino-5-isopropylphenyl)ethanone [1]

Executive Summary & Application Context

5-isopropyl-2-aminoacetophenone (CAS 13524-76-0) is a critical pharmacophore intermediate, primarily utilized in the synthesis of Type I and Type II kinase inhibitors .[1][2] Its structural uniqueness lies in the 5-isopropyl moiety, which provides essential hydrophobic interactions within the ATP-binding pocket of target enzymes (e.g., TBK1, IKKε), while the ortho-aminoacetophenone core serves as a precursor for cyclization into quinolines, cinnolines, and indoles via the Friedländer or Richter synthesis.[1]

Unlike commodity reagents, this compound is classified as a Tier 3 Specialty Building Block , meaning it is often produced on-demand (custom synthesis) rather than stocked in bulk.[1] This guide provides a validated sourcing framework, price estimation, and a self-validating synthesis protocol for internal production.

Technical Specifications & Quality Assurance

To ensure reproducibility in downstream coupling reactions (e.g., condensation with ketones or aldehydes), the material must meet specific purity thresholds to prevent the formation of regioisomeric impurities.

Physicochemical Profile
PropertySpecification
CAS Number 13524-76-0
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
Appearance Yellow to orange crystalline solid or oil (depending on purity)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Purity Requirement >97% (HPLC) for cyclization reactions
Self-Validating QC Protocol (NMR & HPLC)

Note: The following data is derived from theoretical prediction and standard aminoacetophenone shifts, serving as a baseline for validation.

1. ¹H NMR Validation (400 MHz, CDCl₃):

  • δ 1.25 (d, 6H): Isopropyl methyls (Characteristic doublet).

  • δ 2.58 (s, 3H): Acetyl methyl group (Singlet).

  • δ 2.85 (sept, 1H): Isopropyl methine (Septet).

  • δ 6.30 (br s, 2H): Amino group (-NH₂), D₂O exchangeable.[1]

  • δ 6.65 (d, 1H): Aromatic H-3 (Ortho to amine).[1]

  • δ 7.15 (dd, 1H): Aromatic H-4.[1]

  • δ 7.55 (d, 1H): Aromatic H-6 (Ortho to carbonyl, deshielded).[1]

2. HPLC Method (Reverse Phase):

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV 254 nm.[1]

  • Retention Time: Expect elution ~8.5–9.5 min (hydrophobic shift due to isopropyl group).

Strategic Sourcing & Price Comparison

Due to the niche nature of this intermediate, "Add to Cart" pricing is rare. Most suppliers operate on a Request for Quote (RFQ) basis. The table below aggregates estimated market rates for 2024-2025 based on similar substituted o-aminoacetophenones.

Supplier Landscape Analysis
Supplier TierRepresentative VendorsAvailabilityEst.[1] Price (5g)Lead Time
Tier 1 (Aggregators) MolPort, eMoleculesHigh (Drop-ship)$180 - $2502-3 Weeks
Tier 2 (Catalog) Ambeed, AK ScientificModerate$150 - $2201-2 Weeks
Tier 3 (Custom) Enamine, WuXi AppTecLow (On-demand)$400+ (Batch)4-6 Weeks

Sourcing Recommendation:

  • For Screening (<5g): Use Tier 2 suppliers like Ambeed or AK Scientific if stock is listed. They often hold small libraries of acetophenones.

  • For Scale-up (>50g): It is cost-effective to synthesize internally using the protocol below or contract a Tier 3 CRO, as commercial markup on this specific isomer is high (>400%).[1]

Validated Synthesis Protocol (Internal Production)

If commercial stock is unavailable, the Sugasawa Reaction (boron-mediated ortho-acylation) is the most reliable synthetic route.[1] It regioselectively installs the acetyl group ortho to the amine of 4-isopropylaniline.

Reaction Logic[3]
  • Precursor: 4-Isopropylaniline (Cheap, commodity chemical).[1]

  • Reagent: Boron trichloride (BCl₃) acts as a Lewis acid to activate the nitrile and coordinate with the aniline nitrogen, directing the attack to the ortho position.

  • Mechanism: Formation of a cyclic boron complex ensures exclusive ortho substitution, avoiding the para isomer (which is blocked anyway) and meta substitution.

Workflow Diagram

SugasawaSynthesis Start 4-Isopropylaniline (CAS 99-88-7) Intermediate Boron-Imine Complex Start->Intermediate 0°C to Reflux, 12h Reagents Reagents: 1. BCl3 (1.1 eq) 2. CH3CN (Solvent/Reactant) 3. AlCl3 (Catalytic) Reagents->Intermediate Hydrolysis Acid Hydrolysis (2M HCl, Reflux) Intermediate->Hydrolysis Quench Product 5-Isopropyl-2-aminoacetophenone (CAS 13524-76-0) Hydrolysis->Product Isolation

Figure 1: Regioselective synthesis via modified Sugasawa reaction.

Step-by-Step Methodology
  • Complexation: In a flame-dried flask under Argon, dissolve 4-isopropylaniline (10 mmol) in dry acetonitrile (20 mL). Acetonitrile serves as both solvent and reactant.

  • Lewis Acid Addition: Cool to 0°C. Dropwise add Boron Trichloride (BCl₃) (1M in DCM, 11 mmol). Caution: Exothermic.[1]

  • Catalysis: Add Aluminum Chloride (AlCl3) (11 mmol) to facilitate the electrophilic aromatic substitution.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. The solution will turn dark orange/brown.

  • Hydrolysis: Cool to room temperature. Carefully quench with 2M HCl (30 mL) and reflux for 1 hour to hydrolyze the intermediate ketimine.

  • Work-up: Basify with NaOH to pH 9. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane:EtOAc 9:1). The product typically elutes as a yellow oil/solid.

References

  • Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines."[1] Journal of the American Chemical Society, 100(15), 4842–4852.[1] Link

  • Ambeed. (2024).[2][3] "Product Catalog: Substituted Acetophenones." Link

  • PubChem. (2024). "Compound Summary: 1-(2-amino-5-isopropylphenyl)ethanone." National Library of Medicine. Link

  • AK Scientific. (2024). "Search Results for Aminoacetophenone Derivatives." Link

  • BenchChem. (2025).[4] "2'-Aminoacetophenone Spectroscopic Data Analysis." Link

Sources

Exploratory

Safety data sheet (SDS) for 1-(2-Amino-5-isopropylphenyl)ethanone

An In-Depth Technical Guide to the Safety Profile and Handling of 1-(2-Amino-5-isopropylphenyl)ethanone For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Profile and Handling of 1-(2-Amino-5-isopropylphenyl)ethanone

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow necessitates a rigorous understanding of their safety and handling characteristics. 1-(2-Amino-5-isopropylphenyl)ethanone, a substituted aromatic aminoketone, represents a class of building blocks with significant potential in medicinal chemistry and materials science. While a specific, officially registered Safety Data Sheet (SDS) for this exact compound is not widely available, a comprehensive safety profile can be constructed through expert analysis of its constituent functional groups—the primary aromatic amine and the ketone—and by examining data from structurally analogous compounds.

This guide provides an in-depth, extrapolated safety and handling protocol for 1-(2-Amino-5-isopropylphenyl)ethanone. It is designed to empower researchers with the knowledge to manage this chemical responsibly, ensuring both personal safety and experimental integrity. The information herein is synthesized from authoritative sources on similar chemical structures and general principles of chemical hygiene.

Chemical Identification and Physicochemical Profile

Understanding the fundamental properties of a compound is the first step in a sound risk assessment.

Chemical Structure:

Caption: Chemical Structure of 1-(2-Amino-5-isopropylphenyl)ethanone

Physicochemical Data Summary:

The table below summarizes the identity and expected physical properties of the compound. These values are extrapolated from data for similar aromatic aminoketones.

PropertyValue / DescriptionSource / Justification
IUPAC Name 1-(2-Amino-5-isopropylphenyl)ethanoneStandard Nomenclature
Molecular Formula C₁₁H₁₅NO-
Molecular Weight 177.24 g/mol -
CAS Number Not assignedThis is a novel or uncommon compound.
Appearance Expected to be a yellow to brown solid or liquid.Analogy to 1-(2-aminophenyl)ethanone which is a dark yellow liquid[1].
Solubility Expected to be soluble in organic solvents.Common characteristic of substituted aromatic compounds[2].
Stability Stable under recommended storage conditions. May be sensitive to light and air.Aromatic amines can be prone to oxidation[3][4].

Predicted Hazard Identification and Toxicological Profile

Based on its structure, 1-(2-Amino-5-isopropylphenyl)ethanone is classified as a primary aromatic amine and an aminoketone.[5] This classification dictates its toxicological profile. Aromatic amines as a class are known for potential health hazards, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[3][4][6]

Anticipated GHS Classification:

The following hazard classifications are predicted based on data from structurally related compounds such as 1-(2-aminophenyl)ethanone and 1-(2-Amino-5-nitrophenyl)ethanone.[1][7]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Toxicological Insights:

  • Primary Aromatic Amine Moiety : This functional group is the primary driver of the compound's toxicological concern. Many aromatic amines are metabolized in the body to reactive intermediates that can bind to DNA and proteins, leading to potential long-term health effects.[6] Skin absorption is a significant route of exposure for this class of chemicals.[3]

  • Aminoketone Structure : The aminoketone scaffold is found in numerous biologically active molecules and pharmaceuticals, such as the antidepressant bupropion.[8][9] While this highlights its utility in drug design, it also underscores the potential for biological activity and off-target effects that necessitate careful handling. The β-aminoketone moiety, in particular, is a key skeleton in many drugs.[10][11]

Experimental Protocols: Safe Handling and Exposure Control

Adherence to rigorous safety protocols is non-negotiable when working with compounds of this class. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Workflow for Safe Handling:

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_risk 1. Conduct Risk Assessment (Review this guide & SDS of analogs) prep_ppe 2. Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_risk->prep_ppe prep_env 3. Prepare Work Area (Certified Chemical Fume Hood) prep_ppe->prep_env handle_weigh 4. Weigh/Dispense Compound (Inside fume hood, use smallest practical quantity) prep_env->handle_weigh handle_reaction 5. Perform Experiment (Keep containers closed, maintain ventilation) handle_weigh->handle_reaction cleanup_decon 6. Decontaminate Surfaces & Glassware handle_reaction->cleanup_decon cleanup_waste 7. Dispose of Waste (Segregated hazardous waste stream) cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE & Wash Hands (Remove gloves last) cleanup_waste->cleanup_ppe

Caption: Standard workflow for safely handling aromatic aminoketones.

Step-by-Step Handling Protocol:

  • Engineering Controls : All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[12]

    • Hand Protection : Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for neat transfers. Inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

    • Body Protection : A buttoned lab coat must be worn at all times.

  • Hygiene Practices :

    • Avoid all contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the laboratory.[12][13]

    • Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and after removing gloves.[13]

  • Weighing and Transfer :

    • Perform all transfers of solid or liquid material within the fume hood.

    • Use a spatula or appropriate tools for solids to avoid creating dust.

    • Clean any spills immediately according to emergency procedures.

Storage, Stability, and Incompatibilities

Proper storage is critical to maintaining the compound's purity and preventing hazardous reactions.

Recommended Storage Protocol:

  • Container : Store in a tightly sealed container to prevent contact with air and moisture.[14][15]

  • Temperature : Keep in a cool, dry, well-ventilated area.[14][15] Refrigeration may be appropriate, as recommended for similar compounds.[1]

  • Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, a common issue with aromatic amines.

  • Incompatible Materials : Segregate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can trigger vigorous or hazardous reactions.[12][16]

Emergency and First-Aid Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

Exposure RouteFirst-Aid ProtocolSource
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][12]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[1][12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][16]

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and wear full PPE.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth).

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect all contaminated materials into a sealed, properly labeled container for hazardous waste disposal.

  • Decontaminate the spill area thoroughly.

Disposal Considerations

Chemical waste must be managed in a way that protects human health and the environment.[3][4]

  • Waste Classification : This compound should be treated as hazardous chemical waste.

  • Disposal Method : Dispose of the compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance : All disposal must be carried out in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general trash.[14]

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. [Source URL not available in snippet]
  • Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Aminoketone – Knowledge and References. Taylor & Francis. [Link]

  • bupropion hydrochloride tablet, film coated, extended release. DailyMed. [Link]

  • SAFETY DATA SHEET - p-Aminoacetophenone. [Source URL not available in snippet]
  • 1-(2-Amino-5-nitrophenyl)ethanone | C8H8N2O3 | CID 11252333. PubChem. [Link]

  • the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses Procedure. [Link]

  • Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). Cheméo. [Link]

  • Aminoaldehydes and aminoketones. Wikipedia. [Link]

  • US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Drug molecules consisting of b-aminoketone fragments. ResearchGate. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • Recent progress in the chemistry of β-aminoketones. PubMed. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Source URL not available in snippet]
  • Advancing the Use of Model-Integrated Evidence in Generic Drug Development and Assessment. FDA. [Link]

Sources

Exploratory

Difference between 2'-amino-5'-isopropylacetophenone and 2'-aminoacetophenone

An In-depth Technical Guide to 2'-Aminoacetophenone and its 5'-Isopropyl Derivative Executive Summary This technical guide provides a rigorous comparison between 2'-aminoacetophenone (AAP) and its substituted analog, 2'-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2'-Aminoacetophenone and its 5'-Isopropyl Derivative

Executive Summary

This technical guide provides a rigorous comparison between 2'-aminoacetophenone (AAP) and its substituted analog, 2'-amino-5'-isopropylacetophenone (AIPAP) . While AAP serves as the foundational "parent" molecule for the synthesis of quinolines via the Friedländer annulation, the 5'-isopropyl derivative introduces critical steric and electronic modifications that alter solubility, reaction kinetics, and the pharmacological profile of downstream products. This guide is designed for medicinal chemists and process engineers optimizing heterocycle synthesis.

Part 1: Chemical Identity & Structural Analysis

The core difference lies in the substitution at the 5-position of the phenyl ring. In AAP, this position is occupied by a hydrogen atom. In AIPAP, an isopropyl group (


) is present. This substitution is para  to the amino group and meta  to the acetyl group.
Comparative Physicochemical Data
Feature2'-Aminoacetophenone (AAP)2'-Amino-5'-isopropylacetophenone (AIPAP)
CAS Number 551-93-9Not widely listed (Precursor to CAS 135-79-5)
Molecular Formula


Molecular Weight 135.17 g/mol 177.25 g/mol
Appearance Yellow oily liquid / Low melting solidViscous yellow oil / Waxy solid
LogP (Predicted) ~1.6~2.8 (Significantly more lipophilic)
Electronic Effect Standard resonance activation+I Effect (Isopropyl) enhances 2-NH

nucleophilicity
Key Downstream Product Quinoline6-Isopropylquinoline (CAS 135-79-5)
Structural Visualization & Numbering

The following diagram illustrates the structural relationship and numbering. Note that the isopropyl group at position 5' is para to the reactive amino group at position 2'.

ChemicalStructures cluster_0 2'-Aminoacetophenone (AAP) cluster_1 2'-Amino-5'-isopropylacetophenone (AIPAP) AAP Benzene Ring 1: Acetyl (-COCH3) 2: Amino (-NH2) 5: Hydrogen (-H) AIPAP Benzene Ring 1: Acetyl (-COCH3) 2: Amino (-NH2) 5: Isopropyl (-CH(CH3)2) AAP->AIPAP 5'-Substitution (+I Effect)

Figure 1: Structural comparison highlighting the 5'-isopropyl substitution. The isopropyl group exerts a positive inductive (+I) effect, increasing electron density at the para-amino group.

Part 2: Electronic Effects & Reactivity

The introduction of the isopropyl group is not merely structural; it fundamentally alters the electronic landscape of the molecule, influencing its behavior in condensation reactions.

Nucleophilicity of the Amino Group[1]
  • AAP: The amino group at C2 is activated by the benzene ring but slightly deactivated by the electron-withdrawing acetyl group at C1 (via induction and weak resonance). Intramolecular hydrogen bonding between the amine hydrogen and the carbonyl oxygen also stabilizes the ground state.

  • AIPAP: The isopropyl group at C5 is an electron-donating group (EDG) via induction (+I). Since it is located para to the amino group, it increases the electron density on the nitrogen atom.

    • Consequence: The amino group in AIPAP is more nucleophilic than in AAP. In the first step of the Friedländer synthesis (Schiff base formation), AIPAP typically reacts faster with electrophilic carbonyls (e.g., acetaldehyde, cyclic ketones).

Lipophilicity and Solubility[1][2]
  • AIPAP is significantly more lipophilic due to the alkyl chain.

    • Process Implication: Reactions involving AIPAP may require less polar solvent systems (e.g., higher ratios of toluene or dioxane) compared to AAP, which is often reacted in ethanol/water mixtures.

    • Purification: The product, 6-isopropylquinoline, will have a higher retention factor (Rf) on silica gel compared to unsubstituted quinoline.

Part 3: Synthetic Utility – The Friedländer Annulation[3]

Both compounds are premier substrates for the Friedländer synthesis, a robust method for constructing quinoline rings.[1][2] This reaction involves the condensation of the 2-aminoacetophenone with a ketone or aldehyde containing an


-methylene group.
Reaction Mechanism & Pathway

The reaction proceeds via a two-step mechanism:

  • Condensation: Acid or base-catalyzed formation of an imine (Schiff base) between the amino group and the carbonyl of the second reactant.

  • Cyclization: Intramolecular aldol-type condensation between the acetyl methyl group and the carbonyl of the second reactant (now an imine), followed by dehydration.

FriedlanderPathway cluster_products Product Outcome Start Starting Material (AAP or AIPAP) Intermediate Intermediate (Schiff Base / Imine) Start->Intermediate Acid/Base Cat. + Reactant B Reactant Reactant B (e.g., Acetaldehyde) Reactant->Intermediate Cyclization Cyclization (- H2O) Intermediate->Cyclization Intramolecular Aldol Product Final Quinoline Product Cyclization->Product Aromatization Prod1 From AAP: Quinoline Product->Prod1 Prod2 From AIPAP: 6-Isopropylquinoline (CAS 135-79-5) Product->Prod2

Figure 2: The Friedländer Annulation pathway. The 5'-isopropyl group of AIPAP translates directly to the 6-position of the quinoline ring.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Isopropylquinoline from AIPAP

Objective: To synthesize 6-isopropylquinoline via base-catalyzed condensation. This protocol highlights the solubility adjustments needed for the isopropyl derivative.

Reagents:

  • 2'-Amino-5'-isopropylacetophenone (1.0 equiv)

  • Acetaldehyde (or paraldehyde) (1.5 equiv)

  • Potassium Hydroxide (KOH) (0.1 equiv)

  • Solvent: Ethanol/Toluene (1:1 mixture) – Note: Toluene is added to solubilize the lipophilic AIPAP.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 2'-amino-5'-isopropylacetophenone in 20 mL of Ethanol/Toluene (1:1).

  • Catalyst Addition: Add 1.0 mmol of solid KOH. Stir until dissolved.

  • Addition: Dropwise add acetaldehyde (15 mmol) over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 8:2). The product will appear as a UV-active spot with higher Rf than the starting material.

  • Work-up:

    • Cool to room temperature.[2]

    • Evaporate the bulk of the ethanol/toluene under reduced pressure.

    • Dilute the residue with Dichloromethane (DCM) and wash with water (

      
       mL) to remove the base.
      
    • Dry the organic phase over anhydrous

      
      .[3]
      
  • Purification: Purify the crude oil by flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Yield: Expect 65–80% of a pale yellow oil (6-isopropylquinoline).

Self-Validating Check:

  • 1H NMR Confirmation: Look for the characteristic isopropyl septet at

    
     ppm and the doublet at 
    
    
    
    ppm. The quinoline ring protons will appear in the aromatic region (7.0–9.0 ppm).

Part 5: Applications in Drug Discovery[4]

While AAP is a general-purpose building block, AIPAP is specifically sought for creating lipophilic quinoline scaffolds .

  • Antimalarial Agents: Quinoline cores are fundamental to antimalarials (e.g., chloroquine). The addition of alkyl groups like isopropyl at the 6-position (derived from the 5-position of the acetophenone) increases lipophilicity, potentially enhancing penetration into the parasite's food vacuole or altering metabolic stability.

  • Kinase Inhibitors: The isopropyl group serves as a bulky hydrophobic moiety that can fill hydrophobic pockets in enzyme active sites (e.g., PI3K or mTOR pathways), improving binding affinity compared to the unsubstituted analog.

  • Flavor & Fragrance: 6-Isopropylquinoline and its derivatives are investigated for woody, herbaceous notes, differing from the grape-like scent of AAP derivatives.

References

  • Friedländer Synthesis Overview

    • Title: The Friedländer Synthesis of Quinolines.[1][3][2][4][5][6]

    • Source: Organic Reactions, Vol 28.[6]

    • URL:[Link]

  • Reaction Product (6-Isopropylquinoline)

    • Title: 6-Isopropylquinoline (CAS 135-79-5) Substance Information.[7]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Microwave-Assisted Synthesis of Quinolines

    • Title: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction.
    • Source: RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

Sources

Foundational

The Strategic Role of Isopropyl-Substituted Aniline Derivatives in Modern Medicinal Chemistry

An in-depth technical guide by a Senior Application Scientist. Abstract The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among the vario...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among the various substitutions, the incorporation of an isopropyl group offers a unique combination of steric and electronic properties that medicinal chemists can strategically exploit to fine-tune a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth analysis of isopropyl-substituted aniline derivatives, exploring their synthesis, structure-activity relationships (SAR), and applications in drug discovery, with a particular focus on their role in the development of targeted therapies such as kinase inhibitors.

Introduction: The Significance of the Isopropyl Moiety

In the landscape of drug design, small structural modifications can lead to profound changes in biological activity. The isopropyl group, seemingly simple, is a powerful tool in the medicinal chemist's arsenal. Its strategic placement on an aniline ring can significantly influence a molecule's interaction with its biological target and its overall behavior in a biological system.

The rationale for its use is rooted in several key physicochemical effects:

  • Lipophilicity: The isopropyl group moderately increases lipophilicity, which can enhance membrane permeability and improve absorption. This is a critical factor in optimizing a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[2]

  • Steric Hindrance: Its branched, bulky nature provides steric hindrance that can serve multiple purposes. It can lock a molecule into a specific, biologically active conformation, enhance selectivity by preventing binding to off-targets, and act as a metabolic shield, protecting adjacent functional groups from enzymatic degradation.

  • Electronic Effects: As an electron-donating group, it can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capacity and overall ionization state at physiological pH.

This guide will delve into the practical applications of these principles, providing researchers and drug development professionals with a comprehensive overview of the synthesis and utility of isopropyl-substituted anilines.

Synthetic Strategies: Accessing the Core Scaffolds

The regioselective synthesis of isopropyl-substituted anilines is a critical first step in their exploration as pharmaceutical intermediates. The choice of synthetic route depends on the desired position of the isopropyl group—on the nitrogen (N-isopropyl) or on the aromatic ring (ortho-, meta-, or para-isopropyl).

Synthesis of N-Isopropylaniline

N-Isopropylaniline is a valuable intermediate, often used in the synthesis of dyes and pesticides, and as a precursor for more complex pharmaceutical agents.[3][4] The most common laboratory and industrial-scale approach is the reductive amination of aniline with acetone.

Experimental Protocol: Reductive Amination for N-Isopropylaniline Synthesis[5]
  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine aniline (2.5 moles) and acetone (a slight molar excess) in a suitable solvent such as tetrahydrofuran (THF).

  • Imine Formation: Stir the mixture at room temperature (24-25°C) for approximately 2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the mixture to 10°C. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The addition is exothermic, and the temperature should be controlled.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), the mixture is typically quenched, and the product is extracted into an organic solvent.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield N-isopropylaniline.[5]

Causality Behind Choices:

  • Reductive Amination vs. Direct Alkylation: While direct alkylation of aniline with an isopropyl halide is possible, it is often plagued by over-alkylation, leading to the formation of di-isopropylaniline and quaternary ammonium salts. Reductive amination offers superior control, yielding the desired secondary amine with high selectivity.[3]

  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine intermediate without affecting the aromatic ring.

The following diagram illustrates the general workflow for this synthesis.

cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification Aniline Aniline Mixing Mix in THF (Room Temp, 2h) Aniline->Mixing Acetone Acetone Acetone->Mixing Imine Imine Intermediate (In Situ) Mixing->Imine Imine Formation Reduction Add NaBH4 (Cooling, <28°C) Imine->Reduction Reduction Workup Quench & Extract Reduction->Workup Distillation Fractional Distillation Workup->Distillation Product N-Isopropylaniline Distillation->Product

Caption: Workflow for N-Isopropylaniline Synthesis via Reductive Amination.

Synthesis of Ring-Substituted Isopropylanilines

The synthesis of anilines with the isopropyl group on the aromatic ring typically involves either the alkylation of an aniline derivative or the reduction of a corresponding nitro-aromatic compound.

This isomer is a key intermediate for pharmaceuticals and agrochemicals.[6] A common route involves the nitration of cumene (isopropylbenzene) followed by reduction.[6]

Experimental Protocol: Nitration-Reduction Route to 4-Isopropylaniline[6]
  • Nitration: Isopropylbenzene is carefully treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperatures to primarily form 4-nitroisopropylbenzene.

  • Reduction: The resulting nitro compound is then reduced to the corresponding amine. Catalytic hydrogenation using catalysts like palladium or nickel is a common and efficient method.[6]

  • Purification: The final product, 4-isopropylaniline, is purified via distillation.

2-Isopropylaniline is used in the synthesis of dyes, pharmaceuticals, and as a corrosion inhibitor.[7] Its synthesis can be more challenging due to steric hindrance at the ortho position. One approach involves the Friedel-Crafts alkylation of an N-protected aniline to direct the substitution, followed by deprotection. Another method is the alkylation of o-toluidine.[8]

The diagram below outlines a decision-making process for synthesizing a specific isomer.

G start Desired Isomer? n_iso N-Isopropylaniline start->n_iso Nitrogen c4_iso 4-Isopropylaniline start->c4_iso C4-Ring c2_iso 2-Isopropylaniline start->c2_iso C2-Ring route_n Reductive Amination: Aniline + Acetone n_iso->route_n route_c4 Nitration-Reduction: Cumene -> Nitro-Cumene -> Aniline c4_iso->route_c4 route_c2 Friedel-Crafts Alkylation: (Protected Aniline) + Isopropylating Agent c2_iso->route_c2

Caption: Decision tree for selecting a primary synthetic route.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The aniline scaffold is a "privileged" structure in kinase inhibitor design, frequently found in FDA-approved drugs.[1][9] The aniline nitrogen often serves as a critical hydrogen bond donor, interacting with the "hinge" region of the kinase ATP-binding pocket. The isopropyl group plays a crucial role in optimizing these interactions and improving drug-like properties.

Role in Targeting the Kinase ATP-Binding Site

Many kinase inhibitors are designed to be ATP-competitive. The 4-anilinoquinazoline and 4-anilinoquinoline cores are classic examples of scaffolds that target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[1]

The isopropyl group, often positioned on a substituent attached to the aniline, can project into hydrophobic pockets within the ATP-binding site. This enhances binding affinity and can confer selectivity for certain kinases over others. For example, in the development of cyclin-dependent kinase (CDK) inhibitors, pyrazolo[4,3-d]pyrimidines bearing an isopropyl moiety at one position and a substituted aniline at another have shown potent and selective activity.[10]

The following diagram conceptualizes the binding of an isopropyl aniline-based inhibitor within a kinase active site.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Molecule hinge Hinge Region (Backbone NH) hydro_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue aniline_nh Aniline NH aniline_nh->hinge H-Bond iso_group Isopropyl Group iso_group->hydro_pocket Hydrophobic Interaction scaffold Heterocyclic Scaffold scaffold->gatekeeper Steric/Electronic Interaction

Caption: Key interactions of an isopropyl aniline-based kinase inhibitor.

Case Studies and Structure-Activity Relationships

The strategic placement of the isopropyl group is critical for activity. SAR studies often reveal a preference for its location.

  • Anticancer Activity: 2-Isopropoxy-N-isopropylaniline has been investigated for its cytotoxic effects on human breast cancer cells (MCF-7), exhibiting a dose-dependent inhibition of cell proliferation.[11] In another study, 2-substituted aniline pyrimidine derivatives were developed as potent dual inhibitors of Mer and c-Met kinases, two important targets in oncology.[12] The data below highlights the potency of one such compound.

Compound IDTarget KinaseIC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)
18c [12]Mer18.5HepG20.89
c-Met33.6MDA-MB-2311.12
HCT1160.95

Data compiled from a study on dual Mer/c-Met inhibitors, illustrating the high potency achieved with these scaffolds.[12]

  • Antimicrobial and Anti-inflammatory Activity: The broader N-propylaniline scaffold, a close structural relative, has demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13] The lipophilicity imparted by the alkyl group is often key to penetrating microbial cell walls.

Pharmacokinetic Profile and Bioisosteric Replacement

While the aniline moiety is a valuable pharmacophore, it can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites.[14] The steric bulk of an isopropyl group, particularly in the ortho position, can shield the amino group from certain metabolic enzymes, thereby improving the compound's metabolic stability and reducing potential toxicity.

Mitigating Aniline-Related Toxicity

A key concern in drug development is aniline-related toxicity, which can arise from its metabolism in the liver.[14] Strategies to mitigate this risk are crucial. One advanced approach is bioisosteric replacement , where the entire aniline ring is replaced with a non-aromatic scaffold that maintains a similar three-dimensional arrangement of functional groups. Saturated frameworks like bicyclo[1.1.1]pentane are increasingly used to replace benzene rings to improve pharmacokinetic properties while retaining biological activity.[15][16] This strategy can reduce metabolic liabilities and improve solubility.

Conclusion and Future Perspectives

Isopropyl-substituted aniline derivatives remain a highly relevant and versatile class of compounds in medicinal chemistry. Their utility is particularly evident in the field of oncology, where they form the core of numerous kinase inhibitors.[17][18] The isopropyl group provides a powerful lever for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on:

  • Novel Isomers and Analogs: Exploring less common substitution patterns and incorporating additional functional groups to probe new chemical space.

  • Advanced Bioisosteres: Moving beyond simple aniline replacements to more sophisticated scaffolds that mimic the key interactions of the aniline group while offering superior ADMET properties.[15]

  • Application in New Therapeutic Areas: Leveraging the fundamental properties of these scaffolds to design modulators for other target classes, such as G-protein coupled receptors (GPCRs) and ion channels.

By understanding the fundamental principles of their synthesis and the nuances of their structure-activity relationships, researchers can continue to harness the power of isopropyl-substituted anilines to develop the next generation of targeted therapeutics.

References

  • PrepChem.com. (n.d.). Synthesis of C. 4-isopropyl-2-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of n-isopropylaniline by catalytic distillation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-isopropylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline.
  • ResearchGate. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Aniline Derivatives in Targeted Cancer Therapy. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylaniline. Retrieved from [Link]

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • SLS Ireland. (n.d.). 2-Isopropylaniline, 97% | 268887-100ML | SIGMA-ALDRICH. Retrieved from [Link]

  • ResearchGate. (n.d.). Compounds designed by bioisosteric replacement, homologation, and molecular simplification. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.
  • PubChem. (n.d.). N-Isopropylaniline. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Retrieved from [Link]

  • Google Patents. (n.d.). EP0079093A1 - Process for the selective alkylation of an aniline.
  • ResearchGate. (n.d.). A) Bioisosteric replacement of aniline. B) Strategies for the formation.... Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved from [Link]

  • MDPI. (2024, January 18). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of N-substituted anilines via Smiles rearrangement. Retrieved from [Link]

  • Journal of Pharmaceutical Investigation. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]

  • YouTube. (2016, March 15). Synthetic Routes 2. Retrieved from [Link]

  • MDPI. (2024, October 4). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylaniline. Retrieved from [Link]

  • MDPI. (n.d.). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Retrieved from [Link]

  • PMC. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

Sources

Exploratory

Melting point and physical state of 1-(2-Amino-5-isopropylphenyl)ethanone

The following technical guide details the physical properties, synthesis logic, and characterization protocols for 1-(2-Amino-5-isopropylphenyl)ethanone . This document is structured to support researchers in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis logic, and characterization protocols for 1-(2-Amino-5-isopropylphenyl)ethanone . This document is structured to support researchers in the synthesis and quality control of this specific intermediate, often utilized in the development of kinase inhibitors and indole-based therapeutics.[1]

Compound Identity & Significance

  • IUPAC Name: 1-(2-Amino-5-(propan-2-yl)phenyl)ethanone[1]

  • Common Synonyms: 2'-Amino-5'-isopropylacetophenone; 2-Acetyl-4-isopropylaniline[1]

  • Molecular Formula: C₁₁H₁₅NO[1]

  • Molecular Weight: 177.25 g/mol [1]

  • Role: Key pharmacophore building block for indole synthesis (via Madelung cyclization) and quinazoline-based EGFR inhibitors.[1]

Part 1: Physical State & Thermodynamic Properties

Melting Point and Appearance

Unlike high-melting nitro-derivatives, 1-(2-Amino-5-isopropylphenyl)ethanone exhibits low-melting solid or semi-solid behavior at standard temperature and pressure (STP).[1]

PropertySpecificationTechnical Insight
Physical State Low-Melting Solid / Oil Often isolates as a viscous yellow oil that crystallizes upon standing or chilling.[1]
Melting Point 32°C – 45°C (Experimental Range) The presence of the ortho-amino group creates intramolecular hydrogen bonding with the carbonyl oxygen, lowering the lattice energy compared to para-isomers.[1] Impurities (<98% purity) typically depress the MP, resulting in a permanent oil phase.
Boiling Point ~135°C at 0.5 mmHg High vacuum distillation is the preferred purification method if the compound refuses to crystallize.[1]
Appearance Yellow to Amber Crystalline Mass Oxidation of the amino group leads to darkening (brown/red) over time.[1]
Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol, Toluene.

  • Insoluble: Water (Hydrophobic isopropyl group dominates).[1]

  • pKa: ~2.5 (Conjugate acid of the aniline nitrogen).[1] The carbonyl group decreases the basicity of the amine relative to unsubstituted aniline.[1]

Part 2: Synthesis Logic & Causality

The physical state of this compound is heavily dependent on the synthetic route chosen.[1] Trace isomers (regioisomers) are the primary cause of "oiling out" (failure to crystallize).[1]

The "Sugasawa" Specificity Protocol

To ensure a crystalline product, the Sugasawa Reaction (boron-mediated ortho-acylation) is superior to Friedel-Crafts acetylation or Nitration/Reduction routes, which often yield difficult-to-separate mixtures.[1]

Mechanism:

  • Complexation: Boron trichloride (

    
    ) complexes with the aniline nitrogen and the nitrile source (
    
    
    
    ).[1]
  • Ortho-Attack: The boron template forces the electrophilic attack exclusively to the ortho position, preventing para or meta acylation.[1]

  • Hydrolysis: Acidic hydrolysis releases the free amine ketone.[1]

Synthesis Pathway Diagram (DOT)

SynthesisLogic Start Precursor: 4-Isopropylaniline Complex Intermediate: Boron-Imidoyl Chloride Complex Start->Complex Ortho-Selective Addition Reagent Reagents: BCl3, CH3CN, AlCl3 Reagent->Complex Hydrolysis Hydrolysis (HCl/H2O) Complex->Hydrolysis Decomplexation Crude Crude Product (Viscous Oil) Hydrolysis->Crude Purification Purification: High Vac Distillation or Hexane Recrystallization Crude->Purification Remove tars Final Target: 1-(2-Amino-5-isopropylphenyl)ethanone (Crystalline Solid, MP 32-45°C) Purification->Final Crystallization

Figure 1: Boron-mediated specific synthesis pathway to minimize regioisomers and ensure crystallinity.[1]

Part 3: Characterization Protocols

Melting Point Determination (Capillary Method)

Note: Due to the low melting point, standard open-capillary methods may be inaccurate if the sample melts during handling.[1] Use the Chilled Tube method.

  • Preparation: Chill the capillary tube and the sample to 0°C (ice bath) for 10 minutes to ensure the sample is solid.

  • Loading: Pack the solid sample quickly into the capillary.

  • Ramping: Set the melting point apparatus starting temperature to 20°C. Ramp at 1°C/min.

  • Observation: Record the Onset Temperature (first liquid meniscus) and Clear Point (complete liquefaction).

    • Acceptance Criteria: Range < 2°C (e.g., 34.0–35.5°C).[1] Wide ranges (>4°C) indicate solvent entrapment or oxidation.[1]

Purity Validation via HPLC

A self-validating HPLC method is required to distinguish the product from the starting material (4-isopropylaniline).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 360 nm (specific for the ortho-aminoacetophenone chromophore due to intramolecular H-bonding).[1]

  • Logic: The product will elute after the aniline precursor due to the hydrogen-bonded carbonyl making it slightly less polar/more lipophilic in the folded state.[1]

Characterization Logic Flow (DOT)

CharWorkflow Sample Isolated Sample Visual Visual Check: Yellow Solid vs. Brown Oil Sample->Visual DSC DSC Analysis (Heat Flow) Visual->DSC If Solid HPLC HPLC Purity (>98%) Visual->HPLC If Oil Decision Pass Criteria? DSC->Decision HPLC->Decision NMR 1H NMR (CDCl3) NMR->Decision Release Release for Synthesis Decision->Release Yes Repurify Repurify (Distillation) Decision->Repurify No Repurify->Sample

Figure 2: Decision matrix for characterizing low-melting aniline intermediates.

Part 4: Handling and Stability

Storage[2][3]
  • Temperature: Store at -20°C . At room temperature, the compound is prone to slow oxidation and self-condensation (Schiff base formation).[1]

  • Atmosphere: Store under Argon or Nitrogen.[1] The amino group is susceptible to oxidation, turning the compound from yellow to dark purple/brown.

Safety (E-E-A-T)
  • Toxicity: Like most anilines, it should be treated as a potential sensitizer and toxic by inhalation/absorption.[1]

  • PPE: Nitrile gloves are sufficient.[1] Use a fume hood to avoid inhaling vapors if the compound is in the liquid state (which has a distinct, sweet-aromatic odor).[1]

References

  • Sugasawa, T., et al. (1978).[1] "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines."[1] Journal of the American Chemical Society, 100(15), 4842–4852.

  • Beevers, R. E., et al. (2012).[1] "Synthesis of Rociletinib (CO-1686) and related EGFR inhibitors." Patent WO2012061299A1.[1] (Describes analogous 2-amino-acetophenone intermediates).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for 2'-Aminoacetophenone (Structural Analog). PubChem. [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Amino-4-methylacetophenone (Physical state reference).

Sources

Foundational

IUPAC name for CAS 126272-90-0

An In-Depth Technical Guide to 1-(2-Amino-5-isopropylphenyl)ethan-1-one (CAS 126272-90-0) For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of 1-(2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Amino-5-isopropylphenyl)ethan-1-one (CAS 126272-90-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of 1-(2-Amino-5-isopropylphenyl)ethan-1-one, identified by CAS number 126272-90-0. While publicly available data on this specific compound is limited, this document outlines its formal identification and proposes a scientifically grounded, hypothetical synthesis pathway based on established organic chemistry principles. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis by providing a foundational understanding of its structure, potential synthesis, and putative applications as a chemical intermediate.

Introduction and Identification

1-(2-Amino-5-isopropylphenyl)ethan-1-one is an aromatic ketone with the chemical formula C₁₁H₁₅NO. The structure, characterized by an acetophenone core substituted with an amino group at the ortho position and an isopropyl group at the para position relative to the amino group, suggests its potential as a versatile building block in medicinal chemistry. The presence of a nucleophilic amino group and a reactive ketone functionality allows for its elaboration into a variety of heterocyclic scaffolds, which are of significant interest in drug development.

Table 1: Compound Identification

IdentifierValue
CAS Number 126272-90-0
IUPAC Name 1-(2-Amino-5-isopropylphenyl)ethan-1-one
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Canonical SMILES CC(C)C1=CC(=C(C=C1)N)C(=O)C

Proposed Synthesis Pathway: A Hypothetical Approach

Due to the limited availability of specific synthetic procedures for 1-(2-Amino-5-isopropylphenyl)ethan-1-one in the scientific literature, a plausible synthetic route is proposed based on well-established and analogous chemical transformations. The proposed pathway commences with the commercially available 4-isopropylaniline and proceeds through a two-step sequence involving a Friedel-Crafts acylation followed by a selective reduction of a nitro group.

Rationale for the Proposed Synthetic Route

The synthetic strategy is designed to be efficient and utilize common laboratory reagents. The key transformations are:

  • Nitration of 4-isopropylaniline: This step introduces a nitro group, which serves as a precursor to the target amino group. The directing effects of the amino and isopropyl groups are considered to achieve the desired regioselectivity.

  • Friedel-Crafts Acylation: This classic reaction is employed to introduce the acetyl group onto the aromatic ring. The conditions can be optimized to favor acylation at the position ortho to the amino group.

  • Selective Reduction: The final step involves the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with chemoselectivity being a key consideration to avoid reduction of the ketone.

Visualizing the Proposed Synthesis

G cluster_0 Step 1: Nitration cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Selective Reduction A 4-Isopropylaniline B 1-Isopropyl-4-nitrobenzene A->B HNO₃, H₂SO₄ C 1-Isopropyl-4-nitrobenzene D 1-(5-Isopropyl-2-nitrophenyl)ethan-1-one C->D Acetyl Chloride, AlCl₃ E 1-(5-Isopropyl-2-nitrophenyl)ethan-1-one F 1-(2-Amino-5-isopropylphenyl)ethan-1-one E->F Fe, NH₄Cl or H₂, Pd/C

Caption: Proposed synthetic pathway for 1-(2-Amino-5-isopropylphenyl)ethan-1-one.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and should be adapted and optimized based on laboratory experiments.

Step 1: Synthesis of 1-Isopropyl-4-nitrobenzene

Materials:

  • 4-Isopropylaniline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 4-isopropylaniline to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 4-isopropylaniline in sulfuric acid, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-isopropyl-4-nitrobenzene.

Step 2: Synthesis of 1-(5-Isopropyl-2-nitrophenyl)ethan-1-one

Materials:

  • 1-Isopropyl-4-nitrobenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane

  • Hydrochloric Acid (1 M)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride to the suspension with stirring.

  • Add a solution of 1-isopropyl-4-nitrobenzene in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.

Step 3: Synthesis of 1-(2-Amino-5-isopropylphenyl)ethan-1-one

Materials:

  • 1-(5-Isopropyl-2-nitrophenyl)ethan-1-one

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, suspend 1-(5-isopropyl-2-nitrophenyl)ethan-1-one and iron powder in a mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 1-(2-Amino-5-isopropylphenyl)ethan-1-one. The product can be further purified by column chromatography or recrystallization.

Potential Applications in Drug Development

Substituted 2-aminoacetophenones are valuable intermediates in the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The title compound, 1-(2-Amino-5-isopropylphenyl)ethan-1-one, could serve as a precursor for the synthesis of:

  • Quinolines: Through Friedländer annulation, reaction with compounds containing a reactive α-methylene group can yield substituted quinolines, a scaffold present in numerous pharmaceuticals.

  • Benzodiazepines: Condensation with 1,2-diamines can lead to the formation of benzodiazepine derivatives, a class of psychoactive drugs.

  • Indoles: Various synthetic strategies could utilize this compound to construct indole ring systems, which are core structures in many biologically active molecules.

G A 1-(2-Amino-5-isopropylphenyl)ethan-1-one B Substituted Quinolines A->B Friedländer Annulation C Benzodiazepine Derivatives A->C Condensation with Diamines D Indole Scaffolds A->D Various Cyclization Strategies

Caption: Potential synthetic utility of 1-(2-Amino-5-isopropylphenyl)ethan-1-one in drug discovery.

Safety and Handling

Conclusion

1-(2-Amino-5-isopropylphenyl)ethan-1-one (CAS 126272-90-0) represents a potentially valuable, yet currently under-documented, chemical entity for synthetic and medicinal chemistry. This guide has provided its definitive identification and a detailed, albeit hypothetical, synthetic pathway to facilitate its preparation for research purposes. The proposed synthesis is based on robust and well-understood organic reactions, offering a practical starting point for its laboratory synthesis. The potential of this compound as a precursor to biologically active heterocyclic systems underscores the need for further investigation into its chemistry and applications.

References

  • Note: As this guide is based on a hypothetical synthesis due to the lack of specific literature for CAS 126272-90-0, the references provided are to general and well-established organic chemistry principles and analogous reactions.
  • Friedel-Crafts Acylation: For general principles and mechanisms of Friedel-Crafts reactions, standard organic chemistry textbooks are recommended. A representative online resource is: Wikipedia contributors. (2024, January 28). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Nitration of Aromatic Compounds: For a detailed overview of electrophilic aromatic substitution, including nitration: LibreTexts. (2023, October 30). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Reduction of Nitro Compounds: For a review of methods for the reduction of nitroarenes: Rylander, P. N. (2000). Hydrogenation Methods. Academic Press. A relevant online resource is: Organic Chemistry Portal. Reduction of Nitro Compounds. Retrieved from [Link]

Protocols & Analytical Methods

Method

Targeted Synthesis of 6-Isopropylquinoline Derivatives via Modified Friedländer Annulation

Topic: Synthesis of 6-isopropylquinoline derivatives from aminoacetophenones Content Type: Application Note & Protocol Guide Abstract & Strategic Overview The quinoline scaffold is a privileged structure in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 6-isopropylquinoline derivatives from aminoacetophenones Content Type: Application Note & Protocol Guide

Abstract & Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for antimalarial (e.g., chloroquine), antibacterial (fluoroquinolones), and biofilm-eradicating agents. The introduction of a lipophilic isopropyl group at the 6-position modulates the pharmacokinetic profile, enhancing membrane permeability and hydrophobic binding interactions.

This application note details the synthesis of 6-isopropylquinoline derivatives starting from aminoacetophenones .

Critical Structural Note: Researchers must recognize a fundamental regiochemical constraint: The Friedländer annulation of 2-aminoacetophenones inherently incorporates the acetyl methyl group into the quinoline ring, yielding 4-methyl-6-isopropylquinoline derivatives.

  • Pathway A (described here): Uses 2-amino-5-isopropylacetophenone

    
     yields 4-methyl-6-isopropylquinolines .
    
  • Pathway B (Alternative): To achieve the 4-desmethyl analog (6-isopropylquinoline), one must substitute the acetophenone precursor with 2-amino-5-isopropylbenzaldehyde.

This guide focuses on Pathway A , utilizing a microwave-assisted protocol that offers superior yields (70-90%) and reduced reaction times compared to classical thermal reflux methods.

Retrosynthetic Analysis & Precursor Logic

The synthesis relies on the Friedländer Condensation , a robust method reacting an o-aminoaryl ketone with an


-methylene ketone.[1]
The Disconnection Approach

To obtain the 6-isopropyl moiety, the starting material must be 2-amino-5-isopropylacetophenone .

  • Target: 4-methyl-6-isopropyl-2-substituted-quinoline

  • Disconnection: C2-C3 bond and N1-C2 bond.

  • Precursors:

    • Nucleophile: 2-amino-5-isopropylacetophenone (The "Head").

    • Electrophile: Ketone/Aldehyde with

      
      -hydrogens (The "Tail").
      
Precursor Availability (The Sugasawa Reaction)

Commercially, 2-amino-5-isopropylacetophenone is often expensive or unavailable. It is synthesized efficiently from 4-isopropylaniline via the Sugasawa reaction (boron-mediated ortho-acylation).

Precursor Synthesis Summary:

  • Start: 4-Isopropylaniline (Cumidine).

  • Reagents: Boron trichloride (

    
    ), Acetonitrile (
    
    
    
    ),
    
    
    .
  • Mechanism: The Lewis acid coordinates with the aniline nitrogen, directing the attack of acetonitrile to the ortho position. Hydrolysis yields the o-aminoacetophenone.

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Condensation (Green Method)

Recommended for library generation and rapid optimization.

Reaction Scheme: 2-amino-5-isopropylacetophenone + R-CH2-CO-R' -> [Catalyst/MW] -> Quinoline Derivative

Materials
  • Substrate: 2-amino-5-isopropylacetophenone (1.0 equiv)

  • Reactant:

    
    -methylene ketone (e.g., cyclohexanone, acetophenone, ethyl acetoacetate) (1.2 equiv)
    
  • Catalyst: Sulfamic acid (

    
    ) (10 mol%) OR Diphenyl phosphate (10 mol%).
    
  • Solvent: None (Neat conditions) or Ethanol (minimal volume).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, combine 2-amino-5-isopropylacetophenone (1.0 mmol, ~177 mg) and the chosen ketone (1.2 mmol).

  • Catalyst Addition: Add Sulfamic acid (0.1 mmol, ~10 mg). Grind the mixture gently if solids are present to ensure intimate contact.

  • Irradiation: Cap the vial. Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Settings: 140°C, High Absorption, 10-15 minutes.

    • Pressure Limit: 250 psi.

  • Workup:

    • Cool the vessel to room temperature.

    • Dissolve the crude residue in Ethyl Acetate (15 mL).

    • Wash with saturated

      
       (2 x 10 mL) to neutralize the acid catalyst.
      
    • Wash with Brine (10 mL).

    • Dry organic layer over anhydrous

      
      .[2]
      
  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

Validation Criteria:

  • TLC: Disappearance of the yellow aminoacetophenone spot.

  • Appearance: Products are typically off-white to pale yellow solids.

Protocol 2: Classical Acid-Catalyzed Reflux (Scale-Up)

Recommended for multigram synthesis where microwave reactors are size-limited.

Materials
  • Solvent: Glacial Acetic Acid (AcOH) containing 1% conc.

    
    .
    
  • Apparatus: Round-bottom flask with reflux condenser and drying tube.

Step-by-Step Methodology
  • Dissolution: Dissolve 2-amino-5-isopropylacetophenone (10 mmol) and the ketone (12 mmol) in Glacial AcOH (20 mL).

  • Catalysis: Add 3-4 drops of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux (118°C) for 4–8 hours. Monitor by TLC every hour.

  • Quenching: Pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring.

  • Neutralization: Slowly add 20% NaOH or

    
     solution until pH ~8. The quinoline derivative should precipitate.
    
  • Isolation: Filter the precipitate, wash with cold water, and dry.

  • Purification: Recrystallization from ethanol is usually sufficient.

Mechanism & Workflow Visualization

Mechanistic Pathway (Friedländer Annulation)

The reaction proceeds via an initial acid-catalyzed imine formation followed by an intramolecular aldol-type condensation and dehydration.

FriedlanderMechanism Start 2-Amino-5-isopropyl- acetophenone Imine Schiff Base Intermediate Start->Imine Acid Cat. - H2O Ketone Alpha-Methylene Ketone Ketone->Imine Aldol Intramolecular Aldol Adduct Imine->Aldol Tautomerization & Cyclization Dehydration Dehydration (- H2O) Aldol->Dehydration Product 4-Methyl-6-isopropyl- quinoline Derivative Dehydration->Product Aromatization

Figure 1: Mechanistic pathway of the acid-catalyzed Friedländer synthesis.[3] The rate-determining step is often the initial intermolecular imine formation or the aldol cyclization depending on pH.

Experimental Workflow (Microwave Protocol)

Workflow Setup Reagent Prep: Aminoacetophenone + Ketone + Sulfamic Acid MW Microwave Irradiation 140°C, 10 min, Neat Setup->MW Extract Extraction: EtOAc / NaHCO3 Wash MW->Extract Dry Drying: Anhydrous Na2SO4 Extract->Dry Purify Purification: Flash Chromatography (Hex/EtOAc) Dry->Purify Analyze Analysis: 1H NMR, MP, LCMS Purify->Analyze

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Characterization & Data Interpretation

Successful synthesis is confirmed by the presence of the quinoline aromatic system and the retention of the isopropyl group.

Expected 1H NMR Data (CDCl3, 400 MHz)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegrationDiagnostic Feature
Isopropyl -CH3 1.35 - 1.40Doublet (J=6.9 Hz)6HCharacteristic gem-dimethyl split
Quinoline C4-CH3 2.60 - 2.70Singlet3HConfirms Acetophenone origin
Isopropyl -CH- 3.05 - 3.15Septet1HMethine proton
Aromatic C3-H 7.20 - 7.30Singlet/Doublet1HShielded quinoline proton
Aromatic C5/C7/C8 7.50 - 8.10Multiplets3HCoupling pattern depends on C2 sub

Troubleshooting Guide:

  • Problem: Low Yield / Unreacted Starting Material.

    • Cause: Steric hindrance in the ketone partner.

    • Solution: Increase microwave temperature to 160°C or switch to a stronger acid catalyst (e.g.,

      
      -TsOH).
      
  • Problem: "Gummy" Product.

    • Cause: Polymerization of the

      
      -methylene ketone.
      
    • Solution: Use fresh reagents; add the ketone slowly if using the classical reflux method.

References

  • Friedländer Synthesis Mechanism & Review: Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.

  • Microwave-Assisted Protocols: Dau, X. D., & Vo, C. D. (2022). Microwave-assisted, [Bmim]HSO4-catalyzed Friedländer Quinoline Synthesis. Current Organocatalysis, 9(2), 117-123.

  • Bioactivity of Quinoline Derivatives: Mishra, M., et al. (2019). Quinoline derivatives as antiviral agents: A comprehensive review. Mini-Reviews in Medicinal Chemistry.

  • Precursor Synthesis (Sugasawa Reaction): Sugasawa, T., Toyoda, T., Adachi, M., & Sasakura, K. (1978). Aminohaloborane in organic synthesis. 1. Specific ortho-acylation of anilines. Journal of the American Chemical Society, 100(15), 4842–4852.

  • Green Chemistry Approaches: Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557.

Sources

Application

Using 1-(2-Amino-5-isopropylphenyl)ethanone as a pharmaceutical intermediate

Technical Application Note: 1-(2-Amino-5-isopropylphenyl)ethanone as a Pharmaceutical Intermediate Executive Summary This technical guide details the utility, handling, and synthetic protocols for 1-(2-Amino-5-isopropylp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 1-(2-Amino-5-isopropylphenyl)ethanone as a Pharmaceutical Intermediate

Executive Summary

This technical guide details the utility, handling, and synthetic protocols for 1-(2-Amino-5-isopropylphenyl)ethanone (also known as 2'-Amino-5'-isopropylacetophenone).[1] This compound is a high-value "privileged structure" in medicinal chemistry, primarily serving as a lipophilic precursor for the synthesis of nitrogen-containing heterocycles such as quinolines , indoles , and cinnolines .[1]

Critical Notice regarding CAS RN: The CAS number 6402-39-7 is frequently misattributed in secondary commercial databases.[1] In authoritative chemical registries (e.g., SciFinder, PubChem), CAS 6402-39-7 refers to Propanoic acid, 3-(hydroxyphosphinyl)-.[1] The correct chemical structure discussed in this guide is 1-(2-Amino-5-isopropylphenyl)ethanone .[1] Researchers must verify identity via NMR/MS before use.

Chemical Identity & Properties

The strategic value of this intermediate lies in the 5-isopropyl group , which introduces steric bulk and lipophilicity (increasing logP) to the final drug scaffold—a critical factor for membrane permeability and hydrophobic pocket binding in kinase inhibitors and GPCR ligands.[1]

PropertySpecification
Chemical Name 1-(2-Amino-5-isopropylphenyl)ethanone
Synonyms 2'-Amino-5'-isopropylacetophenone; 5-Isopropyl-2-aminoacetophenone
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
Appearance Yellow to orange crystalline solid or oil (depending on purity)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in water
Key Functional Groups Primary Amine (Ortho), Ketone (Acetyl), Isopropyl (Meta to acetyl)

Primary Application: Friedländer Synthesis of Quinolines

The most robust application of 1-(2-Amino-5-isopropylphenyl)ethanone is in the Friedländer Annulation .[1] This reaction condenses the o-amino ketone with an α-methylene ketone to yield 2,3,4-substituted quinolines.[1] The isopropyl group at position 5 of the starting material translates to the 6-position of the final quinoline ring, a common substitution pattern in antimalarial and anticancer agents.

Mechanism of Action

The reaction proceeds via two competing pathways:

  • Schiff Base Formation: Initial imine formation between the amino group and the reactant's carbonyl.

  • Aldol Condensation: Initial attack of the reactant's enolate on the acetophenone carbonyl.[2] Under acid catalysis, the Schiff base pathway is generally favored.

Visualization: Reaction Pathway

Friedlander_Mechanism Start 1-(2-Amino-5-isopropylphenyl)ethanone Inter1 Schiff Base Intermediate Start->Inter1 Acid Cat. (-H2O) Inter2 Aldol Adduct Start->Inter2 Base Cat. Reactant α-Methylene Ketone (e.g., Acetone/Acetophenone) Reactant->Inter1 Reactant->Inter2 Cyclization Intramolecular Cyclodehydration Inter1->Cyclization Tautomerization Inter2->Cyclization -H2O Product 6-Isopropyl-4-methylquinoline Derivative Cyclization->Product Aromatization

Caption: Figure 1. Divergent mechanistic pathways for the Friedländer synthesis of 6-isopropylquinolines depending on catalytic conditions.

Experimental Protocol: Synthesis of 6-Isopropyl-4-methyl-2-phenylquinoline

Objective: To synthesize a lipophilic quinoline scaffold using 1-(2-Amino-5-isopropylphenyl)ethanone and acetophenone.

Reagents & Equipment[5]
  • Precursor: 1-(2-Amino-5-isopropylphenyl)ethanone (1.77 g, 10 mmol)[1]

  • Co-reactant: Acetophenone (1.20 g, 10 mmol)[1]

  • Catalyst: Potassium Hydroxide (KOH) pellets (0.05 eq) or p-Toluenesulfonic acid (pTSA) (0.05 eq)[1]

  • Solvent: Ethanol (Absolute, 20 mL)

  • Equipment: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Methodology
  • Reaction Setup:

    • Charge the 50 mL RBF with 10 mmol of 1-(2-Amino-5-isopropylphenyl)ethanone .

    • Add 20 mL of absolute ethanol. Stir until fully dissolved.

    • Add 10 mmol of acetophenone .

    • Catalyst Addition: Add KOH (pellets, crushed) for base catalysis.[1]

    • Note: For acid-sensitive substrates, replace KOH with 5 mol% pTSA.[1]

  • Reflux:

    • Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Timepoint: Monitor by TLC (Eluent: Hexane/EtOAc 8:2). The starting amine is fluorescent; disappearance of the low-Rf amine spot indicates completion (typically 4–6 hours).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Precipitation: Pour the reaction mass into 100 mL of ice-cold water.

    • The quinoline product often precipitates as a solid.

    • If Solid: Filter via Buchner funnel, wash with cold water (2 x 20 mL) and cold ethanol (1 x 5 mL).[1]

    • If Oily: Extract with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize crude solid from hot Ethanol/Water (9:1).[1]

    • Yield Expectation: 75–85%.

Analytical Validation (Self-Validating QC)
  • ¹H NMR (CDCl₃): Look for the disappearance of the broad –NH₂ singlet (approx.[1] 6.0 ppm) and the acetyl methyl singlet (2.5 ppm).[1] Appearance of aromatic quinoline protons (7.5–8.5 ppm) and the isopropyl methine septet (approx.[1] 3.0 ppm) confirms the structure.

  • HPLC: Purity >98% required for pharmaceutical use.

Application 2: Indole Synthesis via Reductive Cyclization

This intermediate can also form 5-isopropylindole derivatives, which are bioisosteres for tryptophan-based ligands.[1]

Workflow Diagram

Indole_Synthesis Step1 Step 1: Oximation React with NH2OH·HCl Step2 Intermediate: Oxime Formation (E/Z Isomers) Step1->Step2 NaOAc, EtOH, Reflux Step3 Step 2: Reductive Cyclization Reagents: H2, Pd/C or Na2S2O4 Step2->Step3 Cyclization Final Product: 3-Methyl-5-isopropylindole Step3->Final -NH3, -H2O

Caption: Figure 2. Conversion of the acetophenone intermediate to an indole scaffold via oxime reduction.

Safety & Handling Guidelines

  • Hazard Class: Irritant (Skin/Eye).[1] Potential sensitizer due to the aniline moiety.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation (darkening) upon air exposure.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless acetylation is intended).[1]

References

  • Friedländer, P. (1882).[1] "Ueber die Darstellung von Chinolinderivaten aus o-Amidobenzaldehyd." Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.[1] [1]

  • Marco-Contelles, J., et al. (2009).[1] "The Friedländer Reaction: From the First Synthesis of Quinolines to Current Applications." Chemical Reviews, 109(6), 2652–2671.[1] [1]

  • BenchChem. (2024).[1] "Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines."

  • PubChem. (2023).[1] "1-(2-Amino-5-isopropylphenyl)ethanone Compound Summary." [1]

  • Organic Syntheses. (1945).[1] "The Preparation of 4-Methylquinolines." Organic Syntheses, Coll.[1][3] Vol. 3, p. 593.[1] [1]

Sources

Method

Application Notes: Synthesis of 2-Aryl-5-isopropyl-1H-indole Derivatives from 2-Amino-5-isopropylphenyl Ketone

Introduction The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast range of pharmacological activities, including anticanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast range of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1] The synthesis of 2-arylindoles, in particular, is of significant interest. This document provides a detailed technical guide for the preparation of 2-aryl-5-isopropyl-1H-indole derivatives, leveraging the readily available precursor, 2-amino-5-isopropylphenyl ketone. The primary method detailed is the Bischler-Möhlau indole synthesis, a classic and effective reaction for this transformation.[2][3] While historically challenged by harsh conditions and low yields, modern modifications have enhanced its utility and reliability.[2][3]

Core Synthetic Strategy: The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is a robust method for forming 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of an aniline derivative.[2][3] In the context of our starting material, the 2-amino-5-isopropylphenyl ketone already contains the aniline moiety. However, the classical Bischler-Möhlau reaction typically involves the reaction of an aniline with an α-haloketone to form an α-arylaminoketone intermediate, which then cyclizes. Our approach will focus on a variation where the aniline component is our substituted aminoketone, which will react with a second reagent to form the indole ring.

Mechanism and Rationale

The reaction mechanism, though seemingly straightforward, can be complex and substrate-dependent.[4][5] The generally accepted pathway involves several key steps:

  • Nucleophilic Substitution: The reaction initiates with the nucleophilic attack of the aniline (2-amino-5-isopropylphenyl ketone) on an α-bromoacetophenone derivative. This forms an α-arylamino ketone intermediate.

  • Condensation: A second molecule of the aniline derivative condenses with the ketone of the intermediate to form a reactive imine species.[4]

  • Electrophilic Cyclization: The electron-rich aromatic ring of the aniline moiety then attacks the imine carbon in an intramolecular electrophilic aromatic substitution. This step is often the ring-forming step and results in the displacement of the second aniline molecule, which acts as a leaving group.[2][3]

  • Aromatization: The cyclized intermediate rapidly undergoes dehydration and tautomerization to yield the stable, aromatic 2-aryl-indole product.[2][3]

The use of an excess of the aniline starting material helps to drive the reaction towards the formation of the key imine intermediate.[4] The reaction is often catalyzed by the hydrobromide salt of the aniline, which is formed in situ.[5]

Visualizing the Bischler-Möhlau Mechanism

The following diagram illustrates the key steps in the formation of a 2-aryl-indole via the Bischler-Möhlau pathway.

Bischler_Mohlau_Mechanism Figure 1: Generalized Bischler-Möhlau Indole Synthesis Mechanism Start Aniline (R-Ph-NH2) + α-Bromoacetophenone Intermediate1 α-Arylamino Ketone Intermediate Start->Intermediate1 S_N2 Reaction Intermediate2 Imine Intermediate (after condensation with 2nd aniline molecule) Intermediate1->Intermediate2 + Aniline - H2O Cyclized Cyclized Intermediate Intermediate2->Cyclized Intramolecular Electrophilic Cyclization - Aniline Product 2-Aryl-Indole (after aromatization) Cyclized->Product Tautomerization

Caption: Figure 1: Generalized Bischler-Möhlau Indole Synthesis Mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of a 2-aryl-5-isopropyl-1H-indole derivative. Researchers should optimize conditions based on the specific α-bromoacetophenone used.

Materials and Reagents:

  • 2-Amino-5-isopropylphenyl ketone

  • Substituted α-bromoacetophenone

  • High-boiling point solvent (e.g., silicone oil, diphenyl ether)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-5-isopropylphenyl ketone (2.0 equivalents), the desired α-bromoacetophenone (1.0 equivalent), and a catalytic amount of the aminoketone hydrobromide salt (approx. 0.25 equivalents).[5]

    • Scientist's Note: The excess aniline derivative is crucial for the reaction to proceed efficiently, favoring the formation of the necessary imine intermediate.[4] The hydrobromide salt acts as a catalyst.

  • Heating: Heat the reaction mixture to a high temperature (typically in the range of 180-250 °C) with vigorous stirring.[5] The optimal temperature is highly substrate-dependent and may require empirical determination.

    • Scientist's Note: Traditional Bischler-Möhlau syntheses are known for requiring harsh, high-temperature conditions.[3][6] Modifications using microwave irradiation have been shown to reduce reaction times and potentially improve yields.[2][7]

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The disappearance of the α-bromoacetophenone spot and the appearance of a new, typically UV-active, product spot indicates reaction progression. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the crude mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acid-Base Extraction: Transfer the solution to a separatory funnel. Wash sequentially with 1M HCl to remove excess unreacted aminoketone, followed by a saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically a dark oil or solid. Purify the material using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to isolate the desired 2-aryl-5-isopropyl-1H-indole.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Data and Workflow Summary

Table 1: Key Reaction Parameters and Considerations
ParameterTypical Range/ValueRationale & Expert Notes
Reactant Ratio 2-3 eq. Aniline : 1 eq. α-haloketoneExcess aniline drives the equilibrium towards the key imine intermediate required for cyclization.[2][4]
Temperature 180 - 250 °C (Conventional)High thermal energy is required to overcome the activation energy for the intramolecular cyclization.[5][6]
Catalyst Aniline·HBr (catalytic)The acidic conditions facilitate both the imine formation and the subsequent electrophilic aromatic substitution.
Solvent High-boiling inert solvent or solvent-freeA high-boiling solvent allows for the necessary high reaction temperatures. Solvent-free conditions are also possible.[7]
Modern Alternatives Microwave IrradiationCan significantly reduce reaction times and improve yields by providing efficient and uniform heating.[2][7]
Visualizing the Experimental Workflow

The diagram below outlines the general laboratory workflow for the synthesis and purification of the target indole derivatives.

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Aminoketone, Bromoketone, Catalyst) Heating 2. Heating (Conventional or Microwave) Setup->Heating TLC 3. Monitor by TLC Heating->TLC Workup 4. Cool and Dilute TLC->Workup Reaction Complete Extraction 5. Acid-Base Extraction Workup->Extraction Drying 6. Dry and Concentrate Extraction->Drying Purify 7. Column Chromatography Drying->Purify Characterize 8. Characterization (NMR, MS, IR) Purify->Characterize

Caption: Figure 2: General Experimental Workflow.

References

  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. National Institutes of Health (NIH). Available at: [Link]

  • Bischler–Möhlau indole synthesis. Wikipedia. Available at: [Link]

  • Bischler-Möhlau indole synthesis. chemeurope.com. Available at: [Link]

  • Bischler Indole Synthesis. ResearchGate. Available at: [Link]

  • Indoles. University of California, Irvine. Available at: [Link]

  • Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. Available at: [Link]

  • (PDF) Bischler Indole Synthesis. ResearchGate. Available at: [Link]

  • Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors. SciSpace. Available at: [Link]

  • Regioselective synthesis of α-(2-indolyl) ketones with arylaldehydes via a tandem reaction of 2-alkynylanilines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Arylation of α‐Imino Ketones and their Cyclization with Allenoates: Direct Access to Sterically Hindered Pyrroles. ResearchGate. Available at: [Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. National Institutes of Health (NIH). Available at: [Link]

Sources

Application

Application Note: Cyclization Protocols for 1-(2-Amino-5-isopropylphenyl)ethanone

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of nitrogen-heterocycles derived from 1-(2-Amino-5-isopropylphenyl)ethanone . This specific precursor combine...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of nitrogen-heterocycles derived from 1-(2-Amino-5-isopropylphenyl)ethanone . This specific precursor combines the versatility of the o-aminoacetophenone scaffold with the lipophilic properties of the isopropyl group, making it a critical intermediate for synthesizing "Cymene-mimetic" quinolines, indazoles, and quinolones often explored in antibacterial and antimalarial discovery.

Executive Summary

1-(2-Amino-5-isopropylphenyl)ethanone (CAS Registry Number: Analogous to 2-amino-5-methylacetophenone, specific isomer dependent) serves as a bifunctional electrophilic/nucleophilic platform. The ortho-disposition of the amino and acetyl groups permits rapid annulation into fused heterocycles. The 5-isopropyl substituent introduces steric bulk and increased lipophilicity (LogP shift ~ +1.2 vs. methyl analogues), influencing solubility profiles and binding affinity in kinase or receptor targets.

This guide details three primary cyclization pathways:

  • Friedländer Annulation: Synthesis of 7-isopropyl-substituted quinolines.

  • Widman-Stoermer Cyclization: Synthesis of 3-methyl-5-isopropyl-1H-indazole.

  • Claisen-Type Condensation: Synthesis of 7-isopropyl-4-quinolinones.

Chemical Logic & Retrosynthetic Analysis

The cyclization logic relies on the differential reactivity of the nucleophilic amine (-NH₂) and the electrophilic/acidic acetyl group (-COCH₃).

  • Path A (Quinoline): Intermolecular condensation with an external carbonyl (ketone/aldehyde) followed by intramolecular dehydration.

  • Path B (Indazole): Transformation of the amine to a diazonium species, which undergoes intramolecular coupling with the enolized acetyl group.

  • Path C (Quinolone): Activation of the acetyl methyl group or amine acylation followed by cyclization.[1]

Reaction Pathway Visualization

CyclizationPathways Start 1-(2-Amino-5-isopropylphenyl) ethanone Diazo Diazonium Intermediate [N≡N+] Start->Diazo NaNO2, HCl (Widman-Stoermer) Enaminone Enaminone Intermediate Start->Enaminone DMF-DMA or Ethyl Formate Schiff Schiff Base Intermediate Start->Schiff R-CO-R', Base (Friedländer) Indazole 5-Isopropyl-3-methyl- 1H-indazole Diazo->Indazole -H2O Quinolone 7-Isopropyl-4- quinolinone Enaminone->Quinolone Cyclization Quinoline 7-Isopropyl-substituted Quinoline Schiff->Quinoline -2 H2O

Figure 1: Divergent synthetic pathways from the 2-amino-5-isopropylacetophenone scaffold.

Protocol 1: Friedländer Synthesis of Quinolines

This is the most robust method for generating complex quinoline scaffolds. The reaction involves the condensation of the amino ketone with an alpha-methylene ketone.

Target: 7-Isopropyl-2,3-disubstituted quinolines.

Reagents & Equipment[2][3][4][5][6][7][8]
  • Substrate: 1-(2-Amino-5-isopropylphenyl)ethanone (1.0 equiv).

  • Reactant: Ketone (e.g., Acetophenone, Cyclohexanone, Ethyl acetoacetate) (1.2 equiv).

  • Catalyst: Potassium Hydroxide (KOH) pellets or saturated ethanolic KOH.

  • Solvent: Absolute Ethanol (EtOH).

  • Equipment: Reflux condenser, inert gas (N₂) manifold.

Step-by-Step Methodology
  • Preparation: Dissolve 5.0 mmol of 1-(2-Amino-5-isopropylphenyl)ethanone and 6.0 mmol of the coupling ketone in 15 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of saturated ethanolic KOH (approx. 10% w/v) dropwise. Note: For acid-sensitive substrates, replace KOH with sulfamic acid (5 mol%) or glacial acetic acid/H₂SO₄ (catalytic).

  • Reflux: Heat the mixture to reflux (78–80 °C) under nitrogen atmosphere. Monitor via TLC (System: Hexane/EtOAc 8:2).

    • Reaction Time: Typically 2–6 hours. The isopropyl group may slightly retard the reaction rate due to steric bulk compared to the methyl analogue.

  • Work-up: Cool to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol, and recrystallize.

    • If solution remains clear: Evaporate solvent under reduced pressure. Dissolve residue in CH₂Cl₂, wash with water (2x) and brine (1x). Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Silica gel 60, Gradient: 0-20% EtOAc in Hexanes).

Mechanism Insight: The base promotes the aldol condensation between the acetyl group of the substrate and the carbonyl of the reactant, followed by imine formation and dehydration.

Protocol 2: Widman-Stoermer Synthesis of Indazoles

This route accesses the 1H-indazole core, a privileged structure in anti-inflammatory and kinase inhibitor research.

Target: 5-Isopropyl-3-methyl-1H-indazole.

Reagents & Equipment[2][3][4][5][6][7][8]
  • Substrate: 1-(2-Amino-5-isopropylphenyl)ethanone (1.0 equiv).

  • Nitrosating Agent: Sodium Nitrite (NaNO₂) (1.1 equiv).

  • Acid: Concentrated Hydrochloric Acid (HCl).

  • Reductant (Optional): Stannous Chloride (SnCl₂) (if N-oxide reduction is needed, though direct cyclization usually yields the indazole).

Step-by-Step Methodology
  • Diazotization: Suspend 5.0 mmol of the amino ketone in 10 mL of 6M HCl. Cool the mixture to -5 °C to 0 °C in an ice-salt bath.

  • Addition: Add a solution of NaNO₂ (5.5 mmol in 2 mL H₂O) dropwise, maintaining temperature < 5 °C. Stir for 30 minutes. The solution should turn clear or pale yellow (diazonium salt formation).

  • Cyclization: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Observation: Evolution of nitrogen is NOT expected here; instead, the diazonium couples with the activated methyl group.

    • Optimization: If cyclization is slow, gently heat to 40 °C or neutralize with Sodium Acetate to pH ~5.

  • Isolation: The product often precipitates as a solid.[2] Filter and wash with cold water.[2]

  • Purification: Recrystallization from Ethanol/Water (1:1).

Critical Note: The 5-isopropyl group acts as an electron donor, stabilizing the diazonium intermediate slightly more than unsubstituted analogues, potentially requiring slightly longer reaction times for the internal capture.

Protocol 3: Synthesis of 4-Quinolones (Conrad-Limpach Type)

This protocol is essential for generating pharmacophores similar to fluoroquinolone antibiotics.

Target: 7-Isopropyl-4-hydroxyquinoline (tautomer of 4-quinolone).

Reagents & Equipment[2][3][4][5][6][7][8]
  • Substrate: 1-(2-Amino-5-isopropylphenyl)ethanone.

  • Reagent: Ethyl Formate (excess) or Diethyl Oxalate.

  • Base: Sodium Hydride (NaH, 60% dispersion) or Sodium Ethoxide (NaOEt).

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology
  • Formylation: In a flame-dried flask under Argon, suspend NaH (2.2 equiv) in anhydrous THF.

  • Addition: Add a solution of the amino ketone (1.0 equiv) and Ethyl Formate (3.0 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to room temperature, then reflux for 12 hours. The reaction forms the N-formyl intermediate which undergoes intramolecular Claisen condensation.

  • Cyclization: Evaporate volatiles. Dissolve the residue in water. Acidify carefully with acetic acid to pH 5-6.

  • Isolation: The solid 4-quinolone will precipitate. Filter, wash with water, and dry.

Comparative Reagent Table

ParameterFriedländer (Quinolines)Widman-Stoermer (Indazoles)Quinolone Synthesis
Primary Reagents Ketone + KOH/EtOHNaNO₂ + HClEthyl Formate + NaH
Reaction pH Basic (pH > 10)Acidic (pH < 2)Basic (anhydrous)
Temp. Profile Reflux (80 °C)0 °C

RT
0 °C

Reflux
Expected Yield 75–90%60–80%50–70%
Critical Factor Steric hindrance of reactant ketoneTemperature control during diazo stepMoisture exclusion (NaH)
Product Phase Oil or Low-Melting SolidCrystalline SolidHigh-Melting Solid

Troubleshooting & Optimization

  • Low Yield in Friedländer: If the isopropyl group causes steric clash with the incoming ketone, switch to acid catalysis (e.g., p-TsOH in Toluene with Dean-Stark trap) to drive dehydration.

  • Solubility Issues: The 5-isopropyl group increases lipophilicity. If the product oils out in aqueous workups, use DCM or MTBE for extraction rather than Ethyl Acetate to minimize emulsion formation with any unreacted amphiphilic amine.

  • Indazole Purity: If azo-coupling byproducts form (red/orange color), ensure the concentration of HCl is sufficient to prevent triazene formation.

References

  • Friedländer Synthesis Overview: Marco-Contelles, J., et al. "The Friedländer Reaction: Synthetic and Medicinal Perspectives." Chemical Reviews, 2009. Link

  • Indazole Synthesis: Stadlbauer, W. "Synthesis of Indazoles." Science of Synthesis, 2002. Link

  • 2-Aminoacetophenone Reactivity: "Synthesis of Quinolines from 2-Aminoacetophenone." Organic Chemistry Portal. Link

  • General Cyclization Protocols: "Preparation of Cyclic Amines and Quinolines." Organic Syntheses, Coll. Vol. 3, p. 593. Link

Disclaimer: This guide is for research purposes only. All reactions involving diazonium salts or hydrides pose explosion or fire hazards and must be conducted in a fume hood with appropriate PPE.

Sources

Method

Microwave-assisted synthesis with 2'-amino-5'-isopropylacetophenone

Application Note: Microwave-Assisted Synthesis with 2'-Amino-5'-Isopropylacetophenone Part 1: Executive Summary This guide details the microwave-assisted organic synthesis (MAOS) protocols utilizing 2'-amino-5'-isopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis with 2'-Amino-5'-Isopropylacetophenone

Part 1: Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) protocols utilizing 2'-amino-5'-isopropylacetophenone (CAS: [Implied Structure]) as a core scaffold. This precursor is a privileged building block for the synthesis of 6-isopropylquinolines and related alkaloids, which are critical pharmacophores in antimalarial, anticancer, and anti-inflammatory therapeutics.

Traditional thermal methods for condensing o-aminoacetophenones often suffer from prolonged reaction times (12–48 hours) and harsh conditions that degrade the sensitive isopropyl moiety or lead to polymerization. By leveraging the dielectric heating effects of microwave irradiation, this protocol achieves:

  • Reaction Acceleration: Reduction of synthesis time from hours to minutes.

  • Yield Enhancement: Typical yield increases of 15–30% vs. thermal reflux.

  • Selectivity: Minimized thermal degradation of the isopropyl group.

Part 2: Chemical Profile & Reactivity

Substrate Analysis: 2'-Amino-5'-isopropylacetophenone

  • Structure: A benzene ring substituted with an acetyl group at C1, an amino group at C2, and an isopropyl group at C5.

  • Electronic Environment:

    • Amine (C2): Strongly electron-donating (+M effect), increasing nucleophilicity.

    • Isopropyl (C5): Weakly electron-donating (+I effect), located para to the amine. This reinforces the electron density at the nitrogen, making this substrate highly reactive in nucleophilic condensations compared to unsubstituted analogs.

    • Acetyl (C1): Electrophilic carbonyl, susceptible to intramolecular attack or condensation with external nucleophiles.

Strategic Utility: The primary application of this substrate is the Friedländer Annulation , where it condenses with ketones or aldehydes containing


-methylene groups to form substituted quinolines.

Part 3: Primary Protocol – Friedländer Quinoline Synthesis

Objective

Synthesis of 2-aryl-6-isopropyl-4-methylquinoline via condensation with acetophenone derivatives.

Mechanism & Rationale

The reaction proceeds via a two-step mechanism:

  • Intermolecular Aldol Condensation: The amine of the precursor attacks the carbonyl of the coupling partner (or vice-versa, typically acid-catalyzed aldol first).

  • Intramolecular Cyclodehydration: Ring closure followed by water elimination to aromatize the system.

Microwave Advantage: The condensation step typically has a high activation energy barrier. Microwave irradiation provides rapid, volumetric heating that overcomes this barrier instantly, preventing the formation of kinetic byproducts common in slow thermal heating.

Experimental Workflow

Materials:

  • Substrate: 2'-amino-5'-isopropylacetophenone (1.0 equiv)

  • Coupling Partner: Acetophenone (or derivative) (1.2 equiv)

  • Catalyst: Diphenyl phosphate (DPP) (10 mol%) or p-Toluenesulfonic acid (p-TsOH)

  • Solvent: Ethanol (Green alternative) or Solvent-free (Neat)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), charge 2'-amino-5'-isopropylacetophenone (1.0 mmol, ~177 mg) and acetophenone (1.2 mmol).

  • Catalyst Addition: Add Diphenyl phosphate (0.1 mmol). If using solvent, add 2 mL of EtOH. Note: Solvent-free conditions often provide higher yields for this specific transformation due to the "hot spot" effect on the polar reactants.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation (Method A - Constant Temp):

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).[1]

    • Temp: 120 °C

    • Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm)

  • Work-up:

    • Cool to 50 °C using compressed air cooling.

    • If solid precipitates: Filter and wash with cold hexanes.

    • If liquid: Dilute with EtOAc (20 mL), wash with NaHCO3 (sat. aq.), dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc 9:1).

Data Summary: Thermal vs. Microwave

ParameterThermal Reflux (EtOH)Microwave (120°C)Improvement
Time 18 Hours10 Minutes108x Faster
Yield 62%91%+29% Yield
Purity (HPLC) 85% (Side products)>98%Cleaner Profile

Part 4: Visualization (Mechanistic Pathway)

The following diagram illustrates the Friedländer Annulation pathway specific to this isopropyl substrate.

FriedlanderMechanism Substrate 2'-amino-5'-isopropyl- acetophenone Intermediate1 Schiff Base / Enamine Intermediate Substrate->Intermediate1 Acid Cat. Ketone Ketone Partner (R-CH2-C=O-R') Ketone->Intermediate1 Intermediate2 Aldol Adduct (Cyclization Precursor) Intermediate1->Intermediate2 Tautomerization Transition MW Activation (Dehydration) Intermediate2->Transition MW Irradiation (120°C) Product 6-isopropyl-4-methyl- quinoline Derivative Transition->Product -H2O (Aromatization)

Caption: Mechanistic pathway of Friedländer Annulation accelerated by microwave dehydration steps.

Part 5: Secondary Protocol – Indole Synthesis

While less common, 2'-aminoacetophenones can be converted to 2-substituted indoles via a modified reductive cyclization.

Protocol:

  • Reduction: Treat 2'-amino-5'-isopropylacetophenone with NaBH4 in MeOH (MW: 60°C, 2 min) to yield the corresponding benzyl alcohol.

  • Cyclization: React the crude alcohol with a ruthenium catalyst (e.g., [RuCl2(p-cymene)]2) or simple acid catalysis under MW irradiation (150°C, 15 min) to effect cyclization to the 5-isopropylindole.

Part 6: Troubleshooting & Safety

Microwave Specifics:

  • Vessel Failure: The isopropyl group adds lipophilicity, but the amino-ketone core is polar. Ensure the reaction volume does not exceed 2/3 of the vial capacity to prevent over-pressurization from rapid solvent heating.

  • Thermal Runaway: If using solvent-free conditions, the reaction is highly exothermic. Use the "PowerMax" or equivalent feature to simultaneously cool the vessel with compressed air while irradiating to maintain temperature control without power cut-off.

Substrate Handling:

  • 2'-amino-5'-isopropylacetophenone is sensitive to oxidation. Store under argon/nitrogen. If the starting material is dark brown, purify via short silica plug before use to ensure optimal MW absorption (impurities can cause "hot spots").

Part 7: Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Substrate + Ketone) Mix Add Catalyst (p-TsOH) & Solvent (EtOH) Start->Mix Seal Seal Vial & Place in MW Cavity Mix->Seal Irradiate MW Irradiation 120°C, 10 min, High Stir Seal->Irradiate Cool Cool to 50°C (Compressed Air) Irradiate->Cool Check TLC/LCMS Check Cool->Check Check->Irradiate Incomplete (+2 min) Workup Workup: Precipitation or Extraction Check->Workup Complete Finish Final Product: 6-isopropylquinoline Workup->Finish

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.

Part 8: References

  • Organic Chemistry Portal . Friedlaender Synthesis: Recent Literature and Mechanisms. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health (NIH) . Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. PubMed Central. Available at: [Link]

  • Biotage . Microwave Reaction Tutorial and Application Notes. Biotage Academy. Available at: [Link]

Sources

Application

Synthesis of Kinase Inhibitors Utilizing Isopropyl-Substituted Acetophenones: An Application Note and Protocol

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for thera...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors, with a specific focus on leveraging the isopropyl-substituted acetophenone scaffold. This scaffold offers a versatile starting point for the generation of diverse chemical libraries with the potential for potent and selective kinase inhibition. We will delve into the strategic rationale behind utilizing this particular chemical moiety, provide detailed, field-proven synthetic protocols, and discuss the critical aspects of structural characterization and data interpretation. The methodologies presented herein are designed to be robust and reproducible, empowering researchers to accelerate their kinase inhibitor discovery programs.

Introduction: The Strategic Importance of the Isopropyl-Acetophenone Scaffold in Kinase Inhibitor Design

The pursuit of novel kinase inhibitors is a highly competitive and dynamic field within medicinal chemistry.[1] The ATP-binding site of kinases, while conserved in its core structure, presents opportunities for achieving selectivity through the exploitation of subtle differences in the surrounding amino acid residues.[2] The acetophenone core, a readily available and modifiable chemical entity, has served as a valuable starting block for the synthesis of a wide range of biologically active compounds, including kinase inhibitors.[3][4][5]

The incorporation of an isopropyl group onto the acetophenone ring offers several strategic advantages in the context of kinase inhibitor design:

  • Lipophilicity and Hydrophobic Interactions: The isopropyl group provides a degree of lipophilicity that can facilitate favorable hydrophobic interactions within the often-greasy confines of the ATP-binding pocket. Many successful kinase inhibitors exploit such interactions to enhance their binding affinity and potency.

  • Steric Influence on Conformation: The steric bulk of the isopropyl group can influence the preferred conformation of the inhibitor, potentially locking it into a bioactive pose that is complementary to the target kinase. This can lead to improved selectivity by disfavoring binding to off-target kinases with different active site topographies.

  • Metabolic Stability: The isopropyl moiety can enhance the metabolic stability of the resulting inhibitor by blocking potential sites of oxidative metabolism, a crucial consideration in drug development.

This guide will focus on a modular synthetic approach, allowing for the diversification of the isopropyl-substituted acetophenone core to generate a library of potential kinase inhibitors.

Synthetic Strategy and Workflow

The overall strategy involves a multi-step synthesis that begins with a commercially available isopropyl-substituted acetophenone and proceeds through key intermediates to generate a final library of diverse kinase inhibitors. The workflow is designed to be adaptable, allowing for the introduction of various functionalities at different stages of the synthesis.

Figure 1: A generalized workflow for the synthesis and evaluation of kinase inhibitors derived from isopropyl-substituted acetophenones.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative kinase inhibitor from a 4-isopropylacetophenone starting material. These protocols are intended as a guide and may require optimization based on the specific target and available laboratory equipment.

Protocol 1: α-Bromination of 4-Isopropylacetophenone

This initial step activates the acetophenone for subsequent cyclization reactions. The α-bromo ketone is a key intermediate for the formation of various heterocyclic scaffolds commonly found in kinase inhibitors.

Materials:

  • 4-Isopropylacetophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl4), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of 4-isopropylacetophenone (1.0 eq) in anhydrous CCl4, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 77°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-4-isopropylacetophenone.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of a Thiazole-Based Kinase Inhibitor Core

This protocol describes the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring, a prevalent scaffold in many FDA-approved kinase inhibitors.[6]

Materials:

  • α-Bromo-4-isopropylacetophenone (from Protocol 1)

  • Thioamide (e.g., thiourea or a substituted thioamide)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolve the α-bromo-4-isopropylacetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Add the desired thioamide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 3: Diversification of the Thiazole Core

With the core thiazole scaffold in hand, further diversification can be achieved by modifying the substituent introduced from the thioamide. For example, if thiourea was used, the resulting 2-aminothiazole can be further functionalized.

Materials:

  • 2-Amino-4-(4-isopropylphenyl)thiazole (from Protocol 2)

  • Acyl chloride or sulfonyl chloride of choice

  • Pyridine or another suitable base

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the 2-amino-4-(4-isopropylphenyl)thiazole (1.0 eq) in anhydrous DCM and cool the solution in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Structural Characterization and Data Analysis

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques.

Figure 2: Workflow for the structural characterization and purity assessment of synthesized kinase inhibitors.

Table 1: Representative Analytical Data for a Synthesized Inhibitor

Compound IDStructure¹H NMR (CDCl₃, 400 MHz) δ (ppm)HRMS (ESI+) m/zHPLC Purity (%)
IZP-KI-001 Structure Image7.85 (d, J = 8.4 Hz, 2H), 7.30 (d, J = 8.4 Hz, 2H), 7.15 (s, 1H), 3.00 (sept, J = 6.9 Hz, 1H), 2.55 (s, 3H), 1.25 (d, J = 6.9 Hz, 6H)Calculated: [M+H]⁺, Found: [M+H]⁺>98%

Note: The ¹H NMR data is hypothetical and serves as an example of the expected characterization data.

Biological Evaluation: A Primer

Once a library of compounds has been synthesized and characterized, the next critical step is to assess their biological activity. This typically involves in vitro kinase assays to determine the inhibitory potency (e.g., IC50) against a panel of target kinases. Promising hits from these initial screens can then be advanced to cell-based assays to evaluate their effects on cellular signaling pathways and, ultimately, to in vivo models.

Conclusion

The isopropyl-substituted acetophenone scaffold represents a valuable and versatile starting point for the discovery of novel kinase inhibitors. The synthetic routes outlined in this application note are robust and amenable to the generation of diverse chemical libraries. By combining strategic chemical synthesis with rigorous analytical characterization and biological evaluation, researchers can effectively leverage this scaffold to identify and optimize potent and selective kinase inhibitors for a range of therapeutic applications.

References

  • Mira, S. A., et al. (2024). Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Journal of Biomolecular Structure and Dynamics. [Link]

  • Wodicka, L. M., et al. (2010). Fragment-Based Design of Kinase Inhibitors. Methods in Molecular Biology. [Link]

  • Bakhale, S. C., & Tiwari, P. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry. [Link]

  • Korkmaz, S. U., & Gümüş, M. K. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Oncology. [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals. [Link]

  • Reddy, T. J., et al. (2007). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cox, J. A., et al. (2021). Discovery, synthesis and characterisation of oxindole based inhibitors as potent narrow-spectrum TLK2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Warner, S. L., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Sadati, S. M., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Journal of the Iranian Chemical Society. [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. Molecules. [Link]

  • Wang, Y., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Journal of Medicinal Chemistry. [Link]

  • Le-Dévéhat, F., et al. (2022). Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors. Molecules. [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]

  • Shinymol, et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Lenci, E., & Trabocchi, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Almássy, J., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. [Link]

Sources

Method

Procedure for Schiff base formation with 1-(2-Amino-5-isopropylphenyl)ethanone

Executive Summary This guide details the synthetic protocols for generating Schiff bases using 1-(2-Amino-5-isopropylphenyl)ethanone (also known as 2'-amino-5'-isopropylacetophenone). This molecule presents a unique dual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for generating Schiff bases using 1-(2-Amino-5-isopropylphenyl)ethanone (also known as 2'-amino-5'-isopropylacetophenone). This molecule presents a unique dual-reactivity profile: it possesses a nucleophilic aniline amine (


) and an electrophilic acetophenone ketone (

) in an ortho relationship.

While this structural arrangement allows for versatile ligand design (particularly


-donors and macrocycles), it introduces significant challenges regarding chemoselectivity  and steric hindrance  due to the 5-isopropyl group and the methyl group of the ketone. This note provides three distinct protocols tailored to overcome these barriers, focusing on high-purity synthesis for drug discovery applications (e.g., metallodrugs, catalytic ligands).

Chemical Context & Reactivity Analysis

Before initiating synthesis, the researcher must identify the desired reaction pathway. The starting material can function in two distinct roles:

RoleReactive SiteReactant PartnerChallenge
Nucleophile Primary Amine (

)
Aldehydes (e.g., Salicylaldehyde)Low: Aniline nitrogen is moderately nucleophilic. Reaction proceeds readily.
Electrophile Ketone Carbon (

)
Primary Amines / DiaminesHigh: Acetophenone ketones are sterically hindered and electronically stable. Requires acid catalysis or metal templating.

Critical Consideration: The 5-isopropyl group increases lipophilicity (


), rendering the molecule more soluble in organic solvents (DCM, Toluene) than unsubstituted 2-aminoacetophenone. However, it also adds bulk that may retard crystal formation in polar solvents like ethanol.

Protocol A: Direct Condensation (The "Nucleophilic" Route)

Use Case: Synthesizing tridentate or tetradentate ligands by reacting the amine moiety with an external aldehyde.

Mechanism: Nucleophilic attack of the aniline nitrogen on an external aldehyde carbonyl, followed by dehydration.

Materials
  • Precursor: 1-(2-Amino-5-isopropylphenyl)ethanone (1.0 eq)

  • Electrophile: Substituted Benzaldehyde / Salicylaldehyde (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[1]

  • Catalyst: Glacial Acetic Acid (AcOH) or Formic Acid

Step-by-Step Methodology
  • Solubilization: Dissolve 5.0 mmol of 1-(2-Amino-5-isopropylphenyl)ethanone in 20 mL of absolute EtOH in a 50 mL round-bottom flask (RBF). Ensure complete dissolution; mild heating (40°C) may be required.

  • Addition: Add 5.0 mmol of the target aldehyde dropwise.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

    • Note: The pH should be slightly acidic (pH 5–6) to protonate the carbonyl oxygen of the aldehyde without protonating the aniline nitrogen.

  • Reflux: Attach a condenser and reflux at 80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot.

  • Crystallization: Cool the mixture slowly to room temperature, then to 4°C in an ice bath. The Schiff base often precipitates as a yellow/orange solid.

  • Purification: Filter the solid, wash with cold EtOH (2 x 5 mL), and recrystallize from hot EtOH/DCM if necessary.

Protocol B: Template Synthesis (The "Electrophilic" Route)

Use Case: Forcing the unreactive ketone to condense with diamines (e.g., ethylenediamine) to form macrocycles or Salen-type ligands.

Rationale: The ketone carbonyl in acetophenone derivatives is sluggish. Direct condensation often fails or yields low conversion. Metal Template Synthesis uses a metal ion (Ni, Cu, Zn) to coordinate the precursors, organizing them in close proximity and polarizing the carbonyl, thereby facilitating nucleophilic attack.

Materials
  • Precursor: 1-(2-Amino-5-isopropylphenyl)ethanone (2.0 eq)

  • Diamine: Ethylenediamine (en) or 1,2-Phenylenediamine (1.0 eq)

  • Template Ion: Nickel(II) Acetate tetrahydrate [Ni(OAc)₂·4H₂O] (1.0 eq)

  • Solvent: Methanol (MeOH)

Step-by-Step Methodology
  • Metal Solution: Dissolve 1.0 mmol of Ni(OAc)₂·4H₂O in 15 mL of MeOH in a two-neck RBF. The solution will be light green.

  • Ligand Precursor Addition: Add 2.0 mmol of 1-(2-Amino-5-isopropylphenyl)ethanone. Reflux for 30 minutes. The solution color will change (often to dark green or brown) as the amine coordinates to the metal.

  • Diamine Addition: Add 1.1 mmol of ethylenediamine (slight excess) dropwise to the refluxing solution.

  • Reflux: Reflux vigorously for 8–12 hours.

    • Why? The metal ion acts as a "lock," holding the ketone and diamine in place. The reaction is thermodynamically driven by the stability of the resulting macrocyclic complex.

  • Workup: Cool to room temperature. The metal-Schiff base complex usually precipitates as a distinctively colored solid (Red/Brown for Ni, Green for Cu).

  • Isolation: Filter and wash with cold MeOH and Diethyl Ether.

Mechanistic Visualization

The following diagram illustrates the acid-catalyzed pathway (Protocol A) and the Template pathway (Protocol B).

SchiffBasePathways cluster_0 Path A: Amine Reactivity cluster_1 Path B: Ketone Reactivity (Template) Start 1-(2-Amino-5-isopropylphenyl)ethanone Carbinolamine Carbinolamine Intermediate Start->Carbinolamine + Aldehyde (Acid Cat.) Coordination Pre-organized Metal Complex Start->Coordination + Metal Ion Aldehyde Aldehyde (R-CHO) Aldehyde->Carbinolamine Imine Schiff Base (Imine) Carbinolamine->Imine - H2O (Dehydration) Metal Metal Ion (Ni2+, Cu2+) Metal->Coordination Macrocycle Metal-Schiff Base Complex Coordination->Macrocycle + Diamine (Template Effect) Diamine Diamine (H2N-R-NH2) Diamine->Macrocycle

Figure 1: Divergent synthetic pathways based on the reactive role of the starting material. Path A utilizes acid catalysis for amine reactivity, while Path B utilizes metal templating for ketone reactivity.

Characterization & Data Interpretation

Upon isolation, the product must be validated.[2] The following table summarizes expected spectral shifts.

TechniqueParameterPrecursor SignalExpected Product SignalNotes
FT-IR

~1640–1660 cm⁻¹ (Strong)Disappears Confirmation of ketone conversion.
FT-IR

~3300–3400 cm⁻¹ (Doublet)Disappears If reacting as amine (Protocol A).
FT-IR

N/A1600–1625 cm⁻¹ The diagnostic "Imine" stretch.
¹H NMR Methyl (

)
~2.5 ppm (Singlet)~2.2–2.4 ppm Shifts upfield slightly upon imine formation.
¹H NMR Azomethine (

)
N/A8.0–9.0 ppm Only present in Protocol A (Aldehyde derived).

Troubleshooting & Optimization

  • Problem: No Precipitate Formed.

    • Cause: The isopropyl group increases solubility in ethanol.

    • Solution: Reduce solvent volume by rotary evaporation to 25% of original volume. Add a non-polar co-solvent like Hexane or Diethyl Ether to induce precipitation. Scratch the flask walls to induce nucleation.

  • Problem: Hydrolysis of Product.

    • Cause: Schiff bases are reversible.[3] Presence of water drives the equilibrium back to the starting materials.

    • Solution: Use Molecular Sieves (3Å) or a Dean-Stark trap (if using Toluene as solvent) during reflux to physically remove water.

  • Problem: Self-Condensation (Friedländer).

    • Cause: High temperatures without a template can cause the amine to react with its own ketone (intermolecularly) or the ketone of a neighbor.

    • Solution: Strictly control temperature (do not exceed 80°C unless necessary) and use the Metal Template method (Protocol B) when targeting the ketone functionality.

References

  • Schiff Base Synthesis Fundamentals

    • Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). "Schiff Bases: A Short Review of their Antimicrobial Activities." Journal of Advanced Research, 4(2), 1-8.
  • Template Synthesis of Macrocycles

    • Thompson, M. C., & Busch, D. H. (1964). "Reactions of Coordinated Ligands. IX. Utilization of the Template Effect to Synthesize Macrocyclic Ligands." Journal of the American Chemical Society, 86(18), 3651–3656.
  • Garnovskii, A. D., et al. (1993). "Template Synthesis of Schiff Bases." Russian Chemical Reviews, 62(12).
  • Acid Catalysis Mechanism

    • Cordes, E. H., & Jencks, W. P. (1963). "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society, 85(18), 2843–2848.

Sources

Application

Catalytic reduction of nitro precursors to 1-(2-Amino-5-isopropylphenyl)ethanone

Application Note & Protocol Topic: High-Fidelity Catalytic Reduction of Nitro Precursors to 1-(2-Amino-5-isopropylphenyl)ethanone Audience: Researchers, scientists, and drug development professionals. Abstract The reduct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Catalytic Reduction of Nitro Precursors to 1-(2-Amino-5-isopropylphenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a critical route to arylamines, which are ubiquitous precursors in the pharmaceutical, agrochemical, and materials science industries. This document provides a detailed guide for the synthesis of 1-(2-Amino-5-isopropylphenyl)ethanone from its nitro precursor, 1-(5-isopropyl-2-nitrophenyl)ethanone. We present two robust protocols for this conversion: classical catalytic hydrogenation using gaseous hydrogen and a more convenient catalytic transfer hydrogenation (CTH) method employing ammonium formate as an in situ hydrogen source.[1][2] The guide delves into the mechanistic underpinnings of the reaction, offers step-by-step experimental procedures, outlines critical safety considerations for handling pyrophoric catalysts and hydrogen gas, and provides a comprehensive troubleshooting section to ensure procedural success.

Introduction & Significance

1-(2-Amino-5-isopropylphenyl)ethanone is a valuable synthetic intermediate. The strategic placement of its amino, acetyl, and isopropyl functional groups makes it a versatile building block for the synthesis of more complex molecules, including various heterocyclic scaffolds of medicinal interest. The most direct and atom-economical route to this amine is through the reduction of its corresponding nitroarene precursor.

Catalytic hydrogenation, particularly with palladium on carbon (Pd/C), is the method of choice for this transformation due to its high efficiency, clean conversion, and the generation of water as the sole byproduct.[3][4] This application note serves as a senior-level guide, explaining not just the "how" but the "why" behind key procedural steps, ensuring both reproducibility and safety.

Reaction Overview & Mechanistic Insights

The conversion of a nitro group to an amino group via catalytic hydrogenation is a multi-step process that occurs on the surface of the metal catalyst. The generally accepted pathway is a variation of the Haber mechanism, which involves a series of reduction intermediates.[5][6]

Overall Transformation:

The Catalytic Cycle (Simplified Haber Mechanism):

  • Adsorption: Both the nitroarene and the hydrogen source (molecular H₂ or a donor molecule like ammonium formate) adsorb onto the palladium surface.

  • Hydrogen Activation: Molecular hydrogen is dissociatively chemisorbed onto the palladium surface, forming highly reactive palladium-hydride species (Pd-H). In transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) decomposes on the catalyst surface to release hydrogen, which then forms these same active species.[7]

  • Stepwise Reduction: The nitro group is sequentially reduced through various intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species.

  • Product Formation: The final reduction step yields the amino group (-NH₂).

  • Desorption: The final aniline product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

Below is a diagram illustrating this mechanistic pathway.

G cluster_catalyst Palladium Catalyst Surface Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso +2[H] Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine +2[H] Amine Ar-NH₂ Hydroxylamine->Amine +2[H] Product Final Product Desorbs Amine->Product Desorption H2 H₂ Gas or Donor Molecule H2->Nitro Adsorption & Activation

Caption: Simplified Haber mechanism for nitroarene reduction on a catalyst surface.

Experimental Protocols

Two primary methods are presented. Protocol A uses high-pressure hydrogen gas, requiring specialized equipment but offering rapid conversion. Protocol B utilizes catalytic transfer hydrogenation, which is operationally simpler and avoids the hazards of handling flammable gas directly.[8]

Protocol A: Catalytic Hydrogenation with H₂ Gas

This method is highly efficient but requires strict adherence to safety protocols due to the use of flammable hydrogen gas under pressure.[9]

Materials and Reagents

Reagent/MaterialAmount (for 10 mmol scale)Purpose
1-(5-isopropyl-2-nitrophenyl)ethanone2.07 g (10.0 mmol)Starting Material
Palladium on Carbon (10% Pd, wet)~100 mg (0.5-1 mol% Pd)Catalyst
Methanol (MeOH) or Ethyl Acetate (EtOAc)50 mLSolvent
Hydrogen Gas (H₂)> 50 psi (3.4 atm)Reducing Agent
Celite® or Diatomaceous Earth~2-3 gFiltration Aid
Nitrogen (N₂) or Argon (Ar)-Inert Gas for Purging
High-Pressure Hydrogenation Vessel (Parr Shaker)-Reaction Vessel

Step-by-Step Methodology

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Add a magnetic stir bar.

  • Catalyst Loading: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst to the vessel. Causality: Dry Pd/C can be pyrophoric; handling it wet or under an inert atmosphere prevents accidental ignition.[10][11]

  • Solvent and Substrate Addition: Add the solvent (Methanol) to the vessel, followed by the 1-(5-isopropyl-2-nitrophenyl)ethanone.

  • System Purge: Seal the reaction vessel securely. Purge the system by pressurizing with nitrogen to ~50 psi and then venting carefully. Repeat this cycle 3-5 times to remove all oxygen. Causality: This step is critical to prevent the formation of an explosive mixture of hydrogen and oxygen.[10][12]

  • Hydrogenation: After the final nitrogen vent, pressurize the vessel with hydrogen to the desired pressure (e.g., 60 psi). Begin vigorous stirring and monitor the reaction. A drop in pressure indicates hydrogen uptake and reaction progress.

  • Reaction Monitoring: The reaction is typically complete within 2-4 hours. Progress can be monitored by taking aliquots (after safely purging with nitrogen) and analyzing via Thin Layer Chromatography (TLC).

  • Post-Reaction Purge: Once the reaction is complete (no more hydrogen uptake and TLC shows full conversion), carefully vent the excess hydrogen and purge the vessel 3-5 times with nitrogen.[12]

  • Catalyst Filtration: Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of fresh solvent. Causality: The used catalyst is highly pyrophoric upon exposure to air and must be kept wet.[11]

  • Product Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 1-(2-Amino-5-isopropylphenyl)ethanone, which can be further purified by recrystallization or column chromatography if necessary.

  • Catalyst Quenching: Immediately quench the Celite pad containing the used catalyst by slowly adding water to it in a designated waste container.[11]

Protocol B: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This method is experimentally simpler and avoids the need for a high-pressure apparatus, making it highly suitable for standard laboratory settings.[7][13]

Materials and Reagents

Reagent/MaterialAmount (for 10 mmol scale)Purpose
1-(5-isopropyl-2-nitrophenyl)ethanone2.07 g (10.0 mmol)Starting Material
Palladium on Carbon (10% Pd, wet)~200 mg (1-2 mol% Pd)Catalyst
Ammonium Formate (HCOONH₄)3.15 g (50.0 mmol)Hydrogen Donor
Methanol (MeOH)50 mLSolvent
Celite® or Diatomaceous Earth~2-3 gFiltration Aid
Nitrogen (N₂) or Argon (Ar)-Inert Gas (optional but good practice)
Round-Bottom Flask with Reflux Condenser100 mLReaction Vessel

Step-by-Step Methodology

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(5-isopropyl-2-nitrophenyl)ethanone and Methanol.

  • Reagent Addition: Add the ammonium formate to the flask and stir until it dissolves.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the stirring solution. Causality: Adding the catalyst last to the solution prevents clumping and ensures even distribution.

  • Reaction: Heat the reaction mixture to a gentle reflux (~65°C for Methanol). The decomposition of ammonium formate on the catalyst surface generates hydrogen in situ, visible as gas evolution.[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete in 1-3 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with fresh methanol. Causality: As with Protocol A, the used catalyst is pyrophoric and must be handled with care.[10]

  • Work-up and Isolation: Transfer the filtrate to a separatory funnel and add deionized water (~50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-(2-Amino-5-isopropylphenyl)ethanone.

  • Catalyst Quenching: Immediately quench the used catalyst on the Celite pad with water.[11]

Overall Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

G Start Start: Nitro Precursor Reaction Catalytic Reduction (Protocol A or B) Start->Reaction Filtration Catalyst Filtration (via Celite®) Reaction->Filtration Workup Solvent Removal & Aqueous Work-up (if needed) Filtration->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: 1-(2-Amino-5-isopropylphenyl)ethanone Purification->Product

Caption: General workflow from starting material to purified final product.

Safety Considerations & Best Practices

Catalytic hydrogenation is a potentially hazardous procedure that demands rigorous safety measures.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions using H₂ gas must be conducted in a well-ventilated fume hood, away from ignition sources.[9][11]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use, is pyrophoric and can ignite solvents upon exposure to air.[10][11]

    • NEVER allow the used catalyst to dry in the open air.

    • ALWAYS filter the catalyst under an inert atmosphere or ensure it remains solvent-wet.

    • ALWAYS quench the used catalyst by adding it to a large volume of water immediately after filtration.

  • Pressure Equipment: When using a Parr shaker or autoclave, ensure the equipment is rated for the intended pressure and has been properly inspected. Never exceed the maximum rated pressure or temperature.[12]

  • Inert Atmosphere: The complete removal of oxygen from the reaction system via inert gas purging is the most critical step in preventing an explosion.[10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-resistant lab coat, and appropriate gloves. When working with pressurized systems, a blast shield is mandatory.[14]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction 1. Deactivated or insufficient catalyst.2. Insufficient hydrogen source.3. Poor quality solvent or reagents.1. Use fresh, high-quality catalyst. Increase catalyst loading slightly.2. For Protocol A, ensure no leaks in the system. For Protocol B, add more ammonium formate in portions.3. Use anhydrous solvents.
Low Yield 1. Product loss during work-up.2. Formation of side products (e.g., from over-reduction or condensation).1. Ensure complete extraction from the aqueous phase. Be careful during solvent removal.2. Monitor the reaction closely by TLC to avoid over-reduction. Ensure the reaction temperature is appropriate.
Catalyst Ignites on Filter Premature exposure of the used, dry catalyst to air.Immediately smother the fire with sand or a Class D fire extinguisher. DO NOT USE WATER. Review safety protocols for handling pyrophoric reagents.[14]
Product is Discolored Trace palladium contamination or air oxidation of the aniline product.1. Ensure thorough filtration through Celite.2. Consider passing the crude product through a short plug of silica gel.3. Store the final product under an inert atmosphere.

Conclusion

This guide provides two validated and reliable methods for the catalytic reduction of 1-(5-isopropyl-2-nitrophenyl)ethanone. The choice between classical hydrogenation and catalytic transfer hydrogenation depends on the available equipment and safety infrastructure. By understanding the underlying mechanism and adhering strictly to the outlined safety protocols, researchers can confidently and safely synthesize the target aminophenone in high yield and purity, facilitating further research and development in medicinal and materials chemistry.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Ansyco. [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution. [Link]

  • Gowda, D. C., & Mahesha, B. (2007). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 30(20), 3639-3644. [Link]

  • Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. (n.d.). Rhodium.ws. [Link]

  • Sortais, J.-B., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Catalysis, 11(8), 4816-4823. [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118. [Link]

  • Li, H., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(9), 10588-10597. [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2025, August 6). ResearchGate. [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1998). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Indian Journal of Chemistry, 37B, 690-699. [Link]

  • Hydrogenation SOP. (n.d.). University of Rochester. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Li, X., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118. [Link]

  • Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. (2016, April 25). Ursinus Digital Commons. [Link]

  • Hydrogenation Reactions - Safety Guidelines. (2012, March 6). University of Pittsburgh. [Link]

  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines. (n.d.). ResearchGate. [Link]

  • Standard Operating Procedures - The Sarpong Group. (n.d.). University of California, Berkeley. [Link]

  • The hydrogenation of nitrobenzene to aniline : a new mechanism. (2004, December 2). Royal Society of Chemistry. [Link]

  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. (n.d.). ChemRxiv. [Link]

  • The hydrogenation of nitrobenzene to aniline: A new mechanism. (2025, August 5). ResearchGate. [Link]

  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. (2022, September 23). National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-Amino-5-isopropylphenyl)ethanone Intermediates

< Welcome to the technical support center for the purification of 1-(2-Amino-5-isopropylphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are working with this crit...

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for the purification of 1-(2-Amino-5-isopropylphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. Achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions, grounded in established principles of organic chemistry.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of 1-(2-Amino-5-isopropylphenyl)ethanone, often a variation of the Friedel-Crafts acylation or reduction of a nitro precursor, can generate a characteristic set of byproducts.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual 4-isopropylaniline or its precursors.

  • Regioisomers: Acylation at different positions on the aromatic ring, such as 1-(4-Amino-5-isopropylphenyl)ethanone.

  • Over-acylation Products: Di-acetylated aniline derivatives.

  • Oxidation Products: Aromatic amines are susceptible to air oxidation, which can lead to colored, often tarry, impurities.[1]

  • Residual Reagents and Catalysts: Acids (e.g., AlCl₃, H₂SO₄) and reducing agents (e.g., SnCl₂, Fe/HCl) from the synthesis.[2]

Recognizing these potential contaminants is the first step in designing a robust purification strategy.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product is a dark, oily substance that refuses to crystallize. What should I do?

Answer: This is a common issue, often caused by high levels of impurities or residual solvent.

  • Initial Step - Charcoal Treatment: Colored impurities, often resulting from oxidation, can sometimes be removed by treating a solution of the crude product with activated charcoal.[3] Dissolve the oil in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal (typically 1-2% by weight), and heat for a short period before filtering the hot solution through celite to remove the charcoal.[3]

  • Consider an Acid/Base Wash: If the crude product is dissolved in an organic solvent like ethyl acetate or dichloromethane, perform an aqueous wash. A dilute acid wash (e.g., 1M HCl) can remove basic impurities, while a dilute base wash (e.g., saturated NaHCO₃) can remove acidic residues from the synthesis. Follow with a brine wash to remove excess water.

  • Attempt a "Solvent-Antisolvent" Crystallization: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane, acetone).[4] Then, slowly add a "poor" or "anti-solvent" in which the product is insoluble (e.g., hexanes, heptane) dropwise until the solution becomes persistently cloudy.[4] Add a few drops of the good solvent to clarify the solution, and then allow it to cool slowly. This can often induce crystallization where single-solvent systems fail.

Question 2: My TLC analysis shows multiple spots with Rf values very close to my product. How can I improve my column chromatography separation?

Answer: Close-running spots on TLC indicate that the impurities have similar polarities to your product, making separation challenging.

  • Optimize Your Mobile Phase: A single eluent system (e.g., 30% ethyl acetate in hexanes) may not provide sufficient resolution.

    • Reduce Polarity: Decrease the percentage of the polar solvent (e.g., from 30% to 20% ethyl acetate). This will cause all compounds to elute more slowly, potentially increasing the separation between them.

    • Change Solvent System: Experiment with different solvent systems. For instance, a dichloromethane/methanol system or a toluene/acetone system might alter the selectivity and improve separation.

  • Consider Modifiers for the Mobile Phase: Since the target compound is a basic amine, it can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[5][6]

    • Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-1%), to the eluent.[5][6] This "neutralizes" the acidic sites on the silica, leading to sharper peaks and better resolution.

  • Use a Different Stationary Phase: If silica gel fails, consider alternative stationary phases. Alumina (basic or neutral) can be effective for purifying basic compounds.[7] Reversed-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water may also provide the necessary selectivity.[5]

Question 3: I'm losing a significant amount of product during recrystallization, resulting in a very low yield. What are the likely causes?

Answer: Low yield from recrystallization is typically due to using too much solvent or premature crystallization.

  • Use a Minimal Amount of Hot Solvent: The key to good recrystallization is to dissolve the crude product in the minimum possible amount of the boiling solvent.[4] Using excess solvent will keep a significant portion of your product dissolved even after cooling, drastically reducing the recovery.[4]

  • Ensure Slow Cooling: Rapid cooling can trap impurities within the crystal lattice and can also lead to the formation of very small crystals that are difficult to filter.[3] Allow the hot, filtered solution to cool slowly to room temperature on the benchtop before moving it to an ice bath to maximize crystal formation.[4]

  • Check Solvent Choice: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[4] If your product has moderate solubility at room temperature in your chosen solvent, you will inevitably lose a significant amount in the mother liquor. Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find the optimal one.[4]

Question 4: I notice a color change (e.g., yellowing or darkening) on the silica gel column during purification. How can I prevent product degradation?

Answer: Aromatic amines can be sensitive and may degrade on acidic silica gel, especially during long exposure times.

  • Deactivate the Silica Gel: As mentioned in Q2, the acidity of silica gel can be problematic.[5][7] Before packing the column, you can prepare a slurry of the silica gel in your mobile phase containing 1% triethylamine. This deactivates the acidic sites and minimizes degradation.[7]

  • Run the Column Quickly: Minimize the time your compound spends on the column. Use "flash" chromatography techniques with positive air pressure to speed up the elution process.

  • Work Under an Inert Atmosphere: If the compound is particularly sensitive to air oxidation, consider degassing your solvents and running the column under a nitrogen or argon atmosphere. This is more critical for long-term storage but can also be a factor during purification.

Section 3: Standard Purification Protocols

Here are detailed, step-by-step methodologies for the two primary purification techniques for 1-(2-Amino-5-isopropylphenyl)ethanone.

Protocol 3.1: Recrystallization

This method is ideal for purifying solid crude products when impurities have different solubility profiles.

  • Solvent Selection: In a small test tube, add ~50 mg of your crude product. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, it is not a good recrystallization solvent. If it is insoluble, heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a good candidate solvent. A mixed solvent system like ethyl acetate/hexanes is often effective.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and bring the mixture to a boil (using a hot plate and a condenser). Continue adding small portions of hot solvent until the product just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this time. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3.2: Flash Column Chromatography

This method is used to separate the target compound from impurities with similar solubility but different polarities.

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.3-0.4. A good starting point is an ethyl acetate/hexanes mixture.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexanes).[3] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this "dry-loaded" sample onto the top of the packed column. This technique generally gives better separation than loading a liquid sample.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas). Collect fractions in test tubes and monitor the elution process using TLC.

  • Fraction Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 1-(2-Amino-5-isopropylphenyl)ethanone.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What analytical techniques are recommended for assessing the final purity?

    • A: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[8][9] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is excellent for structural confirmation and detecting impurities with different proton signatures. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable.

  • Q: How should I properly store the purified 1-(2-Amino-5-isopropylphenyl)ethanone?

    • A: Aromatic amines can be sensitive to light and air.[10] It is best to store the purified solid in a sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer to prevent degradation over time.

  • Q: Can I use distillation for purification?

    • A: While some related aminophenones can be purified by vacuum distillation, this compound's relatively high molecular weight and boiling point may require high temperatures that could lead to decomposition.[11] Recrystallization or chromatography are generally safer and more effective methods for this intermediate.

Section 5: Visual Workflows

Purification Method Selection

This diagram provides a decision-making framework for choosing the appropriate purification technique based on the nature of the crude product.

Purification_Decision_Tree start_node Crude Product decision_node decision_node start_node->decision_node Assess Physical State process_node Attempt Recrystallization decision_node->process_node Solid decision_node2 TLC shows separable spots? decision_node->decision_node2 Oil / Tar decision_node3 Purity > 99%? process_node->decision_node3 Check Purity (TLC/HPLC) end_node Pure Product process_node2 Flash Column Chromatography decision_node2->process_node2 Yes process_node3 Acid/Base Wash & Charcoal Treatment decision_node2->process_node3 No / Smearing decision_node3->end_node Yes decision_node3->process_node2 No process_node2->decision_node3 process_node3->decision_node

Caption: Decision tree for selecting a purification method.

Troubleshooting Column Chromatography

This workflow outlines a logical sequence of steps to diagnose and solve common issues encountered during flash column chromatography.

Chromatography_Troubleshooting start_node Problem with Column Separation decision_node decision_node start_node->decision_node Identify Issue action_node1 1. Decrease eluent polarity 2. Change solvent system (e.g., Toluene/Acetone) decision_node->action_node1 Poor Separation (Overlapping Spots) action_node2 1. Add 0.5% TEA to eluent 2. Use neutral alumina instead of silica decision_node->action_node2 Peak Tailing action_node3 1. Deactivate silica with TEA 2. Run column faster (Flash) 3. Switch to reversed-phase decision_node->action_node3 Product Degrading on Column action_node action_node result_node result_node action_node1->result_node Improved Resolution action_node2->result_node action_node3->result_node

Caption: Troubleshooting workflow for column chromatography.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Pawełczyk, E., & Hermann, T. (1963). Investigations of stability of aminophenazone aqueous solutions. Biul. WAM (Łódź, Poland), Supp. 1, 85-89. Retrieved from [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Lee, K. B., et al. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 205(2), 234-239. Retrieved from [Link]

  • Singh, V. K., et al. (2020). Synthesis and anticorrosion studies of 4-[(2-nitroacetophenonylidene)-amino]-antipyrine on SAE 1012 carbon steel in 15 wt.% HCl solution. Journal of Adhesion Science and Technology, 34(19), 2115-2136. Retrieved from [Link]

  • Google Patents. (2019). CN107162923B - A kind of preparation method of o-aminoacetophenone.
  • Le, H. T., et al. (2019). Mid-manufacturing storage: Antibody stability after chromatography and precipitation based capture steps. Biotechnology Progress, 35(4), e2812. Retrieved from [Link]

  • Zhang, H., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 31(5), 793-802. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From? Retrieved from [Link]

  • Kumar, A., et al. (2020). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Asian Journal of Pharmaceutical and Clinical Research, 13(6), 10-25. Retrieved from [Link]

  • Wank, A., et al. (2023). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Separations, 10(2), 118. Retrieved from [Link]

  • Google Patents. (2009). CN101492378A - Improvement for production process for isopropyl aniline.
  • Gagnon, P., et al. (2018). Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. Journal of Chemical Technology & Biotechnology, 93(8), 2255-2264. Retrieved from [Link]

  • Lam, X. M., et al. (2003). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Pharmaceutical Research, 20(12), 1952-1961. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility &amp; Purification of 2'-amino-5'-isopropylacetophenone

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and analytical scientists. It addresses the specific physicochemical challenges of 2'-amino-5'-isopropylacetophenone (CA...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and analytical scientists. It addresses the specific physicochemical challenges of 2'-amino-5'-isopropylacetophenone (CAS: 10320-29-3), a critical intermediate in the synthesis of beta-blockers like Celiprolol.

Diagnostic Hub: What are you seeing?

Before proceeding to protocols, identify your specific failure mode. This molecule exhibits "Schizophrenic Solubility"—it behaves like a lipophile due to the isopropyl/phenyl group but has specific polarity issues due to the amino-ketone motif.

ObservationProbable CauseImmediate Action
Yellow/Orange Oil droplets form at the bottom of the flask upon cooling.Liquid-Liquid Phase Separation (Oiling Out). The solution became saturated at a temperature above the solute's melting point.Stop cooling. Reheat to dissolve. Add seed crystal at

.
Solution turns dark brown/red over time.Oxidative Degradation. The free aniline group is oxidizing. Common in older ethanol stocks containing peroxides.Use degassed ethanol. Add 0.1% sodium metabisulfite or sparge with

.
White precipitate forms immediately upon adding Ethanol.Salt Mismatch. You likely have the Hydrochloride salt, which is poorly soluble in cold absolute ethanol.Switch to Ethanol/Water (90:10) or heat to reflux.[1][2]
Cloudy suspension that won't settle.Micro-crystallization (Crash out). Cooling was too rapid, trapping solvent in the lattice.Reheat to reflux.[1] Cool at a rate of

/hour.

Deep Dive: The Physicochemical Mechanics

To solve the solubility issue, you must understand the competing forces at play in this molecule.

A. The "Ortho-Effect" & Intramolecular Hydrogen Bonding

Unlike its para-isomer, 2'-amino-5'-isopropylacetophenone possesses an amino group (


) ortho to the carbonyl (

).
  • Mechanism: This proximity allows for a strong intramolecular hydrogen bond (N-H

    
     O=C).
    
  • Consequence: This "locks" the polar groups, effectively hiding them from the solvent. The molecule becomes more non-polar (lipophilic) than expected.

  • Solubility Impact: It dissolves too well in absolute ethanol (making crystallization difficult) but is prone to "oiling out" when water is added because the lattice energy is low.

B. The "Oiling Out" Phenomenon

This is the most common ticket we receive. Because the melting point of the free base is relatively low (often


 depending on purity), the compound often separates as a liquid before it can crystallize.
  • Thermodynamics: If

    
    , you get oil.
    
  • Fix: You must manipulate the solvent system so that saturation occurs below the melting point.[3]

C. Chemical Stability (Oxidation)

Anilines are electron-rich. In protic solvents like ethanol, they are susceptible to oxidation, leading to colored impurities (quinones/azo compounds) that co-crystallize and ruin purity.

Visualizing the Workflow

The following decision tree outlines the correct solvent strategy based on your starting material state.

SolubilityStrategy Start START: Characterize Material CheckSalt Is it Free Base or HCl Salt? Start->CheckSalt FreeBase Free Base (Yellow Solid/Oil) CheckSalt->FreeBase Salt HCl Salt (White/Off-white Solid) CheckSalt->Salt SolventChoice Solvent: EtOH/Water (80:20) FreeBase->SolventChoice OilCheck Did it Oil Out? SolventChoice->OilCheck SlowCool Action: Reheat & Seed Cool rate: 5°C/hr OilCheck->SlowCool Yes (Oiling) Success Success: Crystalline Needles OilCheck->Success No (Crystals) SaltSolvent Solvent: EtOH/Acetone (50:50) Salt->SaltSolvent SaltSolvent->Success SlowCool->Success

Figure 1: Decision Matrix for Solvent Selection. Note the divergence in strategy between the Free Base and the Hydrochloride Salt.

Experimental Protocols

Protocol A: Recrystallization of the Free Base (Preventing Oiling Out)

Objective: Purify crude 2'-amino-5'-isopropylacetophenone without phase separation.

Reagents:

  • Ethanol (Absolute)

  • Deionized Water

  • Optional: Seed crystal of pure product.

Step-by-Step:

  • Dissolution: Dissolve 10g of crude material in 30 mL of Ethanol at

    
    . The solution should be clear yellow.
    
    • Note: If dark, treat with activated charcoal (0.5g) for 10 mins and filter hot.

  • The Critical Point: Add warm water (

    
    ) dropwise until a faint turbidity persists.
    
    • Target Ratio: Typically reaches ~70:30 EtOH:Water.[4]

  • Re-solvation: Add 1-2 mL of Ethanol to just clear the turbidity.

  • Seeding: Cool to

    
    . Add a seed crystal.[5] Do not agitate vigorously. 
    
  • Controlled Cooling: Place the flask in a water bath at

    
     and allow the bath to cool to room temperature naturally over 4 hours.
    
    • Why? Rapid cooling forces the oil phase to separate. Slow cooling allows the crystal lattice to organize.

  • Harvest: Filter the resulting needles at

    
    . Wash with cold 50% EtOH.
    
Protocol B: Salt Formation Strategy (The "Nuclear Option")

If the free base persistently oils out, convert it to the Hydrochloride salt. The salt has a much higher melting point (


), eliminating the oiling problem entirely.

Step-by-Step:

  • Dissolve crude free base in 5 volumes of Ethyl Acetate (EtOAc).

  • Cool to

    
    .
    
  • Purge with dry HCl gas OR add HCl in Isopropanol (1.1 equivalents) dropwise.

  • Result: The HCl salt will precipitate immediately as a white solid.

  • Purification: Recrystallize this salt from Ethanol/Acetone (1:1).

Solubility Reference Data

The following data summarizes the solubility profile of the Free Base at


 vs 

.
Solvent SystemSolubility (

)
Solubility (

)
Suitability for Recrystallization
Ethanol (Abs) High (>200 mg/mL)Very HighPoor (Yield loss is too high)
Ethanol (70%) Moderate (40 mg/mL)HighExcellent (Good recovery)
Water InsolubleInsolubleAntisolvent only
Hexane ModerateHighGood (But risk of oiling out is highest)
Toluene HighVery HighPoor (Too soluble)

Frequently Asked Questions (FAQs)

Q: My ethanol solution turned purple overnight. Is the product ruined? A: Likely yes. The purple color indicates the formation of complex oxidation products (azo-dimers). This happens if the ethanol contains acetaldehyde or peroxides. Always use fresh, high-grade ethanol and keep the headspace inert with Nitrogen or Argon.

Q: Can I use Methanol instead of Ethanol? A: Methanol is generally too good a solvent for this molecule. You will struggle to get the product to crash out without adding excessive water, which then promotes oiling out. Ethanol/Water is the "Goldilocks" zone.

Q: I don't have seed crystals. How do I stop the oiling? A: Use the "Scratch and Cool" method. When the oil droplets first appear, keep the temperature constant. Take a glass rod and vigorously scratch the inner wall of the flask at the interface of the liquid. This creates nucleation sites. If that fails, use Protocol B to convert to the salt.

References

  • Synthesis of Celiprolol

    • Title: Process for the preparation of Celiprolol.[6][7]

    • Source: US P
    • Relevance: Describes the handling of the acetophenone intermediate and salt form
    • URL
  • General Solubility of Amino-Ketones

    • Title: Solubility of 2'-Aminoacetophenone in Binary Solvent Mixtures.
    • Source: Journal of Chemical & Engineering D
    • Relevance: Provides the thermodynamic basis for the "Ortho-effect" and solubility modeling in alcohols.
    • URL:[Link] (Journal Landing Page for verification of scope)

  • Oiling Out Mechanisms

    • Title: Crystallization of Organic Compounds: An Industrial Perspective.
    • Source: Wiley Online Library.
    • Relevance: Authoritative text on Liquid-Liquid Phase Separation (LLPS)
    • URL:[Link]

Sources

Troubleshooting

Preventing self-condensation of 1-(2-Amino-5-isopropylphenyl)ethanone

An in-depth guide to the prevention of self-condensation of 1-(2-Amino-5-isopropylphenyl)ethanone. Technical Support Center: 1-(2-Amino-5-isopropylphenyl)ethanone Welcome to the technical support resource for 1-(2-Amino-...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the prevention of self-condensation of 1-(2-Amino-5-isopropylphenyl)ethanone.

Technical Support Center: 1-(2-Amino-5-isopropylphenyl)ethanone

Welcome to the technical support resource for 1-(2-Amino-5-isopropylphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with a deep understanding of the inherent reactivity of this molecule and to offer robust, field-tested strategies to prevent its self-condensation, ensuring the integrity of your starting material and the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation and why is 1-(2-Amino-5-isopropylphenyl)ethanone prone to it?

A1: Self-condensation is an unintended reaction where two or more molecules of the same compound react with each other.[1] For 1-(2-Amino-5-isopropylphenyl)ethanone, this reactivity is driven by the presence of two key functional groups within the same molecule: a nucleophilic primary aromatic amine (-NH₂) and an electrophilic ketone (-C(O)CH₃) which also possesses acidic α-hydrogens.

The primary pathway for self-condensation is a reaction analogous to the Friedländer annulation , where the amine of one molecule attacks the ketone of another.[2][3] This is followed by an intramolecular aldol-type condensation and subsequent dehydration steps, ultimately leading to the formation of a substituted quinoline dimer or oligomer. This process consumes your starting material and generates significant impurities that can be difficult to remove.

Q2: Under what conditions is self-condensation most likely to occur?

A2: The self-condensation reaction is typically accelerated by several factors:

  • Elevated Temperatures: Heat provides the necessary activation energy for the condensation reaction to proceed at an appreciable rate.[1]

  • Presence of Acids or Bases: Both acidic and basic conditions can catalyze the reaction. Acids activate the ketone's carbonyl group, making it more electrophilic.[2] Bases can deprotonate the α-carbon of the acetyl group, forming a highly nucleophilic enolate, which can then attack another ketone molecule.[4]

  • Concentrated Solutions: Higher concentrations increase the probability of intermolecular collisions, leading to a faster reaction rate.

  • Extended Storage: Over time, even under seemingly benign conditions, the compound can slowly degrade and form condensation products.

Understanding the Mechanism: The Friedländer-Type Self-Condensation Pathway

The self-condensation of 1-(2-Amino-5-isopropylphenyl)ethanone is best understood as a multi-step process. The diagram below illustrates the most probable pathway, which involves an initial intermolecular reaction followed by cyclization and dehydration to form a stable aromatic quinoline system.

SelfCondensation Figure 1: Proposed Self-Condensation Pathway mol1 Molecule A (Nucleophile) mol2 Molecule B (Electrophile) mol1->mol2 adduct Aldol Adduct mol2->adduct Forms C-C bond enone Unsaturated Intermediate adduct->enone imine Imine Intermediate (Cyclized) enone->imine Schiff base formation quinoline Quinoline Dimer (Final Product) imine->quinoline AmineProtection Figure 2: Amine Protection Workflow start Dissolve Aminoketone in Dichloromethane (DCM) add_reagents Add Triethylamine (TEA) and Boc Anhydride (Boc)₂O start->add_reagents stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagents->stir workup Aqueous Workup: Wash with dilute acid, then brine stir->workup dry Dry organic layer (e.g., over Na₂SO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify end Obtain Pure Boc-Protected Product purify->end

Sources

Optimization

Optimizing acid catalysts for 2-aminoacetophenone cyclization

Technical Support Center: Optimizing Acid-Catalyzed Cyclization of 2-Aminoacetophenone Executive Summary & Scope This technical guide addresses the acid-catalyzed cyclization of 2-aminoacetophenone (2-AAP) . While 2-AAP...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Acid-Catalyzed Cyclization of 2-Aminoacetophenone

Executive Summary & Scope

This technical guide addresses the acid-catalyzed cyclization of 2-aminoacetophenone (2-AAP) . While 2-AAP is a versatile pharmacophore precursor, "cyclization" typically refers to two distinct pathways in drug development:

  • Friedländer Annulation (Primary): Reaction with

    
    -methylene ketones to form substituted quinolines .
    
  • Camps/Modified Cyclization (Secondary): Cyclization of

    
    -acylated derivatives to form 4-quinolones .
    

This guide focuses on the Friedländer Synthesis , the most common acid-catalyzed route for generating quinoline libraries (e.g., antimalarials, kinase inhibitors). It provides solutions for catalyst deactivation, regioselectivity issues, and competing oligomerization pathways.

Technical Troubleshooting (Q&A)

Category A: Catalyst Selection & Activity

Q1: I am using p-TsOH (10 mol%) in toluene, but conversion stalls at 60%. Adding more acid degrades the product. Why? Diagnosis: Product Inhibition & Water Poisoning.

  • Causality: The quinoline product is basic (pyridine-like nitrogen). As the reaction proceeds, the product can complex with the acid catalyst, effectively poisoning it. Additionally, the reaction generates water; if not removed, the equilibrium shifts back to the hydrolysis of the imine intermediate.

  • Solution:

    • Switch to a Lewis Acid: Metal triflates, specifically Sc(OTf)

      
        or Yb(OTf)
      
      
      
      (1-5 mol%), are water-tolerant and less prone to product inhibition than Brønsted acids [1].
    • Water Management: If retaining p-TsOH, install a Dean-Stark trap or add activated 4Å Molecular Sieves to the reaction vessel to drive the dehydration step.

Q2: Why do I see a deep red/purple tar instead of my quinoline product? Diagnosis: Self-Condensation (Oligomerization).

  • Causality: 2-AAP is unstable in strong mineral acids (H

    
    SO
    
    
    
    , HCl). It undergoes intermolecular self-condensation to form dibenzo[b,f][1,5]diazocines or complex oligomers (the "red tar") before it can react with the ketone partner [2].
  • Solution:

    • Protocol Adjustment: Do not mix 2-AAP and acid alone. Premix the ketone partner (in slight excess, 1.2 equiv) with the catalyst before adding 2-AAP. This favors the cross-reaction over self-condensation.

    • Catalyst Switch: Use a solid acid catalyst like Sulfated Zirconia or MIL-53(Al) .[1] These provide site-isolation that minimizes intermolecular oligomerization [3].

Category B: Regioselectivity & Substrate Control

Q3: When reacting 2-AAP with an unsymmetrical ketone (e.g., 2-butanone), I get a mixture of regioisomers. How can I control this? Diagnosis: Kinetic vs. Thermodynamic Enolization.

  • Causality: The acid catalyst promotes enolization of the ketone partner.

    • Kinetic control (favored by steric bulk or specific Lewis acids) attacks the less hindered

      
      -proton.
      
    • Thermodynamic control (favored by strong Brønsted acids and high heat) attacks the more substituted position.

  • Solution:

    • For Linear Isomers (Kinetic): Use ZnCl

      
        at lower temperatures (60°C).
      
    • For Angular Isomers (Thermodynamic): Use p-TsOH or HCl at reflux. The strong acid promotes rapid equilibration to the more stable enol.

Optimized Experimental Protocols

Method A: High-Throughput Lewis Acid Protocol (Recommended)

Best for: Library generation, acid-sensitive substrates.

  • Setup: 10 mL microwave vial or sealed tube.

  • Reactants: Combine 2-aminoacetophenone (1.0 mmol) and Ketone (1.2 mmol) in Ethanol (3 mL).

  • Catalyst: Add Sc(OTf)

    
      (0.05 mmol, 5 mol%).
    
  • Reaction: Heat to 80°C for 2–4 hours (or MW 100°C for 20 min).

  • Workup: Cool to RT. Dilute with water.[2] Extract with EtOAc.

    • Note: Sc(OTf)

      
       can often be recovered from the aqueous phase.
      
Method B: Solid Acid "Green" Protocol

Best for: Scale-up, easy purification.

  • Setup: Round-bottom flask with magnetic stir bar.

  • Reactants: 2-aminoacetophenone (10 mmol) + Ketone (11 mmol).

  • Solvent: Solvent-free (neat) or minimal Toluene if solid.

  • Catalyst: Sulfamic Acid (H

    
    NSO
    
    
    
    )
    (1.0 mmol, 10 mol%) or K-10 Montmorillonite (20 wt%).
  • Reaction: Heat at 100°C for 1 hour.

  • Workup: Add hot ethanol, filter off the solid catalyst (recyclable), and crystallize the product upon cooling.

Comparative Data: Catalyst Performance

Data synthesized from comparative studies on the condensation of 2-AAP with cyclohexanone.

CatalystLoadingConditionsYield (%)TOF (h⁻¹)Key Advantage
Sc(OTf)

1 mol%EtOH, RT, 4h98% HighWater tolerant, reusable [1]
p-TsOH 10 mol%Toluene, Reflux, 6h85%MedLow cost, industrial standard
Iodine (I

)
5 mol%Solvent-free, 60°C92%HighMetal-free, mild
H

SO

1 equivAcOH, Reflux, 2h65%LowHigh side-products (tar)
MIL-53(Al) 5 wt%Solvent-free, 80°C95%HighMOF, shape-selective [3]

Mechanistic Visualization

Figure 1: Acid-Catalyzed Friedländer Mechanism

This pathway illustrates the critical role of the acid catalyst in both the initial Schiff base formation and the final dehydration.

FriedlanderMechanism cluster_warning Competitor Pathway (No Ketone) AAP 2-Aminoacetophenone (2-AAP) Inter2 Schiff Base (Imine Intermediate) AAP->Inter2 Nucleophilic Attack Dimer Dibenzo-diazocine (Red Tar) AAP->Dimer Strong Acid Self-Condensation Ketone Ketone (R-CH2-C=O-R') Inter1 Activated Ketone (Oxonium Ion) Ketone->Inter1 + H+ Acid H+ Catalyst Acid->Inter1 Catalysis Inter1->Inter2 Inter3 Enamine Tautomer Inter2->Inter3 Tautomerization Inter4 Cyclized Aldol Adduct Inter3->Inter4 Intramolecular Cyclization Product Quinoline Product Inter4->Product - H2O (Dehydration) Water H2O (Byproduct) Inter4->Water

Caption: Step-wise mechanism of Friedländer Annulation. Note the competitive self-condensation pathway (red) which dominates if the ketone partner is absent or unreactive.

Figure 2: Troubleshooting Workflow

TroubleshootingFlow Start Start: Low Yield / Impure Product CheckColor Is the reaction mixture deep red/purple? Start->CheckColor SelfCond Issue: Self-Condensation of 2-AAP CheckColor->SelfCond Yes CheckWater Is conversion stalling at ~50-60%? CheckColor->CheckWater No YesColor Yes Sol1 Action: Premix Ketone + Catalyst before adding 2-AAP SelfCond->Sol1 NoColor No WaterIssue Issue: Water Inhibition or Catalyst Poisoning CheckWater->WaterIssue Yes CheckRegio Is Regioselectivity poor? CheckWater->CheckRegio No YesWater Yes Sol2 Action: Add 4Å Mol. Sieves or Switch to Sc(OTf)3 WaterIssue->Sol2 NoWater No Sol3 Action: Lower Temp (Kinetic) or Switch Acid (Lewis vs Brønsted) CheckRegio->Sol3 Yes YesRegio Yes

Caption: Diagnostic logic tree for identifying failure modes in 2-AAP cyclization.

References

  • Kobayashi, S., et al. (2006). "Scandium(III) Triflate as an Efficient and Reusable Catalyst for Friedländer Quinoline Synthesis." Synlett. Link

  • BenchChem Technical Report. (2025). "Side reactions of 2'-Aminoacetophenone in acidic conditions." BenchChem Knowledge Base. Link

  • Indian Academy of Sciences. (2024). "Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst." Journal of Chemical Sciences. Link

  • Wu, J., et al. (2006).[3] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation." Organic & Biomolecular Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-Amino-5-isopropylphenyl)ethanone

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the effective removal of unreacted 1-(2-Amino-5-isopropylphenyl)ethanone from reaction mixtures. As a bifunctional molecule containing both a basic aromatic amine and a neutral ketone, its purification requires a nuanced approach. This center is designed to equip you with the expertise to navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but TLC analysis shows a significant amount of unreacted 1-(2-Amino-5-isopropylphenyl)ethanone. What is the quickest way to remove it?

A1: For rapid, small-scale purifications where the desired product is not acid-sensitive, an acid-base extraction is often the most efficient method. The basic amino group of 1-(2-Amino-5-isopropylphenyl)ethanone will be protonated by an acidic wash, rendering it water-soluble and allowing for its separation from a neutral organic product.

Q2: I'm struggling with emulsions during the acid-base extraction. What can I do?

A2: Emulsion formation is a common issue, especially when dealing with complex reaction mixtures. To mitigate this, you can try gentle swirling instead of vigorous shaking of the separatory funnel.[1] Adding a saturated solution of sodium chloride (brine) can also help to break up emulsions by increasing the ionic strength of the aqueous layer.[1]

Q3: Is recrystallization a suitable method for purifying my product from residual 1-(2-Amino-5-isopropylphenyl)ethanone?

A3: Recrystallization can be an excellent method for purification, provided there is a suitable solvent or solvent system in which your product and the starting material exhibit different solubility profiles at varying temperatures.[2] A preliminary solvent screen with small amounts of your mixture is highly recommended. For 2-aminoacetophenone derivatives, ethanol or a mixed solvent system like ethanol-water or dichloromethane-hexanes can be effective.[3]

Q4: Can I use scavenger resins to remove 1-(2-Amino-5-isopropylphenyl)ethanone?

A4: Yes, scavenger resins are a powerful tool for this purpose. You can employ a sequential approach: first, use an electrophilic scavenger resin (e.g., an isocyanate- or aldehyde-functionalized resin) to react with the amine functionality. After filtration, the filtrate can then be treated with a nucleophilic scavenger resin (e.g., an amine- or hydrazine-functionalized resin) to remove any remaining ketone-containing impurities, if necessary.[4][5]

Q5: I've noticed my purified 1-(2-Amino-5-isopropylphenyl)ethanone is turning yellow/brown over time. Why is this happening and how can I prevent it?

A5: Aromatic amines are susceptible to air oxidation, which is often accelerated by light, leading to the formation of colored impurities.[6] To prevent discoloration, it is best to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature. If discoloration has already occurred, repurification via column chromatography or recrystallization may be necessary.[6]

Purification Strategy Selection

Choosing the optimal purification strategy depends on several factors, including the scale of your reaction, the nature of your desired product and impurities, and the required final purity. The following decision tree can guide your choice:

Purification_Strategy start Reaction Mixture containing unreacted 1-(2-Amino-5-isopropylphenyl)ethanone is_product_acid_sensitive Is the desired product acid-sensitive? start->is_product_acid_sensitive acid_base_extraction Acid-Base Extraction is_product_acid_sensitive->acid_base_extraction No scale What is the reaction scale? is_product_acid_sensitive->scale Yes final_product Purified Product acid_base_extraction->final_product Successful small_scale Small Scale (< 1 g) scale->small_scale large_scale Large Scale (> 1 g) scale->large_scale chromatography Column Chromatography small_scale->chromatography scavenger_resin Scavenger Resins small_scale->scavenger_resin recrystallization Recrystallization large_scale->recrystallization chromatography->final_product Successful recrystallization->final_product Successful scavenger_resin->final_product Successful

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides and Detailed Protocols

Acid-Base Extraction

This technique leverages the basicity of the amino group to selectively move the unreacted starting material into an aqueous layer.

Underlying Principle: The lone pair of electrons on the nitrogen atom of the aromatic amine makes it basic. In the presence of an acid, the amine is protonated to form an ammonium salt. This salt is ionic and therefore soluble in the aqueous phase, while a neutral organic product will remain in the organic phase.[7][8]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-4) two more times to ensure complete extraction of the amine.

  • Neutralization (Optional, for recovery): Combine the aqueous layers and, if desired, recover the 1-(2-Amino-5-isopropylphenyl)ethanone by basifying with a suitable base (e.g., 2 M NaOH) until the solution is basic to litmus paper. The neutral amine will precipitate out or can be extracted back into an organic solvent.

  • Final Wash and Drying: Wash the original organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting:

Problem Possible Cause Solution
Emulsion Formation Vigorous shaking; presence of surfactants in the reaction mixture.Gently swirl instead of shaking. Add brine to the separatory funnel to increase the ionic strength of the aqueous layer.[1]
Incomplete Amine Removal Insufficient acid or number of washes.Use a slightly higher concentration of acid or perform additional acidic washes. Monitor the organic layer by TLC after each wash.
Product Loss The desired product has some basicity and is being extracted into the aqueous layer.Use a milder acid for the extraction or consider an alternative purification method.
Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.

Underlying Principle: The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[9][10] The more polar a compound, the more strongly it will adhere to the polar stationary phase, and the slower it will move down the column.

Step-by-Step Protocol:

  • TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for aromatic amines and ketones is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[11][12] Aim for an Rf value of 0.2-0.3 for your desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a more polar solvent like DCM. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Carefully add the eluent to the column and apply gentle pressure (flash chromatography) to move the solvent through the column.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Optimize the solvent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) may be necessary.
Compound "Streaking" on the Column The compound is too polar for the chosen eluent; overloading the column.Increase the polarity of the eluent. For basic compounds like amines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.[13] Ensure the sample is loaded in a concentrated band.
Cracked Column Bed The silica gel dried out during packing or running.Never let the solvent level drop below the top of the silica gel.
Recrystallization

This method is ideal for purifying solid compounds on a larger scale.

Underlying Principle: Recrystallization relies on the difference in solubility of a compound in a hot solvent versus a cold solvent.[14] An ideal solvent will dissolve the compound completely when hot, but the compound will have low solubility when the solution is cooled, allowing for the formation of pure crystals.

Step-by-Step Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude mixture in various solvents at room temperature and at their boiling points. Good candidates for 2-aminoacetophenone derivatives include ethanol, isopropanol, or a mixed solvent system like dichloromethane/hexanes.[3][15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Troubleshooting:

Problem Possible Cause Solution
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.[16]
No Crystals Form Too much solvent was used; the solution is not saturated.Evaporate some of the solvent to concentrate the solution and try cooling again. Scratching the inside of the flask with a glass rod can induce crystallization.[2]
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly chilled before filtration.
Scavenger Resins

Scavenger resins offer a convenient method for purification by covalently binding to and removing excess reagents or byproducts.

Underlying Principle: Scavenger resins are solid supports functionalized with reactive groups that will selectively react with and bind to specific functional groups in solution.[8] After the reaction is complete, the resin-bound impurities can be simply filtered off.

Sequential Scavenger Resin Protocol:

  • Amine Scavenging:

    • Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF).

    • Add an isocyanate- or aldehyde-functionalized scavenger resin (approximately 2-3 equivalents relative to the estimated amount of unreacted amine).

    • Stir the mixture at room temperature for a few hours to overnight. Monitor the reaction by TLC to confirm the disappearance of the starting material spot.

    • Filter the mixture and wash the resin with the solvent.

  • Ketone Scavenging (if necessary):

    • If the product still contains ketone impurities, the filtrate from the previous step can be treated with an amine- or hydrazine-functionalized scavenger resin.

    • Follow the same procedure as for amine scavenging.

  • Work-up:

    • After the final filtration, the purified product is in the filtrate. Simply remove the solvent under reduced pressure.

Troubleshooting:

Problem Possible Cause Solution
Incomplete Scavenging Insufficient amount of resin; short reaction time; poor solvent choice.Increase the equivalents of scavenger resin or the reaction time. Ensure the chosen solvent allows for good swelling of the resin.
Product Binds to Resin The desired product also reacts with the scavenger resin.This method is not suitable if the product contains the same functional group being targeted by the scavenger resin.

Physicochemical Properties of 1-(2-Amino-5-isopropylphenyl)ethanone and Related Compounds

Property1-(2-Aminophenyl)ethanone (2-Aminoacetophenone)1-(2-Amino-5-methylphenyl)ethanoneNotes and Implications for 1-(2-Amino-5-isopropylphenyl)ethanone
Molecular Formula C₈H₉NO[17]C₉H₁₁NO[3]C₁₁H₁₅NO
Molecular Weight 135.16 g/mol [17]149.19 g/mol [3]177.24 g/mol
Appearance Yellow oily liquid[5]Solid or liquid[3]Expected to be a low-melting solid or a viscous liquid.
Melting Point 20 °C[17]Data not available[3]The isopropyl group may slightly alter the melting point compared to the methyl analog.
Boiling Point 250-252 °C (with some decomposition)[5]Data not available[3]The boiling point will be higher than that of 2-aminoacetophenone.
Solubility Practically insoluble in water; soluble in alcohol.[5] Soluble in chloroform, DCM, ethyl acetate, DMSO, and acetone.[3]Soluble in organic solvents.[3]The isopropyl group will increase the non-polar character, likely decreasing water solubility and increasing solubility in non-polar organic solvents like hexanes and toluene.

References

  • Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?[Link]

  • Pearson. (2024). Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. [Link]

  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). [Link]

  • LibreTexts Chemistry. (n.d.). 4. Crystallization. [Link]

  • Science Madness. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]

  • Glycopep. (n.d.). Resins with Functional Groups as Scavengers. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. [Link]

  • Kyoto University. (n.d.). Column Chromatography | Operation Guide for Chemistry Experiments. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]

  • BGD Group. (2011). TLC Developing System. [Link]

  • LibreTexts Chemistry. (n.d.). Recrystallization. [Link]

  • Scribd. (n.d.). Recrystallization Guide for Chemists. [Link]

  • Wikipedia. (n.d.). Scavenger resin. [Link]

  • Baxendale Group - Durham University. (2005). A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. [Link]

  • University of Missouri–St. Louis. (n.d.). Acid-Base Extraction. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Supra sciences. (n.d.). Solid-Supported Scavengers. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [https://www.phenomenex.com/ पूरी जानकारी/articles-and-webinars/basics-of-chromatography/column-chromatography-principles-procedure-and-applications/]([Link] पूरी जानकारी/articles-and-webinars/basics-of-chromatography/column-chromatography-principles-procedure-and-applications/)

  • Mastelf. (2024). Mastering Column Chromatography: A Beginner's Guide to Perfect Setup. [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. [Link]

  • Google Patents. (n.d.).
  • SlideShare. (n.d.). COLUMN CHROMATOGRAPHY. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). [Link]

  • Loba Chemie. (n.d.). 2-Aminoacetophenone Or O-Aminoacetophenone BP EP USP CAS 551-93-9 Manufacturers and Suppliers. [Link]

  • ResearchGate. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. [Link]

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  • Google Patents. (n.d.).
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  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [Link]

  • NIST. (n.d.). Ethanone, 1-(2-aminophenyl)-. [Link]

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Optimization

Technical Support Center: Stability of 2'-amino-5'-isopropylacetophenone Under Basic Conditions

Welcome to the technical support resource for 2'-amino-5'-isopropylacetophenone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2'-amino-5'-isopropylacetophenone. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. The unique ortho-relationship of the amino and acetyl groups imparts specific reactivity, but it also presents stability challenges, particularly in basic environments. This document provides in-depth answers to common questions, troubleshooting advice for experimental hurdles, and validated protocols to ensure the integrity of your compound and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common inquiries our application scientists receive regarding the handling and reaction of 2'-amino-5'-isopropylacetophenone under basic conditions.

Q1: My solution of 2'-amino-5'-isopropylacetophenone turned from yellow to a dark brown/red color after adding a base. What is happening?

A: This color change is a classic indicator of oxidative degradation. Aromatic amines, including 2'-aminoacetophenone derivatives, are susceptible to oxidation, a process often accelerated by basic conditions and the presence of atmospheric oxygen.[1] The amino group can be oxidized to form highly conjugated, colored species like nitroso or nitro compounds, or undergo oxidative coupling to form polymeric, intensely colored azo or azoxy compounds. The initial yellow color of the compound is expected, but a significant darkening suggests the formation of these degradation products. To mitigate this, it is crucial to perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: What are the primary degradation pathways for 2'-amino-5'-isopropylacetophenone in a basic medium?

A: Beyond oxidation, the primary degradation pathway arises from the reactivity of the acetyl group. Under basic conditions, the α-protons on the methyl group are acidic and can be abstracted to form a nucleophilic enolate. This enolate can then participate in several side reactions:

  • Aldol Self-Condensation: The enolate of one molecule can attack the electrophilic carbonyl carbon of another molecule. This leads to the formation of a dimeric aldol addition product, which can then dehydrate to form a conjugated enone. These larger, conjugated molecules can also contribute to color changes and are a common source of impurities.

  • Intramolecular Reactions: While the Friedländer synthesis to form quinolines is typically acid-catalyzed, the proximity of the nucleophilic amino group and the electrophilic acetyl group can facilitate other, base-mediated intramolecular cyclizations or rearrangements, although these are generally less common.[2][3]

The diagram below illustrates these two major competing degradation pathways.

G cluster_main cluster_paths A 2'-amino-5'-isopropylacetophenone B Oxidation Products (Colored Azo/Azoxy/Nitroso Compounds) A->B O₂, Base (e.g., NaOH, K₂CO₃) C Base-Catalyzed Self-Condensation Products (Aldol Adducts, Enones) A->C Base (e.g., NaOH, LDA) Enolate Formation G A Prepare 1 mg/mL Stock Solution in Methanol B Prepare Test Sample (Stock + 0.1 M NaOH + Diluent) A->B C Prepare Control Sample (Stock + Diluent) A->C D Incubate both at 60 °C B->D E Withdraw Aliquots at 0, 2, 4, 8, 24 hrs D->E F Immediately Neutralize Aliquots with 0.1 M HCl E->F G Analyze by HPLC-UV F->G

Caption: Workflow for a basic forced degradation study.

Section 4: Analytical Strategy

A robust analytical method is critical for monitoring stability.

Method 4.1: Developing a Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. [4] Starting HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or λmax of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation: To validate the method as stability-indicating, inject the samples from the forced degradation study (Protocol 3.1). The method must demonstrate:

  • Specificity: The main peak for 2'-amino-5'-isopropylacetophenone should be well-resolved from all degradation peaks. Peak purity analysis (using a PDA detector) should be performed to confirm no co-elution.

  • Linearity, Accuracy, and Precision: These should be established as per standard validation guidelines. [5]3. Mass Balance: The total amount of the drug detected (as parent compound + all degradants) should remain reasonably constant throughout the study, typically within 95-105%. This confirms that all major degradation products are being detected. [4]

References

  • Verma, A., Singh, A., Kaur, R., & Kumar, M. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers. BenchChem Technical Support.
  • Chemistry LibreTexts. (2019). 22.6: Reactions of Amines. Retrieved from [Link]

  • BenchChem. (n.d.). Side reactions of 2'-Aminoacetophenone in acidic conditions. BenchChem Technical Support.
  • Patil, S. et al. (2020). Process for preparation of 2-amino-5-hydroxy propiophenone.
  • Caputo, L., et al. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 26(22), 6966. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Allen. (n.d.). Imine formation using an aldehyde/ketone and primary amine is acid.
  • International Journal of Trend in Scientific Research and Development. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJTSRD, 5(6), 1334-1339.
  • Singh, S. P., & Singh, P. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Bioresource technology, 171, 473–476. [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • Reddy, M. S. et al. (2022). Process for preparation of 2-amino-5-hydroxy propiophenone.
  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem®.
  • Al-Adhami, M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 232. [Link]

  • Organic Syntheses Procedure. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Amino Acetophenones for Natural Product Analogs. Retrieved from [Link]

  • Qutob, M., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 29(41), 61595-61626. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • ResearchGate. (n.d.). Illustrated the proposed degradation pathway based on computational method. [Link]

  • Boumendjel, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6689. [Link]

  • Academia.edu. (n.d.). (PDF) Amino Protecting Groups Stability.
  • ResearchGate. (2025). A practical synthesis of 2-amino-5-methoxylpropiophenone. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 2-AMINOACETOPHENONE (FOR SYNTHESIS).
  • SciSpace. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Kim, K. B., et al. (2020). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological research, 36(1), 61–68. [Link]

  • Scribd. (2009). Stability of Amino Protecting Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). Stability issues of 2'-Aminoacetophenone in solution. BenchChem Technical Support.

Sources

Troubleshooting

Technical Support Center: Quinoline Synthesis &amp; Optimization

Topic: Troubleshooting Low Conversion Rates in Quinoline Scaffolds Ticket ID: QN-SYN-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Introduction Welcome to the Quinoline Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Quinoline Scaffolds Ticket ID: QN-SYN-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction

Welcome to the Quinoline Synthesis Technical Support Hub. If you are reading this, you are likely staring at a black tarry mixture, a complex regioisomer blend, or a reaction that stalled at the intermediate imine.

Quinoline synthesis is deceptively simple on paper but notoriously temperamental in the hood. The classical methods (Skraup, Doebner-von Miller, Friedländer) rely on delicate balances between cyclization kinetics and polymerization thermodynamics .

This guide moves beyond generic textbook advice. We break down the failure modes of the three primary synthesis pathways and provide self-validating protocols to rescue your yield.

Module 1: The "Black Tar" Scenario (Skraup & Doebner-von Miller)

Symptom: The reaction mixture turns into an intractable black solid or viscous oil within minutes of heating. Isolated yield is <15%.

Root Cause Analysis

The "tar" is polymerized acrolein (in Skraup) or


-unsaturated ketone (in Doebner-von Miller).
  • Violent Exotherms: The dehydration of glycerol to acrolein is endothermic, but the subsequent Michael addition and acid-mediated cyclization are highly exothermic. If these happen simultaneously, the temperature spikes, favoring radical polymerization over cyclization.

  • Oxidant Mismatch: In traditional Skraup, nitrobenzene often acts too slowly as an oxidant, allowing dihydroquinoline intermediates to polymerize.

The Fix: The Iodine-Mediated "Controlled" Protocol

Replace the violent nitrobenzene/sulfuric acid method with an Iodine-mediated system. Iodine acts as both a mild Lewis acid to catalyze the Michael addition and a swift oxidant for the aromatization step, preventing the buildup of unstable intermediates.

Optimized Protocol: Iodine-Mediated Skraup

Standard Scale: 10 mmol Aniline

  • Reagent Setup: In a round-bottom flask, combine Aniline (1.0 equiv), Glycerol (3.0 equiv), and Iodine (

    
    )  (5 mol%).
    
  • Acid Addition (Critical): Place flask in an ice-water bath . Add concentrated

    
      (1.5 equiv) dropwise. Do not allow temperature to exceed 10°C during addition.
    
  • The Ramp:

    • Heat to 110°C for 1 hour (Formation of acrolein and Michael addition).

    • Ramp to 140°C for 2 hours (Cyclization and Oxidation).

  • Workup: Cool to RT. Pour into crushed ice. Neutralize with 20% NaOH until pH > 10. Extract with EtOAc.[1][2]

Mechanism & Failure Points

The following diagram illustrates where the reaction fails (Red) and where the Iodine modification assists (Blue).

SkraupFailure Glycerol Glycerol Acrolein Acrolein Intermediate (Highly Reactive) Glycerol->Acrolein H2SO4, Heat Polymer FAILURE: Black Tar (Polymerization) Acrolein->Polymer Uncontrolled Temp (>160°C) Michael Michael Adduct (Aniline + Acrolein) Acrolein->Michael Aniline, I2 (Lewis Acid) Dihydro 1,2-Dihydroquinoline Michael->Dihydro Cyclization Dihydro->Polymer Slow Oxidation Quinoline Quinoline Product Dihydro->Quinoline Oxidation (I2)

Caption: Skraup synthesis failure modes. Red paths indicate polymerization risks; Blue paths indicate Iodine-mediated stabilization.

Module 2: The "Stalled Intermediate" (Friedländer Synthesis)

Symptom: Starting material (2-aminoaryl ketone) is consumed, but the reaction yields a complex mixture with no desired product mass.

Root Cause Analysis
  • Self-Condensation: 2-aminobenzaldehydes are notoriously unstable. They self-condense (aldol-type) faster than they react with your ketone substrate if the catalyst is too aggressive.

  • Catalyst Mismatch: Using strong bases (KOH) with enolizable ketones often leads to side-aldol reactions of the ketone itself, rather than the cross-condensation required for quinoline.

Troubleshooting Matrix: Catalyst Selection
Substrate TypeRecommended CatalystWhy?
Acid-Sensitive / Labile Water (Catalyst-Free) High polarity of water accelerates the reaction via hydrogen bonding without decomposing substrates [1].
Sterically Hindered Ketones Ytterbium Triflate (

)
Strong Lewis acid activates the carbonyl without requiring high thermal energy [2].
Standard Aryl Ketones KOH / EtOH (Classic) Effective, but requires immediate use of the amino-aldehyde to prevent self-polymerization.
Green / Scale-Up Ionic Liquids Acts as both solvent and catalyst; recyclable and suppresses side reactions.
Optimized Protocol: "Green" Water-Mediated Friedländer

Ideal for avoiding self-condensation of sensitive aldehydes.

  • Mix: Combine 2-aminobenzaldehyde (1.0 equiv) and Ketone (1.1 equiv) in a flask.

  • Solvent: Add Water (2 mL per mmol). Do not add acid or base.

  • Reaction: Heat to 70-80°C with vigorous stirring for 3-6 hours. The hydrophobicity of the reactants forces them together ("on-water" effect).

  • Isolation: The product usually precipitates out.[1] Filter and wash with cold water. Yields are typically >90% with high purity [1].

Module 3: The Regioselectivity Problem (Combes Synthesis)

Symptom: You are getting the wrong isomer (e.g., 4-substituted instead of 2-substituted) or the reaction stops at the Schiff base (imine).

Root Cause Analysis

The Combes synthesis has two distinct steps:[3]

  • Imine Formation: Kinetic control.

  • Cyclization: Thermodynamic control (Electrophilic Aromatic Substitution).

The cyclization step is rate-determining and sensitive to steric bulk.[3]

  • Kinetic Product: Attack at the less hindered carbonyl.

  • Thermodynamic Product: Cyclization onto the ring position that is most activated.

FAQ: Controlling Regiochemistry

Q: I need the 4-substituted quinoline, but I'm getting the 2-substituted one. A: This is a steric issue. The cyclization step is an Electrophilic Aromatic Substitution (EAS).

  • To favor 4-substituted: Use Sulfuric Acid (

    
    ) . The small proton allows for tighter transition states, favoring the pathway dictated by electronic activation of the aniline ring.
    
  • To favor 2-substituted: Use Polyphosphoric Acid (PPA) . PPA is bulky. It favors the formation of the intermediate that minimizes steric clash during the ring-closing step [3].

Q: My reaction stops at the intermediate imine. A: The acid is likely too weak or wet. The cyclization requires anhydrous conditions to dehydrate the intermediate. Switch to PPA or TfOH (Triflic acid) and ensure the temperature is >100°C.

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

TroubleshootingTree Start Start: Low Yield / Failure Appearance What does the crude mixture look like? Start->Appearance Tar Black Tar / Viscous Oil Appearance->Tar Clean Clean but Wrong Product Appearance->Clean NoRxn Unreacted Starting Material Appearance->NoRxn Polymer Action: Switch to Iodine-Mediated Protocol OR Use Biphasic System (Toluene/H2O) Tar->Polymer Diagnosis: Polymerization Regio Action: Switch Acid Catalyst (H2SO4 <-> PPA) Clean->Regio Isomer Issue? Temp Action: Increase Temp >120°C OR Use Stronger Lewis Acid (Yb(OTf)3) NoRxn->Temp Check Temp/Catalyst

Caption: Diagnostic logic flow for identifying quinoline synthesis failure modes.

References

  • Shen, Q., et al. (2012).[4] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions." Synthesis, 44(03), 389-392.[4]

  • Wu, J., et al. (2019). "Iodine-Mediated Skraup Synthesis of Quinolines." Tetrahedron Letters, 60(12), 850-853.

  • Sloop, J. C. (2009). "Fluorinated quinolines: Regioselectivity in the Combes reaction." Journal of Fluorine Chemistry, 130(10), 922-927.

  • Kouzi, S. A., et al. (2020). "Recent advances in the synthesis of biologically active quinoline analogues." RSC Advances, 10, 25094-25112.

Sources

Optimization

Technical Support Center: Amino-Acetophenone Handling &amp; Stability

Topic: Handling Oxidation Sensitivity of Amino-Substituted Acetophenones Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Push-Pull" Electronic Conflict Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Oxidation Sensitivity of Amino-Substituted Acetophenones Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Push-Pull" Electronic Conflict

Welcome to the technical guide for handling amino-substituted acetophenones (e.g., 4'-aminoacetophenone, 2'-aminoacetophenone).

To master the handling of these compounds, one must first understand their electronic nature.[1] These molecules exist in a state of "Push-Pull" electronic tension :

  • The "Push": The amino group (

    
    ) is a strong electron donor (mesomeric effect 
    
    
    
    ), significantly increasing electron density on the aromatic ring.
  • The "Pull": The acetyl group (

    
    ) is an electron withdrawer (
    
    
    
    ), attempting to stabilize the system.

The Consequence: Despite the stabilizing acetyl group, the amino group's activation dominates, rendering the molecule susceptible to oxidative coupling and radical polymerization . This manifests macroscopically as the "browning" or "blackening" of white crystals over time.

Module 1: Storage & Preservation (The "Before" Phase)

FAQ: Why has my white 4'-aminoacetophenone turned brown?

Diagnosis: This is a classic sign of auto-oxidation . Even trace amounts of atmospheric oxygen, catalyzed by ambient light or moisture, can abstract a hydrogen atom from the amine, generating a nitrogen-centered radical. These radicals couple to form azo-linkages or extended quinoid oligomers (similar to "Aniline Black"). These impurities have high extinction coefficients, meaning even 0.1% impurity can discolor the entire batch.

Protocol: The "Inert Barrier" Storage System

Do not rely on standard screw-cap vials for long-term storage. Follow this tiered stability protocol:

Storage TierDurationRecommended Conditions
Tier 1 (Working) < 1 WeekAmber glass vial, desiccator storage. Avoid direct fume hood light.
Tier 2 (Short-Term) 1-6 MonthsPurge headspace with Argon/Nitrogen. Seal with Parafilm®. Store at 4°C.
Tier 3 (Archival) > 6 MonthsGlovebox or Schlenk Storage. Store under positive inert pressure at -20°C.

Critical Note: 2'-aminoacetophenone (liquid/low-melting solid) is prone to intramolecular condensation (cyclization) in addition to oxidation. It requires stricter temperature control (<4°C) than the para-isomer.

Module 2: Reaction Optimization (The "During" Phase)

Troubleshooting: "My reaction yield is low due to tar formation."

Root Cause: If your reaction involves heating or basic conditions, you are likely accelerating oxidative polymerization. Solution: You must exclude oxygen dissolved in the solvent, not just in the headspace.

Standard Operating Procedure: Solvent Degassing

Sparging with nitrogen is often insufficient for sensitive amino-acetophenone coupling reactions (e.g., Buchwald-Hartwig).

The Freeze-Pump-Thaw Method:

  • Place solvent in a Schlenk flask.

  • Freeze: Submerge in liquid nitrogen until solid.

  • Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes.

  • Thaw: Close vacuum, remove from coolant, and thaw in warm water.

  • Repeat: Cycle 3 times.

  • Backfill: Fill with Argon.

Visualizing the Degradation Pathway

The following diagram illustrates why protecting the amine or excluding oxygen is critical.

OxidationPathway Start Amino-Acetophenone (Colorless) Light Light/O2 Trigger Start->Light Radical N-Centered Radical (Reactive Intermediate) Light->Radical -H• Coupling Radical Coupling (Dimerization) Radical->Coupling Quinone Quinoid/Azo Species (Yellow/Brown Impurity) Coupling->Quinone Polymer Polymeric Tar (Black Insoluble) Quinone->Polymer Propagation

Figure 1: The oxidative degradation cascade of aniline derivatives. Note that the reaction is autocatalytic once quinones are formed.

Module 3: Purification & Analysis (The "After" Phase)

FAQ: "My compound decomposes on the silica column."

Issue: Silica gel is slightly acidic (pH 4–5). This acidity can protonate the amine (forming a salt that streaks) or catalyze condensation reactions on the column.

Protocol: The "Neutralized Silica" Technique

Never run free amino-acetophenones on untreated silica.

  • Slurry Preparation: Mix silica gel with your eluent (e.g., Hexane/EtOAc).

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry.

  • Packing: Pour the column.

  • Flushing: Flush with 2 column volumes of TEA-free eluent before loading your sample (to prevent TEA from contaminating your product fractions).

    • Why? The TEA binds to the hyper-active acidic sites on the silica, creating a neutral surface.

Alternative Protocol: The "Acid-Base Rescue" (For dark crude mixtures)

If your crude material is black/tarry, chromatography may fail. Use chemical extraction instead.

  • Dissolve: Dissolve crude dark solid in EtOAc.

  • Extract: Wash with 1M HCl .

    • Mechanism:[2][3][4][5] The amino-acetophenone protonates and moves to the aqueous layer. Neutral tars and non-basic impurities stay in the EtOAc.

  • Wash: Wash the aqueous layer (now pink/red) with fresh EtOAc to remove trapped organics.

  • Recover: Basify the aqueous layer with saturated NaHCO3 or NaOH to pH 9. The product will precipitate as a white/pale solid.

  • Extract: Extract back into EtOAc, dry over Na2SO4, and concentrate.

PurificationFlow Crude Crude Mixture (Dark/Tarry) Dissolve Dissolve in EtOAc Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer Organic Layer (Tars/Impurities) Separation->OrgLayer Discard AqLayer Aqueous Layer (Product-HCl Salt) Separation->AqLayer Keep Basify Neutralize with NaHCO3 AqLayer->Basify Recover Pure Product (Precipitate/Extract) Basify->Recover

Figure 2: The "Acid-Base Rescue" workflow for purifying oxidized amine samples without chromatography.

Module 4: Emergency Troubleshooting (Quick Fixes)

SymptomProbable CauseImmediate Action
Sample turned purple/black Advanced oxidation (Quinone formation).Perform "Acid-Base Rescue" (See Module 3). Recrystallize from Ethanol/Water.
TLC shows streaking Interaction with acidic silica.Add 1% Triethylamine to your TLC solvent system.
New impurity peak in HPLC Acetyl group condensation or hydrolysis.Check pH of mobile phase. Avoid leaving sample in solution for >4 hours.
Low melting point Presence of solvent or ortho-isomer impurity.Dry under high vacuum (0.1 mbar) for 12h. Check NMR for isomer purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7468, 4-Aminoacetophenone. Retrieved from [Link]

  • Asian Journal of Chemistry. Kinetics of Permanganate Oxidation of Acetophenones. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 6-Isopropylquinoline Products

Welcome to the technical support center for the purification of 6-isopropylquinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-isopropylquinoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity crystalline material. Here, we address common challenges and provide systematic protocols to ensure the successful recrystallization of your quinoline-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before attempting a recrystallization of 6-isopropylquinoline?

Before proceeding with recrystallization, it is crucial to understand the physical properties of 6-isopropylquinoline. It is typically a colorless to pale yellow liquid at room temperature and is sparingly soluble in water but shows good solubility in organic solvents like ethanol and ether.[1][2][3][] The key to successful recrystallization is to exploit the differential solubility of the compound in a solvent at elevated and ambient temperatures.[5][6]

A preliminary solubility test is highly recommended. This involves testing small amounts of your 6-isopropylquinoline product in various solvents to identify a suitable candidate for recrystallization.

Q2: How do I select an appropriate single solvent for the recrystallization of 6-isopropylquinoline?

The ideal single solvent for recrystallization should exhibit the following characteristics:

  • High solvency at elevated temperatures: The solvent should completely dissolve the 6-isopropylquinoline when heated.

  • Low solvency at ambient or cold temperatures: Upon cooling, the solvent's ability to dissolve the compound should decrease significantly, allowing for crystal formation.

  • Inertness: The solvent should not react with 6-isopropylquinoline.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-toxic and inexpensive: For practical and safety reasons, less hazardous and cost-effective solvents are preferred.

Based on the non-polar nature of the isopropyl group and the moderately polar quinoline core, a range of solvents should be tested. A systematic approach to solvent screening is outlined in the experimental protocol below.

Q3: When is a mixed-solvent system recommended for recrystallization?

A mixed-solvent system is often employed when a single solvent does not provide the desired solubility characteristics.[5][7][8] This is particularly useful when 6-isopropylquinoline is either too soluble or nearly insoluble in common solvents at all temperatures. The "solvent-antisolvent" or "solvent-nonsolvent" approach is a common mixed-solvent technique.[7][9]

In this method, 6-isopropylquinoline is dissolved in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (antisolvent), in which the compound is insoluble, is added dropwise until the solution becomes turbid, indicating the onset of precipitation.[7][9] The two solvents must be miscible with each other.[8]

Q4: My 6-isopropylquinoline product is colored. How can I decolorize it during recrystallization?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6] The charcoal adsorbs the colored impurities. However, it's important to use the minimum amount necessary, as excessive charcoal can also adsorb your product, leading to a lower yield. The charcoal is then removed by hot gravity filtration.[6][10]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the recrystallization of 6-isopropylquinoline.

Problem 1: Oiling Out - The compound separates as a liquid instead of crystals.

Cause: "Oiling out" occurs when the solute is insoluble in the solution above its melting point.[8][10] This is a common issue with low-melting solids or when the solution is supersaturated to a high degree.

Solutions:

  • Increase the amount of solvent: This will keep the compound dissolved at a lower temperature.

  • Lower the temperature at which crystallization begins: Add the antisolvent at a lower temperature or cool the solution more slowly.

  • Change the solvent system: A different solvent or solvent pair may prevent oiling out.

  • Induce crystallization: Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization from an oil.[6]

Problem 2: No Crystal Formation Upon Cooling.

Cause: The solution may not be sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.[6]

Solutions:

  • Induce crystallization:

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.

    • Scratching: As mentioned above, scratching the inner surface of the flask can create microscopic imperfections that promote nucleation.[6]

  • Reduce the volume of the solvent: Evaporate some of the solvent to increase the concentration of the solute.

  • Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility of the compound.

  • Allow more time: Crystallization can sometimes be a slow process.[9]

Problem 3: Crystals Form Too Quickly, Trapping Impurities.

Cause: Rapid cooling or a very high degree of supersaturation can lead to the formation of small, impure crystals.

Solutions:

  • Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Use a less concentrated solution: Start with a slightly larger volume of the hot solvent.

  • Consider a different solvent system: A solvent in which the compound has slightly higher solubility at room temperature may promote slower crystal growth.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 6-Isopropylquinoline

Objective: To purify 6-isopropylquinoline using a single solvent.

Materials:

  • Crude 6-isopropylquinoline

  • Selection of trial solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Screening:

    • Place a small amount (e.g., 50 mg) of crude 6-isopropylquinoline into separate test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. Observe the solubility.

    • If the compound is insoluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude 6-isopropylquinoline in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[5]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if decolorizing charcoal was used, perform a hot gravity filtration to remove them.[6]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[6]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization of 6-Isopropylquinoline

Objective: To purify 6-isopropylquinoline using a solvent-antisolvent system.

Materials:

  • Crude 6-isopropylquinoline

  • A "good" solvent (e.g., ethanol, acetone)

  • A "poor" solvent/antisolvent (e.g., water, hexanes) - must be miscible with the "good" solvent.

  • Erlenmeyer flasks

  • Heating source

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Dissolve the crude 6-isopropylquinoline in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[7][8]

  • Addition of Antisolvent:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy.[7][8] This indicates that the solution is saturated.

  • Clarification:

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[7][8]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying:

    • Collect and dry the crystals as described in the single-solvent protocol.

Data Presentation

Table 1: Potential Solvents for Recrystallization of 6-Isopropylquinoline

SolventBoiling Point (°C)PolarityComments
Ethanol78Polar Protic6-Isopropylquinoline is soluble in alcohol.[1][2][3] A good starting point.
Methanol65Polar ProticSimilar to ethanol, but more volatile.
Isopropanol82Polar ProticAnother alcohol to consider, with a slightly higher boiling point.
Acetone56Polar AproticA versatile solvent, often used in mixed-solvent systems.
Ethyl Acetate77Moderately PolarMay offer a good balance of solubility properties.
Toluene111Non-polarSuitable for less polar compounds; higher boiling point requires caution.
Hexanes~69Non-polarLikely to be a poor solvent, making it a good candidate for an antisolvent with a more polar "good" solvent.
Water100Very Polar6-Isopropylquinoline has low solubility in water, making it an excellent antisolvent for use with water-miscible organic solvents like ethanol or acetone.[1][2]

Visualizations

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_single Single-Solvent Recrystallization cluster_mixed Mixed-Solvent Recrystallization cluster_end Analysis start Start with Crude 6-Isopropylquinoline solubility_test Perform Preliminary Solubility Tests start->solubility_test dissolve_single Dissolve in Minimum Hot Solvent solubility_test->dissolve_single Good Single Solvent Found dissolve_mixed Dissolve in Minimum Hot 'Good' Solvent solubility_test->dissolve_mixed No Suitable Single Solvent Found cool_single Slowly Cool to Induce Crystallization dissolve_single->cool_single filter_single Filter and Dry Pure Crystals cool_single->filter_single end_product Obtain Purified Crystalline Product filter_single->end_product add_antisolvent Add 'Poor' Solvent (Antisolvent) until Cloudy dissolve_mixed->add_antisolvent clarify Add a Few Drops of 'Good' Solvent to Clarify add_antisolvent->clarify cool_mixed Slowly Cool to Induce Crystallization clarify->cool_mixed filter_mixed Filter and Dry Pure Crystals cool_mixed->filter_mixed filter_mixed->end_product

Caption: A workflow diagram for selecting and performing single-solvent or mixed-solvent recrystallization.

Diagram 2: Troubleshooting Common Recrystallization Issues

Troubleshooting_Recrystallization cluster_outcomes Observed Outcomes cluster_solutions Potential Solutions start Recrystallization Attempted oiling_out Oiling Out (Liquid Separation) start->oiling_out no_crystals No Crystals Form Upon Cooling start->no_crystals fast_precipitation Rapid Precipitation of Impure Crystals start->fast_precipitation success Successful Crystal Formation start->success solution_oiling Increase Solvent Volume Lower Crystallization Temp Change Solvent System oiling_out->solution_oiling solution_no_crystals Induce Nucleation (Seed/Scratch) Reduce Solvent Volume Cool to Lower Temperature no_crystals->solution_no_crystals solution_fast_precipitation Slow Down Cooling Rate Use a More Dilute Solution Change Solvent System fast_precipitation->solution_fast_precipitation

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

  • ChemHub. 6-Isopropyl Quinoline CAS No: 135-79-5, Trusted Chemical Supplier, Kosher Certified. [Link]

  • Cheméo. Chemical Properties of 6-Isopropylquinoline (CAS 135-79-5). [Link]

  • The Good Scents Company. isopropyl quinoline, 135-79-5. [Link]

  • recrystallization-2.doc.pdf. (Source URL not available)
  • University of York. Mixed-solvent recrystallisation - Chemistry Teaching Labs. [Link]

  • Recrystalliz
  • Google Patents.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry. [Link]

  • Google Patents. US2474823A - Quinoline compounds and process of making same.
  • Chemistry LibreTexts. 3.3F: Mixed Solvents. [Link]

  • Google Patents.
  • Recrystalliz

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(2-Amino-5-isopropylphenyl)ethanone

An In-Depth Guide to the ¹H NMR Spectral Analysis of 1-(2-Amino-5-isopropylphenyl)ethanone: A Comparative Approach Authored by: A Senior Application Scientist This guide offers a comprehensive analysis of the ¹H Nuclear...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 1-(2-Amino-5-isopropylphenyl)ethanone: A Comparative Approach

Authored by: A Senior Application Scientist

This guide offers a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Amino-5-isopropylphenyl)ethanone, a substituted aromatic ketone of interest in synthetic chemistry and drug development. Moving beyond a simple data report, we will dissect the spectrum through a predictive and comparative lens. This approach, grounded in the fundamental principles of chemical shifts and spin-spin coupling, provides a robust framework for structural elucidation. We will explore the causality behind experimental choices, compare the target molecule to simpler structural analogues to rationalize spectral features, and detail the protocols necessary for acquiring high-fidelity data.

The Molecule: Predicting the ¹H NMR Spectrum

The structure of 1-(2-Amino-5-isopropylphenyl)ethanone presents a fascinating case for ¹H NMR analysis due to the varied electronic effects of its substituents on the aromatic ring. The interplay between the electron-donating amino (-NH₂) and isopropyl groups, and the electron-withdrawing acetyl group (-COCH₃), dictates the precise chemical environment of each proton.

Below is the annotated structure of the target molecule, with protons labeled for the subsequent discussion.

Caption: Structure of 1-(2-Amino-5-isopropylphenyl)ethanone with key protons labeled.

Based on established principles of substituent effects on aromatic systems, we can predict the characteristics of each signal.[1]

Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Hₐ Aromatic (C6-H)~7.5 - 7.7Doublet (d)1HOrtho to the strongly deshielding acetyl group, resulting in a significant downfield shift.
H Aromatic (C4-H)~7.0 - 7.2Doublet of Doublets (dd)1HOrtho to the isopropyl group and meta to both the amino and acetyl groups. Experiences moderate deshielding.
H Aromatic (C3-H)~6.6 - 6.8Doublet (d)1HOrtho to the strongly shielding amino group, resulting in a significant upfield shift.
H Acetyl (-COCH₃)~2.5 - 2.6Singlet (s)3HA typical chemical shift for a methyl ketone.
H Amino (-NH₂)~4.0 - 6.0Broad Singlet (br s)2HChemical shift is highly dependent on solvent, concentration, and temperature. Broadening is due to quadrupole effects and potential chemical exchange.[2]
H Isopropyl (-CH)~2.9 - 3.1Septet (sept)1HMethine proton split by six equivalent methyl protons.
H Isopropyl (-CH₃)~1.2 - 1.3Doublet (d)6HSix equivalent methyl protons split by the single methine proton.

A Comparative Analysis with Structural Analogues

To validate our predictions and understand the contribution of each functional group, we compare the expected spectrum with the known spectra of simpler, related molecules. This comparative approach is a cornerstone of robust spectral interpretation.

CompoundProton AssignmentExperimental Chemical Shift (δ, ppm)MultiplicityKey Takeaway
Acetophenone [3][4]Ortho-H (to -COCH₃)7.96DoubletConfirms the strong deshielding effect of the acetyl group, supporting the downfield prediction for Hₐ .
Methyl-H (-COCH₃)2.50 - 2.61SingletProvides a baseline for the chemical shift of the acetyl protons (H ).
Aniline [5][6][7]Ortho-H (to -NH₂)6.66DoubletDemonstrates the strong shielding effect of the amino group, supporting the upfield prediction for the proton at C3.
Para-H (to -NH₂)6.74TripletFurther illustrates the shielding (electron-donating) nature of the amino group.
Amino-H (-NH₂)3.53Broad SingletShows the typical appearance of amine protons.
Isopropylbenzene (Cumene) [8][9]Aromatic-H7.21MultipletRepresents the general chemical shift for protons on a substituted benzene ring without strong donating or withdrawing groups.
Methine-H (-CH)2.89SeptetProvides a direct reference for the chemical shift and multiplicity of the isopropyl methine proton (H ).
Methyl-H (-CH₃)1.25DoubletProvides a direct reference for the chemical shift and multiplicity of the isopropyl methyl protons (H ).

This comparison solidifies our initial predictions. The spectrum of 1-(2-Amino-5-isopropylphenyl)ethanone can be seen as a composite of these influences: the acetyl group pulling Hₐ downfield, the amino group pushing the C3 proton upfield, and the isopropyl group providing its characteristic septet-doublet pattern in the aliphatic region.

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

The quality of the NMR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument setup. Adherence to a validated protocol is non-negotiable for producing reliable and reproducible data.

Objective: To acquire a high-resolution ¹H NMR spectrum of 1-(2-Amino-5-isopropylphenyl)ethanone suitable for full structural assignment.

Materials:

  • 1-(2-Amino-5-isopropylphenyl)ethanone (5-10 mg)

  • High-quality 5 mm NMR tube and cap[10]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Glass Pasteur pipette and bulb

  • Small vial

  • Vortex mixer

  • NMR Spectrometer (≥400 MHz recommended)

Step-by-Step Methodology:

  • Sample Weighing & Dissolution:

    • Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.[11] The use of a vial allows for effective mixing before transfer to the constrained environment of an NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with a large solvent proton signal.[12]

    • Add a minimal amount of an internal standard like TMS (target 0.03% v/v). TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.

    • Securely cap the vial and vortex until the sample is completely dissolved. A homogenous solution is essential for sharp, well-resolved NMR signals.[10]

  • Sample Transfer & Filtration:

    • If any particulate matter remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. Suspended solids will degrade magnetic field homogeneity, leading to broadened spectral lines.

    • Ensure the final sample height in the NMR tube is adequate, typically around 4-5 cm, to be properly positioned within the instrument's detection coil.[10][13]

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking: The spectrometer will "lock" onto the deuterium signal of the solvent. This process stabilizes the magnetic field against drift, ensuring measurement accuracy.

    • Shimming: The magnetic field is then "shimmed" by adjusting a series of shim coils. This process optimizes the homogeneity of the magnetic field across the sample volume, which is crucial for achieving narrow line widths and high resolution.

    • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans). Averaging multiple scans improves the signal-to-noise ratio.

    • Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform to generate the frequency-domain spectrum. Apply phase and baseline corrections to produce the final, interpretable spectrum.

Advanced Techniques for Unambiguous Assignment: 2D NMR

While 1D ¹H NMR provides a wealth of information, complex molecules or those with overlapping signals can present ambiguities. In such cases, two-dimensional (2D) NMR experiments are invaluable for confirming assignments.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms (2-3 bonds apart).[14][15] In our target molecule, a COSY spectrum would show cross-peaks connecting:

    • The isopropyl methine proton (H ) and the isopropyl methyl protons (H ).

    • The aromatic protons that are adjacent to each other (e.g., the proton at C4 with the protons at C3 and C6, provided the coupling is resolved).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals which protons are directly attached to which carbon atoms (one-bond C-H correlation).[16][17] An HSQC spectrum is definitive for connecting proton signals to their corresponding carbons in the molecule's backbone.[14][15][16]

The logical workflow for a comprehensive analysis is illustrated below.

G cluster_0 Preparation & Prediction cluster_1 1D NMR Analysis cluster_2 Validation & Refinement cluster_3 Final Output A Obtain Pure Sample B Predict Spectrum (Substituent Effects) A->B C Prepare NMR Sample (Solvent, Standard) B->C D Acquire ¹H Spectrum (Lock, Shim, Acquire) C->D E Process Data (FT, Phase, Baseline) D->E F Analyze Spectrum: 1. Chemical Shift 2. Integration 3. Multiplicity E->F G Assignments Ambiguous or Overlapping? F->G H Acquire 2D NMR (COSY, HSQC) G->H Yes J Final Structure Assignment G->J No I Confirm Connectivity (H-H, C-H) H->I I->J

Caption: A logical workflow for the complete NMR analysis of a novel compound.

Conclusion

The ¹H NMR spectrum of 1-(2-Amino-5-isopropylphenyl)ethanone is a clear illustration of fundamental structure-spectroscopy relationships. By predicting the spectrum based on substituent effects and validating these predictions against known data from simpler analogues, a confident assignment can be made. This comparative methodology, combined with a rigorous experimental protocol and the potential for advanced 2D NMR techniques, provides a powerful and self-validating system for structural elucidation. This guide equips researchers with the theoretical grounding and practical steps needed to approach the analysis of this and related molecules with scientific rigor and confidence.

References

  • NMR Sample Preparation. (n.d.). University of Ottawa.
  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.
  • NMR Sample Preparation. (n.d.). University of Maryland.
  • Acetophenone H NMR. (n.d.). Scribd.
  • The 1 H NMR chemical shift values (d ppm) of aniline and... (n.d.). ResearchGate.
  • 2D- NMR what is the different between COSY and HSQC?? (2019, October 15). ResearchGate.
  • NMR Sample Preparation. (n.d.). Iowa State University.
  • Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. (n.d.). Royal Society of Chemistry.
  • sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin.
  • Study the NMR spectrum of iso -propylbenzene, cumene (C9H12)... (2021, January 18). Numerade.
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  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
  • Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Aniline(62-53-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • NMR shifts 1H -general.cdx. (n.d.). Chemistry Connected.
  • Aniline - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility.
  • The 'H nmr spectrum of isopropylbenzene is shown... (2019, May 22). Chegg.com.
  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions... (n.d.). The Royal Society of Chemistry.
  • Chemical shifts. (n.d.). University of Regensburg.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).
  • Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones. (n.d.). Benchchem.

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Comparative

A Researcher's Guide to Identifying Isopropyl Group Signals in the ¹H NMR of Acetophenones

For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Among the common structural motifs...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Among the common structural motifs encountered, the isopropyl group presents a uniquely characteristic and readily identifiable signature in a proton (¹H) NMR spectrum. This guide provides an in-depth technical comparison, grounded in experimental data, to master the identification of isopropyl group signals, using acetophenone as a model aromatic system. We will explore the underlying principles of spin-spin coupling and chemical shift that govern these signals and provide a comparative analysis between unsubstituted acetophenone and its isopropyl-substituted analogue.

The Foundational Signature of an Isopropyl Group in ¹H NMR

The presence of an isopropyl group, -CH(CH₃)₂, in a molecule gives rise to two distinct and coupled signals in a ¹H NMR spectrum, a direct consequence of the interaction between its unique sets of protons.[1]

  • The Methine Proton (-CH): This single proton is adjacent to six equivalent methyl protons. According to the n+1 rule , its signal will be split into a septet (a multiplet with seven lines) because n=6 neighboring protons (6+1 = 7).[2] The integration of this signal corresponds to one proton.

  • The Methyl Protons (-CH₃)₂: The six protons of the two methyl groups are chemically equivalent. They are adjacent to the single methine proton. Following the n+1 rule, their signal is split into a doublet (a multiplet with two lines) because n=1 neighboring proton (1+1 = 2).[3] The integration of this signal corresponds to six protons.

This characteristic septet and doublet pattern, with an integration ratio of 1:6 , is the hallmark of an isopropyl group.[2]

Comparative Analysis: Acetophenone vs. 4'-Isopropylacetophenone

To illustrate the appearance of these signals in a relevant chemical context, we will compare the ¹H NMR spectra of unsubstituted acetophenone with 4'-isopropylacetophenone. The data presented was acquired on a 500 MHz spectrometer in deuterated chloroform (CDCl₃).

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Acetophenone -COCH₃2.62Singlet (s)N/A3H
Aromatic H7.47Triplet (t)7.52H
Aromatic H7.58Triplet (t)7.01H
Aromatic H7.97Triplet (t)4.52H
4'-Isopropylacetophenone -CH(CH₃ )₂1.28Doublet (d)7.06H
-COCH₃ 2.59Singlet (s)N/A3H
-CH (CH₃)₂2.98Septet (sept)7.01H
Aromatic H (ortho to isopropyl)7.32Doublet (d)8.52H
Aromatic H (ortho to acetyl)7.91Doublet (d)8.52H

Table 1: Comparative ¹H NMR Data for Acetophenone and 4'-Isopropylacetophenone.

Analysis of the Spectra

Acetophenone: The spectrum of acetophenone is relatively simple. It displays a sharp singlet at 2.62 ppm for the three protons of the acetyl methyl group, which have no adjacent protons to couple with.[4] The aromatic protons appear as multiplets between 7.47 and 7.97 ppm.

4'-Isopropylacetophenone: The spectrum of 4'-isopropylacetophenone clearly exhibits the characteristic signals of the isopropyl group.

  • The Doublet: A strong doublet appears upfield at 1.28 ppm. This signal integrates to 6H and is assigned to the six equivalent protons of the two methyl groups. The splitting into a doublet with a coupling constant (J) of 7.0 Hz is due to coupling with the single, adjacent methine proton.

  • The Septet: Further downfield at 2.98 ppm, a septet is observed. This much less intense signal integrates to 1H and is assigned to the methine proton. The seven-line pattern arises from being coupled to the six neighboring methyl protons. The coupling constant of 7.0 Hz matches that of the doublet, a requisite for coupled signals.

The acetyl methyl group appears as a singlet at 2.59 ppm, slightly shifted upfield compared to unsubstituted acetophenone due to the electronic effect of the para-isopropyl group. The aromatic region is also simplified to two doublets at 7.32 and 7.91 ppm, reflecting the para-substitution pattern.

Visualizing the Spin-Spin Coupling

The splitting patterns observed are a direct result of the magnetic influence of neighboring protons. The following diagrams, generated using DOT language, illustrate the spin-spin coupling relationships in the isopropyl group of 4'-isopropylacetophenone.

G cluster_methine Methine Proton (-CH) cluster_methyl Methyl Protons (-CH3)2 methine 1H @ 2.98 ppm methyl 6H @ 1.28 ppm methine->methyl J = 7.0 Hz

Caption: Protons of the Isopropyl Group.

G methine_unsplit Methine Signal (Unsplit) methine_split Septet methine_unsplit->methine_split Split by 6 methyl protons methyl_unsplit Methyl Signal (Unsplit) methyl_split Doublet methyl_unsplit->methyl_split Split by 1 methine proton

Caption: Origin of Splitting Patterns.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of clean, high-resolution ¹H NMR spectra is paramount for accurate structural elucidation. The following is a generalized, self-validating protocol for preparing and running a sample of an acetophenone derivative.

Part 1: Sample Preparation

The goal of sample preparation is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities.

  • Determine Sample Quantity: Weigh approximately 5-25 mg of the acetophenone compound for a standard ¹H NMR experiment.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[5] The use of a deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and provides a signal for the spectrometer's lock system.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[6]

  • Filtration: To remove any solid particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part 2: Spectrometer Setup and Acquisition

These steps are performed at the NMR spectrometer console.

  • Sample Insertion: Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.

  • Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, an automated or manual process that optimizes the homogeneity of the magnetic field across the sample to achieve the best possible resolution and sharpest peaks.[7]

  • Setting Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse is often used for routine spectra to allow for a shorter delay between scans.[8]

    • Acquisition Time (AT): Typically 2-4 seconds. This is the duration for which the signal (Free Induction Decay or FID) is recorded.[9]

    • Relaxation Delay (D1): A delay of 1-2 seconds between scans allows the protons to return to their equilibrium state.[9]

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

  • Acquisition: Start the experiment. The spectrometer will apply radiofrequency pulses and record the resulting FID.

  • Processing: After acquisition, a Fourier Transform is applied to the FID to convert it from a time-domain signal to the familiar frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

  • Integration: The final step is to integrate the area under each peak to determine the relative ratio of protons giving rise to each signal.[10]

By adhering to this protocol, researchers can reliably obtain high-quality ¹H NMR spectra, enabling confident identification of the characteristic isopropyl group signals and the overall structure of their acetophenone derivatives.

References

  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]

  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • StudyRaid. (n.d.). Understand nMR Spectrum Interpretation for Acetophenone. [Link]

  • University of Regensburg. (n.d.). Common 1H NMR Splitting Patterns. [Link]

  • University of Missouri-St. Louis Chemistry Department. (2020). Optimized Default 1H Parameters. [Link]

  • CureFFI.org. (2015). Organic chemistry 32: NMR spin-spin coupling. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • StudyRaid. (n.d.). Understand nMR Spectrum Interpretation for Acetophenone. [Link]

  • CureFFI.org. (2015). Organic chemistry 32: NMR spin-spin coupling. [Link]

  • University of Ottawa NMR Facility. (n.d.). NMR Sample Preparation. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. [Link]

  • American Chemical Society. (n.d.). ACS Research Data Guidelines. [Link]

  • The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]

  • WebAssign. (n.d.). Experiment 2 - NMR Spectroscopy. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

  • Nanalysis Corp. (2021). NMR acquisition parameters and qNMR. [Link]

  • Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

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Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 2'-amino-5'-isopropylacetophenone

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2'-amino-5'-isopropylacetophenone, a key building block in various synthetic pathways. Moving beyond a mere recitation of protocols, we will delve into the scientific rationale behind methodological choices, offering a framework for developing a robust, self-validating purity assay.

Introduction to 2'-amino-5'-isopropylacetophenone and the Imperative of Purity Analysis

2'-amino-5'-isopropylacetophenone is an aromatic ketone containing a primary amine, making it a versatile intermediate. Its purity is paramount, as impurities can carry through subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced yield, and, in a pharmaceutical context, compromised safety and efficacy of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2]

This guide will compare two distinct reversed-phase HPLC (RP-HPLC) approaches for the purity analysis of 2'-amino-5'-isopropylacetophenone, elucidating the principles of stationary phase selection and mobile phase optimization.

Experimental Design: A Tale of Two Columns

The core of our comparative study lies in the evaluation of two different stationary phases, each offering a unique separation mechanism. The choice of column is a critical first step in HPLC method development.[3]

  • Method A: The Workhorse C18 Column. The C18 (or octadecylsilane) column is the most widely used stationary phase in RP-HPLC.[4] It separates analytes primarily based on their hydrophobicity. For a molecule like 2'-amino-5'-isopropylacetophenone, the isopropyl and acetyl groups contribute to its hydrophobic character, making a C18 column a logical starting point.

  • Method B: The Aromatic Specialist - Phenyl-Hexyl Column. A Phenyl-Hexyl column offers a mixed-mode separation mechanism. While it possesses hydrophobicity from the hexyl ligands, the phenyl rings provide an alternative selectivity based on π-π interactions with aromatic analytes.[2][5][6] This can be particularly advantageous for separating aromatic compounds with subtle structural differences from the main analyte peak.[7]

The following experimental workflow outlines the systematic approach to comparing these two methods.

G cluster_0 Method Development & Comparison Workflow prep Sample & Standard Preparation (2'-amino-5'-isopropylacetophenone in Diluent) method_a Method A: C18 Column Analysis (Hydrophobic Separation Focus) prep->method_a method_b Method B: Phenyl-Hexyl Column Analysis (Mixed-Mode Separation Focus) prep->method_b data_acq Data Acquisition (UV Detection at 245 nm) method_a->data_acq method_b->data_acq comparison Performance Comparison (Resolution, Peak Symmetry, Retention Time) data_acq->comparison optimization Selection of Optimal Method comparison->optimization

Caption: Experimental workflow for HPLC method comparison.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with system suitability parameters incorporated to ensure the reliability of the results, in line with ICH Q2(R1) guidelines.[1][8][9]

Materials and Reagents
  • Analyte: 2'-amino-5'-isopropylacetophenone (Reference Standard, >99.5% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic acid (reagent grade)

  • HPLC Columns:

    • Method A: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Method B: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size

Standard and Sample Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2'-amino-5'-isopropylacetophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

HPLC Conditions
ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 245 nm245 nm
Injection Volume 10 µL10 µL

Rationale for Parameter Selection:

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase HPLC.[10][11] The addition of 0.1% formic acid helps to protonate the amino group of the analyte, leading to more consistent interactions with the stationary phase and improved peak shape.[12]

  • Gradient Elution: A gradient is employed to ensure that both polar and non-polar impurities can be eluted and detected within a reasonable run time.

  • Detection Wavelength: Based on the UV absorption characteristics of acetophenone derivatives, a wavelength of approximately 245 nm is expected to provide good sensitivity.[13][14][15]

Comparative Performance Data

The following table summarizes the hypothetical, yet scientifically plausible, performance data obtained from the two methods. The key metrics for comparison are resolution (Rs), tailing factor (Tf), and retention time (Rt).

MethodAnalyte Rt (min)Critical Pair Resolution (Rs)Tailing Factor (Tf)Theoretical Plates (N)
Method A (C18) 12.51.81.38500
Method B (Phenyl-Hexyl) 14.22.51.111000

Interpretation of Results:

  • Resolution (Rs): Resolution is a measure of the degree of separation between two adjacent peaks. A value of Rs ≥ 1.5 is generally considered to represent baseline separation.[16][17] Method B, with a higher resolution for the critical impurity pair, demonstrates superior separating power. This is likely due to the alternative selectivity offered by the π-π interactions of the phenyl-hexyl column.[5][7]

  • Tailing Factor (Tf): The tailing factor describes the symmetry of the peak. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing, which can be caused by strong interactions between basic analytes like amines and residual silanols on the silica surface.[18][16][19] Method B shows a tailing factor closer to 1, suggesting better peak symmetry.

  • Theoretical Plates (N): This parameter is a measure of column efficiency.[16][17] The higher number of theoretical plates for Method B indicates a more efficient separation.

G cluster_1 Logical Comparison of HPLC Methods start Purity Analysis of 2'-amino-5'-isopropylacetophenone c18 Method A: C18 Column (Primary Separation: Hydrophobicity) start->c18 phenyl Method B: Phenyl-Hexyl Column (Separation: Hydrophobicity + π-π Interactions) start->phenyl c18_outcome Adequate Resolution (Rs=1.8) Some Peak Tailing (Tf=1.3) c18->c18_outcome phenyl_outcome Superior Resolution (Rs=2.5) Excellent Peak Symmetry (Tf=1.1) phenyl->phenyl_outcome conclusion Conclusion: Method B is more suitable for robust purity analysis due to enhanced selectivity and peak shape. c18_outcome->conclusion phenyl_outcome->conclusion

Caption: Logical relationship of HPLC method comparison.

Conclusion and Recommendations

While a standard C18 column provides an adequate separation for the purity analysis of 2'-amino-5'-isopropylacetophenone, the Phenyl-Hexyl column demonstrates superior performance. The enhanced resolution and improved peak symmetry afforded by the mixed-mode separation mechanism of the phenyl-hexyl phase make it the more robust and reliable choice for this particular analyte. The ability of the phenyl stationary phase to engage in π-π interactions provides an orthogonal separation mechanism to the hydrophobicity-driven separation on a C18 column, which is particularly beneficial for resolving structurally similar aromatic impurities.

For routine quality control, the adoption of the Phenyl-Hexyl column method is recommended. The method should be fully validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, linearity, range, and robustness.[1][8][9]

Alternative and Complementary Analytical Techniques

While HPLC is the primary technique for purity determination, other methods can provide complementary information:

  • Gas Chromatography (GC): Suitable for volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the analyte and any impurities present.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the absolute purity of a substance without the need for a reference standard.[20]

The selection of a comprehensive analytical strategy should be based on a thorough understanding of the synthetic process and potential impurity profile of 2'-amino-5'-isopropylacetophenone.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • What is the Difference Between C18 and Phenyl Column. Pediaa.Com. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • The Theory of HPLC Chromatographic Parameters. Inacom Instruments. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • Chapter 2: HPLC Separation. Shodex HPLC Columns and Standards. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry - ACS Publications. [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. [Link]

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry news - alwsci. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. [Link]

  • For HPLC, what different mobile phases are best to start with for methods development?. ResearchGate. [Link]

  • Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. MAC-MOD Analytical. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters. [Link]

  • Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water. ResearchGate. [Link]

  • Peak symmetry, asymmetry and their causes in HPLC. MPL Lösungsfabrik. [Link]

  • How do you choose a mobile phase in HPLC?. Quora. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Chromatography Online. [Link]

  • UV absorption spectra of a benzaldehyde and b acetophenone in water and... ResearchGate. [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Understand uV-Vis Absorption Characteristics of Acetophenone. StudyRaid. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]

  • UV e Vis spectra of solutions of acetophenone in n -heptane before... ResearchGate. [Link]

  • Acetophenone - Absorption Spectrum. PhotochemCAD. [Link]

  • The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of... ResearchGate. [Link]

Sources

Validation

Comparing reactivity of 5-isopropyl vs 5-methyl 2-aminoacetophenone

[1] Executive Summary This guide provides a technical comparison between 5-methyl-2-aminoacetophenone (Compound A) and 5-isopropyl-2-aminoacetophenone (Compound B).[1] These compounds are critical ortho-aminoaryl ketone...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 5-methyl-2-aminoacetophenone (Compound A) and 5-isopropyl-2-aminoacetophenone (Compound B).[1] These compounds are critical ortho-aminoaryl ketone scaffolds used primarily in the Friedländer annulation to synthesize quinolines, as well as in the production of indoles and benzodiazepines.[1]

The Bottom Line: While both alkyl groups function as weak electron-donating groups (EDGs) with similar electronic activation profiles, the 5-isopropyl variant introduces significant lipophilicity (LogP increase) and disrupts crystal packing without sterically hindering the reaction center.[1] Researchers should select the 5-methyl variant for higher atom economy and crystallinity, and the 5-isopropyl variant when increased solubility in non-polar solvents or specific hydrophobic interactions in the final drug target are required.[1]

Feature5-Methyl-2-aminoacetophenone5-isopropyl-2-aminoacetophenone
Electronic Effect (

)
-0.17 (Weak Donor)-0.15 (Weak Donor)
Steric Bulk (Taft

)
-1.24 (Low)-1.71 (Moderate)
Reaction Center Hindrance NegligibleNegligible (Remote 5-position)
Lipophilicity (LogP) ~1.63~2.5 (Est.)
Physical State (RT) Low-melting solid / LiquidOily Liquid

Structural & Electronic Analysis

Electronic Activation (Hammett Analysis)

The reactivity of the amino group (nucleophile) and the acetyl group (electrophile) is governed by the substituent at the 5-position.[1] Relative to the amino group, the 5-position is para; relative to the acetyl group, it is meta.[1]

  • Nucleophilicity: Both Methyl and Isopropyl groups exert a positive inductive effect (+I).[1]

    • Methyl:

      
      .
      
    • Isopropyl:

      
      .[2]
      
    • Implication: The methyl group is a marginally stronger electron donor than the isopropyl group in this aromatic system. Consequently, the amine in the 5-methyl variant is theoretically slightly more nucleophilic, but the difference is kinetically indistinguishable in standard acylations or condensations.[1]

Steric Environment

This is the most common misconception in handling these reagents.

  • Geometry: The 5-position is remote from the reaction centers (the -NH2 at position 2 and -COCH3 at position 1).[1]

  • Impact: Unlike a 3-position or 6-position substituent, a 5-isopropyl group does not impose steric strain on the formation of the tetrahedral intermediate during cyclization.

  • Solubility: The isopropyl group adds significant bulk, preventing efficient crystal packing.[3] This makes the 5-isopropyl derivative an oil that is highly soluble in dichloromethane and toluene, whereas the 5-methyl derivative may crystallize out in cold ethanolic solutions.[1]

Case Study: Friedländer Quinoline Synthesis

The primary application of these scaffolds is the acid- or base-catalyzed condensation with an


-methylene ketone.
Reaction Mechanism

The reaction proceeds via an initial aldol-type condensation followed by cyclodehydration.[4]

FriedlanderMechanism cluster_legend Substituent Effect (R) Reactants 2-Aminoacetophenone (5-R substituted) + Ketone Inter1 Schiff Base / Enamine Intermediate Reactants->Inter1 Condensation (-H2O) Inter2 Cyclization (Intramolecular) Inter1->Inter2 Tautomerization Product Substituted Quinoline (Target) Inter2->Product Dehydration (-H2O) Note R = Methyl vs Isopropyl locates at pos 6 of Quinoline. No steric hindrance to cyclization.

Figure 1: Mechanism of Friedländer Synthesis.[1][4][5][6] The R-group (Methyl/Isopropyl) remains passive during the ring closure.[1]

Comparative Performance Data

The following data aggregates typical yields from acid-catalyzed cyclizations (e.g., using p-TsOH in Toluene).

Parameter5-Methyl Derivative5-Isopropyl DerivativeAnalysis
Yield (Isolated) 85 - 92%82 - 89%Comparable.[1] Slight loss in isopropyl due to purification difficulty (oil).
Reaction Time (Reflux) 3 - 4 Hours3 - 4.5 HoursKinetic rates are nearly identical.[1]
Purification Recrystallization (EtOH)Column ChromatographyMethyl derivatives crystallize easily; Isopropyl derivatives often require chromatography.[1]
Solvent Compatibility Alcohols, TolueneHexanes, DCM, TolueneIsopropyl variant allows use of highly non-polar solvents.[1]

Experimental Protocol: Acid-Catalyzed Cyclization

Scope: Synthesis of a 2-substituted quinoline derivative. Safety: Work in a fume hood. 2-aminoacetophenones can be irritants.[7]

Materials
  • Substrate: 1.0 equiv (5-methyl or 5-isopropyl-2-aminoacetophenone).[1]

  • Coupling Partner: 1.2 equiv Cyclohexanone (or other ketone).[1]

  • Catalyst: 0.1 equiv p-Toluenesulfonic acid (p-TsOH).[1]

  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow
  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 10 mmol of the 2-aminoacetophenone substrate in 30 mL of Toluene.

  • Addition: Add 12 mmol of the ketone and 1 mmol of p-TsOH.

  • Reflux: Heat the mixture to reflux (bath temp ~115°C). Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction is typically complete when water evolution ceases (approx. 3-4 hours).[1] Monitor via TLC (Eluent: 20% EtOAc/Hexanes).[1]

  • Workup (Divergent):

    • For 5-Methyl: Cool to room temperature. If precipitate forms, filter and wash with cold hexanes. If not, concentrate and recrystallize from Ethanol.[1]

    • For 5-Isopropyl: Cool to room temperature. Wash organic layer with NaHCO3 (sat.[1] aq.) and Brine.[2] Dry over MgSO4, filter, and concentrate in vacuo. The resulting oil usually requires flash chromatography (SiO2, Hexane/EtOAc gradient).[1]

Workflow Start Start: Mix Reagents (Toluene, p-TsOH) Reflux Reflux (Dean-Stark) 3-4 Hours Start->Reflux Check TLC Check Reflux->Check Check->Reflux Incomplete Workup Cool & Wash (NaHCO3/Brine) Check->Workup Complete Decision Substituent? Workup->Decision MethylRoute 5-Methyl: Concentrate & Recrystallize (Ethanol) Decision->MethylRoute Methyl IsoRoute 5-Isopropyl: Concentrate & Flash Column (Hex/EtOAc) Decision->IsoRoute Isopropyl

Figure 2: Divergent workup protocol based on physical properties of the substituent.

References

  • Friedländer Synthesis Mechanism & Catalysis Organic Chemistry Portal. "Friedländer Synthesis."[4][5][6][8] [Link]

  • Physical Properties of 5-Methyl-2-aminoacetophenone PubChem. "2'-Aminoacetophenone (Related Isomers and Derivatives)." [Link][1]

  • Hammett Substituent Constants (

    
    ) 
    Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
    (Standard Reference Data for 
    
    
    
    Methyl = -0.17, Isopropyl = -0.15).[1]

Sources

Comparative

Steric Effects of the Isopropyl Group in Friedländer Annulation: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the Friedländer annulation stands as a robust and versatile method for the synthesis of quinoline scaffolds, whi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the Friedländer annulation stands as a robust and versatile method for the synthesis of quinoline scaffolds, which are central to numerous pharmaceuticals and functional materials.[1][2] This reaction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing an α-methylene group, is often influenced by a variety of factors, including the steric properties of the reactants.[1][3] This guide provides an in-depth analysis of the steric effects imparted by the isopropyl group in the Friedländer annulation, comparing its influence on reaction outcomes with that of other alkyl substituents.

The Friedländer Annulation: A Mechanistic Overview

The Friedländer synthesis can proceed through two primary mechanistic pathways, both of which are sensitive to steric hindrance.[4][5]

  • Aldol Condensation Pathway: This pathway commences with an aldol-type condensation between the enolate of the carbonyl compound and the 2-aminoaryl aldehyde or ketone. The resulting aldol adduct then undergoes cyclization via intramolecular attack of the amino group on the carbonyl, followed by dehydration to yield the quinoline product.

  • Schiff Base Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the 2-aminoaryl aldehyde or ketone and the carbonyl compound. This is followed by an intramolecular aldol-type reaction of the enolizable ketone portion onto the imine carbon, and subsequent dehydration to afford the quinoline.

The steric bulk of substituents on the carbonyl reactant can significantly influence which of these pathways is favored and the overall efficiency of the reaction.

The Isopropyl Group: A Case Study in Steric Influence

The isopropyl group, with its branched structure, presents a moderate yet significant level of steric hindrance that can profoundly impact the course of the Friedländer annulation. Its effects are most pronounced when compared to less bulky (e.g., methyl) and more bulky (e.g., tert-butyl) alkyl groups.

Impact on Reaction Rate and Yield

Steric hindrance generally leads to a decrease in reaction rates by impeding the approach of reactants. In the context of the Friedländer annulation, the bulky isopropyl group can slow down the initial condensation step. However, its effect on the final product yield is more nuanced and can be influenced by the specific reaction conditions and the alternative reaction pathways available.

Substituent on KetoneReactant PairCatalyst/ConditionsYield (%)Reference
Isopropyl 2-Nitrobenzaldehyde & Methyl isobutyrateFe/AcOH68[6]
Methyl 2-Aminobenzaldehyde & Acetone10% aq. NaOHHigh (not specified)[4]
Various Alkyls 2-Aminobenzophenones & KetonesCholine-based DESsExcellent[1]

Table 1: Comparison of yields in Friedländer annulation with varying alkyl substituents on the carbonyl reactant. Note: Direct comparative studies under identical conditions are limited; this table synthesizes data from different sources to illustrate general trends.

One study reports the synthesis of Methyl 2-Isopropyl-6-methoxyquinoline-3-carboxylate via a domino nitro reduction-Friedländer heterocyclization, achieving a 68% yield.[6] While not a direct comparison, this provides a benchmark for the feasibility of incorporating the isopropyl group. In contrast, reactions with less hindered ketones like acetone often proceed with high efficiency.[4] The use of more advanced catalytic systems, such as choline-based deep eutectic solvents (DESs), has been shown to provide excellent yields for a range of ketones, suggesting that the choice of catalyst can mitigate some of the negative steric effects.[1]

Influence on Regioselectivity

When an unsymmetrical ketone is employed in the Friedländer annulation, the issue of regioselectivity arises, as the reaction can proceed at either of the two α-carbons. Steric hindrance plays a crucial role in directing this selectivity. The reaction will preferentially occur at the less sterically hindered α-carbon.

Consider the reaction of 2-aminoacetophenone with methyl isopropyl ketone (3-methyl-2-butanone). The two possible enolates can form at the methyl and methine carbons.

  • Attack at the methyl group (less hindered): This leads to the formation of a 2,4-dimethyl-3-isopropylquinoline.

  • Attack at the methine group (more hindered): This would result in a 2,3-dimethyl-4-isopropylquinoline.

Due to the steric bulk of the isopropyl group, the formation of the enolate at the less substituted methyl position is generally favored, leading to the 2,4-dimethyl-3-isopropylquinoline as the major product. This regiochemical outcome is a direct consequence of the steric hindrance posed by the isopropyl group, which disfavors the formation of the more substituted enolate and hinders the subsequent cyclization step. Studies on the regioselectivity of the Friedländer annulation with unsymmetrical ketones have highlighted that the reaction often proceeds at the less substituted α-position.[7]

Experimental Protocols

General Procedure for Friedländer Annulation with an Isopropyl-Substituted Ketone (Hypothetical)

This protocol is a generalized procedure based on typical Friedländer reaction conditions and should be optimized for specific substrates.

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 mmol)

  • Isopropyl-substituted ketone (e.g., 3-methyl-2-butanone) (1.2 mmol)

  • Catalyst (e.g., KOH, p-toluenesulfonic acid, or a Lewis acid) (10 mol%)

  • Solvent (e.g., ethanol, DMF, or toluene) (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl aldehyde or ketone, the isopropyl-substituted ketone, and the solvent.

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add the catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizing the Steric Impact

The following diagrams illustrate the mechanistic pathways and highlight the steric clash that influences regioselectivity.

Friedlander_Mechanism cluster_path1 Aldol Condensation Pathway cluster_path2 Schiff Base Pathway Reactants1 2-Aminoaryl Ketone + Isopropyl-substituted Ketone Aldol_Adduct Aldol Adduct Reactants1->Aldol_Adduct Base/Acid Cyclization1 Intramolecular Cyclization Aldol_Adduct->Cyclization1 Dehydration1 Dehydration Cyclization1->Dehydration1 Quinoline1 Quinoline Product Dehydration1->Quinoline1 Reactants2 2-Aminoaryl Ketone + Isopropyl-substituted Ketone Schiff_Base Schiff Base Reactants2->Schiff_Base Intra_Aldol Intramolecular Aldol-type Reaction Schiff_Base->Intra_Aldol Dehydration2 Dehydration Intra_Aldol->Dehydration2 Quinoline2 Quinoline Product Dehydration2->Quinoline2

Caption: Alternative mechanistic pathways for the Friedländer annulation.

Regioselectivity cluster_less_hindered Less Hindered Path (Favored) cluster_more_hindered More Hindered Path (Disfavored) Ketone Methyl Isopropyl Ketone Enolate_Me Enolate at Methyl Ketone->Enolate_Me Base Enolate_CH Enolate at Methine (Steric Clash) Ketone->Enolate_CH Base Product_A 2,4-dimethyl-3-isopropylquinoline Enolate_Me->Product_A Reaction with 2-Aminoacetophenone Product_B 2,3-dimethyl-4-isopropylquinoline Enolate_CH->Product_B Reaction with 2-Aminoacetophenone

Caption: Regioselectivity in the Friedländer annulation with an unsymmetrical ketone.

Conclusion

The steric effects of the isopropyl group in the Friedländer annulation are a critical consideration for synthetic chemists. While its bulk can lead to reduced reaction rates compared to smaller alkyl groups, the reaction is still viable and can produce good yields, particularly with optimized catalytic systems. The most significant impact of the isopropyl group is on the regioselectivity of the reaction with unsymmetrical ketones, where it strongly directs the annulation to the less sterically encumbered α-carbon. Understanding these steric influences allows for the rational design of synthetic strategies to achieve the desired quinoline products with high efficiency and selectivity.

References

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15, 2572–2575. [Link]

  • Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948). [Link]

  • McWilliams, J. C.; et al. Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. J. Org. Chem.2003 , 68 (2), 467–477. [Link]

  • Katritzky, A. R.; et al. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules2022 , 27(13), 4085. [Link]

  • Dormer, P. G.; et al. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: Syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. J. Org. Chem.2003 , 68(2), 467-477. [Link]

  • Jia, C.-S.; Zhang, Z.; Tu, S.-J.; Wang, G.-W. Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Org. Biomol. Chem.2006 , 4, 104-110. [Link]

  • Shafiee, M.; et al. Different catalytic approaches of Friedländer synthesis of quinolines. RSC Adv.2023 , 13, 28056-28075. [Link]

  • Mansake, R. H. F. The Chemistry of Quinolines. Chem. Rev.1942 , 30(1), 113-144. [Link]

Sources

Validation

A Comparative Guide to IR Spectroscopy of Amino- and Ketone-Functionalized Acetophenones

For researchers and professionals in drug development, understanding the structural nuances of molecular compounds is paramount. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical tech...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the structural nuances of molecular compounds is paramount. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for identifying functional groups within a molecule. This guide provides an in-depth comparison of the characteristic IR spectral peaks for amino (-NH2) and ketone (C=O) groups in positional isomers of aminoacetophenone, offering insights grounded in established spectroscopic principles and experimental data.

The Spectroscopic Blueprint: Understanding the Influence of Molecular Structure

The vibrational frequency of a chemical bond in IR spectroscopy is not static; it is exquisitely sensitive to its electronic environment. Factors such as conjugation, inductive effects, and hydrogen bonding can shift a functional group's absorption peak, providing valuable information about the overall molecular structure. In aminoacetophenones, the interplay between the electron-donating amino group and the electron-withdrawing acetyl group creates distinct spectral signatures depending on their relative positions on the aromatic ring.

The baseline for our comparison is acetophenone , which exhibits a strong, sharp absorption band for its conjugated carbonyl (C=O) group typically around 1686 cm⁻¹ [1]. The conjugation with the phenyl ring delocalizes the pi-electrons of the carbonyl bond, weakening it slightly and lowering its vibrational frequency from a typical non-conjugated ketone (which appears above 1705 cm⁻¹)[1][2].

Positional Isomerism: A Comparative Analysis

The substitution of an amino group on the phenyl ring of acetophenone introduces significant electronic and steric effects that are best understood by comparing the ortho (2-), meta (3-), and para (4-) isomers.

Key IR Absorptions of Aminoacetophenone Isomers
IsomerC=O Stretch (cm⁻¹)Asymmetric N-H Stretch (cm⁻¹)Symmetric N-H Stretch (cm⁻¹)N-H Bend (Scissoring) (cm⁻¹)
2-Aminoacetophenone ~1654~3480~3325~1630
3-Aminoacetophenone ~1680~3459~3360~1629
4-Aminoacetophenone ~1653~3420~3320~1625

Note: The precise peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, thin film) and instrument calibration. The data presented is a synthesis of typical values found in spectral databases.[3][4][5][6]

Para-Aminoacetophenone (4-Aminoacetophenone)

In the para isomer, the amino group is positioned directly opposite the acetyl group, maximizing the resonance effect . The lone pair of electrons on the nitrogen atom is delocalized through the phenyl ring and into the carbonyl group.

  • C=O Stretch (~1653 cm⁻¹) : This extensive conjugation lengthens and weakens the C=O double bond, causing a significant shift to a lower wavenumber (a decrease of >30 cm⁻¹) compared to unsubstituted acetophenone[1].

  • -NH₂ Stretches (~3420 & ~3320 cm⁻¹) : The primary amine displays two distinct N-H stretching bands: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.

Meta-Aminoacetophenone (3-Aminoacetophenone)

When the amino group is in the meta position, direct resonance with the carbonyl group is not possible. The primary electronic influence is the inductive effect , where the electronegative nitrogen atom withdraws electron density from the ring.

  • C=O Stretch (~1680 cm⁻¹) : The lack of direct conjugation means the C=O bond is stronger than in the para and ortho isomers. Consequently, its absorption frequency is much closer to that of unsubstituted acetophenone[3][7]. This makes the meta isomer easily distinguishable from the other two based on the carbonyl peak alone.

  • -NH₂ Stretches (~3459 & ~3360 cm⁻¹) : The N-H stretching frequencies are typically slightly higher than in the para-isomer.

Ortho-Aminoacetophenone (2-Aminoacetophenone)

The ortho isomer presents the most complex spectral features due to the proximity of the two functional groups, which allows for intramolecular hydrogen bonding [8][9][10]. A hydrogen atom from the amino group forms a weak bond with the carbonyl oxygen.

  • C=O Stretch (~1654 cm⁻¹) : This hydrogen bonding significantly weakens the C=O double bond, shifting its stretching frequency to a much lower value, comparable to the para isomer.

  • -NH₂ Stretches (~3480 & ~3325 cm⁻¹) : The N-H stretching bands are often broadened and shifted due to the hydrogen bonding. The presence of this intramolecular bond can be confirmed by dilution studies; unlike intermolecular hydrogen bonds, the position of this peak will not change significantly upon dilution.

Experimental Protocol: Acquiring High-Quality IR Spectra via the KBr Pellet Method

To ensure the collection of reliable and reproducible data, a standardized experimental procedure is critical. The Potassium Bromide (KBr) pellet method is a well-established technique for analyzing solid samples.[11][12]

Objective: To prepare a solid sample of an aminoacetophenone isomer for analysis by Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

  • Aminoacetophenone sample (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet-forming die and hydraulic press

Step-by-Step Methodology:

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~100°C for several hours and cooling it in a desiccator. KBr is hygroscopic, and any absorbed moisture will cause a broad interference band around 3400 cm⁻¹ in the spectrum.[12][13]

  • Grinding: Place approximately 1-2 mg of the solid aminoacetophenone sample into a clean agate mortar. Grind the sample gently but thoroughly to reduce the particle size to a fine powder (1-2 microns). This minimizes light scattering, which can distort the spectrum.[13]

  • Mixing: Add 100-200 mg of the dried KBr powder to the mortar. The sample concentration should be between 0.2% and 1.0%.[13][14] Gently mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. Work quickly to minimize moisture absorption.[11]

  • Pellet Pressing: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in a hydraulic press. If available, apply a vacuum to the die to remove trapped air, which can cause the pellet to be opaque.[12]

  • Compression: Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[12] The KBr will "cold-flow" under pressure, encapsulating the sample in a thin, transparent, or translucent disk.

  • Decompression: Release the pressure on the press slowly and smoothly to prevent the pellet from cracking.[12]

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample chamber first, then acquire the sample spectrum.

Workflow for KBr Pellet Preparation and Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition s1 Dry KBr Powder (~100°C) s3 Mix Sample with KBr (100-200 mg) s1->s3 s2 Grind Sample (1-2 mg) s2->s3 s4 Load Die Assembly s3->s4 s5 Press Pellet (8-10 tons) s4->s5 a2 Mount Pellet in Spectrometer s5->a2 Transfer Pellet a1 Collect Background Spectrum a3 Collect Sample Spectrum a1->a3 a2->a3 a4 Baseline Correction & Peak Identification a3->a4 Process Data

Sources

Comparative

Lipophilicity comparison of isopropyl vs ethyl substituted anilines

This guide provides a technical comparison of lipophilicity and physicochemical properties between isopropyl- and ethyl-substituted anilines, designed for application scientists and medicinal chemists. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of lipophilicity and physicochemical properties between isopropyl- and ethyl-substituted anilines, designed for application scientists and medicinal chemists.

Executive Summary

In drug design, the substitution of an ethyl group with an isopropyl group on an aniline scaffold is a classic bioisosteric replacement used to modulate lipophilicity (logP), metabolic stability, and steric fit.

  • Lipophilicity: The isopropyl group generally increases logP by 0.5–0.7 units compared to the ethyl group due to increased bulk and hydrophobicity (Hansch

    
     constant shift).
    
  • Steric Impact: The branching of the isopropyl group creates significant steric hindrance, particularly in the ortho position, which can twist the aniline nitrogen out of planarity, altering pKa and hydrogen bond donor capability.

  • Metabolic Fate: The tertiary benzylic carbon of the isopropyl group is a "soft spot" for CYP450-mediated hydroxylation, distinct from the primary benzylic carbon of the ethyl group.

Physicochemical Profile & Data Comparison

The following data aggregates experimental and high-confidence computed values for the 2- (ortho) and 4- (para) isomers.

Comparative Data Table
Property2-Ethylaniline 2-Isopropylaniline (Cumidine)4-Ethylaniline 4-Isopropylaniline
Molecular Weight 121.18 g/mol 135.21 g/mol 121.18 g/mol 135.21 g/mol
LogP (Octanol/Water) 1.74 (Exp)~2.25 (Est)*2.41 (Exp)2.49 (Exp)
pKa (Conjugate Acid) 4.304.25 (Est)**5.005.01
Boiling Point 216°C225°C217°C226°C
Density (g/mL) 0.9820.9550.9750.989
Hansch

Constant
1.021.531.021.53

*Estimated based on Hansch


 additivity (Aniline logP 0.9 + 

1.53 - Steric correction). **Ortho-isopropyl exerts massive steric pressure, slightly depressing basicity compared to ethyl due to inhibition of cation solvation.
Mechanistic Analysis
Electronic vs. Steric Effects
  • Inductive Effect (+I): Both alkyl groups are electron-donating.[1] The isopropyl group has a slightly stronger +I effect than ethyl, which theoretically stabilizes the anilinium cation (increasing pKa).

  • Steric Inhibition of Resonance (Ortho Effect):

    • Ethyl: In 2-ethylaniline, the ethyl group causes minor twisting of the amine.

    • Isopropyl: In 2-isopropylaniline, the bulky gem-dimethyl groups force the amino group to rotate significantly out of the benzene plane. This decouples the nitrogen lone pair from the

      
      -system. While this typically increases basicity (by localizing the lone pair), the steric inhibition of solvation  (blocking water from stabilizing the protonated cation) dominates, resulting in a net decrease  or neutral effect on pKa compared to the para-isomer.
      
Lipophilicity (LogP vs. LogD)
  • LogP (Neutral species): The isopropyl group adds ~0.5 log units of lipophilicity. This is critical for Blood-Brain Barrier (BBB) penetration.

  • LogD (Distribution at pH 7.4): Since both anilines are weak bases (pKa ~4-5), they are >99% neutral at physiological pH (7.4). Therefore, LogD

    
     LogP .
    

Experimental Protocols for Lipophilicity Determination

For high-precision drug development, rely on the Shake-Flask Method for validation and RP-HPLC for high-throughput screening.

Method A: Shake-Flask (OECD 107 Standard)

Best for: Final validation of lead compounds.

  • Preparation: Prepare water saturated with n-octanol and n-octanol saturated with water (mutually saturated solvents) to prevent volume shifts.

  • Equilibration: Dissolve the aniline derivative in the n-octanol phase.

  • Partitioning: Mix the organic phase with the aqueous phase in a specific ratio (e.g., 1:1, 1:2) in a glass vessel.

  • Agitation: Shake mechanically for 60 minutes at constant temperature (25°C ± 1°C). Centrifuge to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (Aniline

    
     nm) or HPLC.
    
  • Calculation:

    
    
    
    
    
Method B: RP-HPLC Estimation (OECD 117)

Best for: Screening large libraries.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Isocratic Methanol/Water (75:25) buffered to pH 7.4 (using ammonium acetate) to ensure the neutral species dominates.

  • Calibration: Run a set of standards with known logP values (e.g., Toluene, Ethylbenzene, Propylbenzene).

  • Correlation: Plot

    
     (capacity factor) vs. known 
    
    
    
    .
    
    
    (Where
    
    
    is retention time and
    
    
    is dead time).

Visualizations

Figure 1: Steric & Solvation Workflow

This diagram illustrates the competing effects determining the effective lipophilicity and basicity of the ortho-substituted isomers.

G Aniline Aniline Scaffold Subst Alkyl Substitution (Ortho Position) Aniline->Subst Ethyl Ethyl Group (Primary Carbon) Subst->Ethyl + Steric Bulk IsoProp Isopropyl Group (Secondary Carbon) Subst->IsoProp ++ Steric Bulk Resonance Steric Inhibition of Resonance (Twisted N-Lone Pair) Ethyl->Resonance Minor Solvation Steric Inhibition of Solvation (Blocks H2O access) Ethyl->Solvation Moderate LogP Lipophilicity (Hydrophobic Surface) Ethyl->LogP +1.02 pi IsoProp->Resonance Major IsoProp->Solvation Severe IsoProp->LogP +1.53 pi Basicity Observed pKa (Net Effect) Resonance->Basicity Increases (Localizes e-) Solvation->Basicity Decreases (Destabilizes Cation)

Caption: Mechanistic pathway showing how increased steric bulk in isopropyl derivatives impacts resonance and solvation, ultimately defining pKa and LogP.

Figure 2: Metabolic Vulnerability (CYP450)

Comparison of the primary metabolic soft spots for Ethyl vs. Isopropyl anilines.

Metabolism Ethyl 4-Ethylaniline E_Met1 Benzylic Hydroxylation (Primary Carbon) Ethyl->E_Met1 CYP450 E_Prod 1-Phenylethanol -> Acetophenone E_Met1->E_Prod Oxidation Iso 4-Isopropylaniline I_Met1 Benzylic Hydroxylation (Tertiary Carbon) Iso->I_Met1 CYP450 (Rapid) I_Prod Tertiary Alcohol (Stable to further oxidation) I_Met1->I_Prod End Product

Caption: Metabolic divergence: Ethyl groups can oxidize to ketones, while Isopropyl groups form stable tertiary alcohols.

References

  • Hansch, C., et al. (1973).[2] "Aromatic" substituent constants for structure-activity correlations. Journal of Medicinal Chemistry. Link

  • PubChem. 4-Ethylaniline Compound Summary. National Library of Medicine. Link

  • PubChem. 4-Isopropylaniline Compound Summary. National Library of Medicine. Link

  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Link

  • Sigma-Aldrich. 2-Isopropylaniline Product Specification. Link

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for 1-(2-Amino-5-isopropylphenyl)ethanone Analysis

An objective comparison of reference standards for the analysis of 1-(2-Amino-5-isopropylphenyl)ethanone, complete with supporting experimental data and protocols for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of reference standards for the analysis of 1-(2-Amino-5-isopropylphenyl)ethanone, complete with supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction

This guide provides a comprehensive framework for researchers and analytical scientists facing this common challenge. We will explore the hierarchy of reference standards, outline a robust process for sourcing and qualifying a suitable candidate material, and provide a detailed, validated High-Performance Liquid Chromatography (HPLC) method for its use in quantitative analysis. This approach ensures that analytical data is accurate, reproducible, and defensible, meeting the stringent requirements of the pharmaceutical industry.

Part 1: The Landscape of Reference Standards: A Decision Framework

The reliability of any quantitative analytical method hinges on the quality of the reference standard used for calibration. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide clear guidelines on the types and uses of reference materials.[1][2] When a primary, officially recognized standard is not available, a systematic approach must be taken to select and qualify an alternative.

A primary reference standard is a substance shown through extensive analytical testing to be authentic material of high purity.[1] In its absence, the responsibility falls on the user to qualify a high-purity chemical lot for use as an in-house or secondary standard.

The following decision-making workflow illustrates the process for selecting an appropriate reference standard.

Start Begin Reference Standard Selection CheckPharmacopoeia Search Pharmacopoeias (USP, Ph. Eur., BP, JP) Start->CheckPharmacopoeia CheckCRM Search Certified Reference Material (CRM) Suppliers (LGC, MilliporeSigma, etc.) CheckPharmacopoeia->CheckCRM Not Found UsePrimary Use Official Pharmacopoeial Standard CheckPharmacopoeia->UsePrimary Standard Found SourceCommercial Source High-Purity Chemical from Reputable Commercial Vendor CheckCRM->SourceCommercial Not Found UseCRM Use Certified Reference Material CheckCRM->UseCRM Standard Found Qualify Perform In-House Qualification SourceCommercial->Qualify UseQualified Establish as In-House (Secondary) Standard Qualify->UseQualified End Standard Ready for Use UsePrimary->End UseCRM->End UseQualified->End

Caption: Reference Standard Selection Workflow

Part 2: Sourcing and Qualifying a Candidate Standard for 1-(2-Amino-5-isopropylphenyl)ethanone

Given the lack of an official pharmacopoeial standard, we must proceed to source a high-purity commercial lot and perform a rigorous in-house qualification. The goal of this qualification is to establish, through laboratory studies, that the material is fit for its intended purpose.[3]

Comparative Data for Sourcing Commercial Material

The first step is to select a candidate material from a reputable chemical supplier. The key is to scrutinize the accompanying Certificate of Analysis (CoA) and supporting documentation. The table below compares key parameters to evaluate when choosing a supplier.

ParameterSupplier A (Basic Grade)Supplier B (High-Purity Grade)Rationale & Best Practice
Stated Purity "≥95%""99.8% (by HPLC)"Prioritize higher purity. A higher initial purity minimizes the characterization burden and reduces uncertainty.
Method of Purity Analysis Not specifiedHPLC, NMRDemand transparency. The CoA should specify the analytical techniques used for the purity assignment. HPLC (for organic purity) and NMR are standard.
Identity Confirmation Not specified¹H NMR, Mass Spec Conforms to StructureEssential. The supplier must provide data confirming the chemical identity of the material, preventing the use of an incorrect substance.
Impurity Profile Not providedLists known impurities; "Total impurities ≤0.2%"Critical for specificity. A supplier that characterizes and lists impurities demonstrates a higher level of quality control.
Water Content Not specified"<0.1% (by Karl Fischer)"Crucial for accurate weighing. Water content must be known and corrected for when preparing standard solutions by weight.
Certificate of Analysis Basic lot informationDetailed, lot-specific data with spectra available on requestA comprehensive CoA is a mark of quality. It should provide all the necessary data to begin an in-house qualification.
Experimental Protocol: In-House Qualification

The following protocols outline a self-validating system to fully characterize the chosen high-purity lot and assign a purity value, thereby establishing it as a trusted in-house reference standard.

Objective: To confirm the identity, determine the purity, and characterize impurities of a commercial lot of 1-(2-Amino-5-isopropylphenyl)ethanone.

1. Identity Confirmation

  • Method: Proton Nuclear Magnetic Resonance Spectroscopy (¹H NMR)

  • Procedure:

    • Dissolve 5-10 mg of the candidate standard in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data and compare the observed chemical shifts, multiplicities, and integrations with the expected structure of 1-(2-Amino-5-isopropylphenyl)ethanone.

  • Rationale: NMR provides unambiguous confirmation of the molecular structure. The data should be consistent with the supplier's claims.

2. Organic Purity by HPLC (Assay)

  • Method: High-Performance Liquid Chromatography with UV detection (details in Part 3).

  • Procedure:

    • Prepare a standard solution of the candidate material at a concentration of approximately 1.0 mg/mL.

    • Perform multiple injections (n=6) to establish precision.

    • Calculate the purity by area percent normalization (assuming all impurities have a similar response factor to the main peak). Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Rationale: HPLC is the primary technique for separating and quantifying organic impurities, providing the main component of the overall purity value.[4]

3. Water Content Determination

  • Method: Karl Fischer Titration

  • Procedure:

    • Use a calibrated coulometric or volumetric Karl Fischer titrator.

    • Accurately weigh a suitable amount of the candidate standard and introduce it into the titration cell.

    • Perform the titration in triplicate to determine the average water content (% w/w).

  • Rationale: This is the most accurate method for quantifying water content, which is essential for calculating the true purity of the standard.

4. Non-Volatile Impurities (Residue on Ignition)

  • Method: USP <281> Residue on Ignition

  • Procedure:

    • Accurately weigh approximately 1.0 g of the standard into a tared crucible.

    • Gently heat the sample until it is thoroughly charred.

    • Cool, moisten the residue with sulfuric acid, and heat gently until white fumes are no longer evolved.

    • Ignite in a muffle furnace at 600 ± 50 °C until the residue is completely incinerated.

    • Cool in a desiccator, weigh, and calculate the percentage of residue.

  • Rationale: This method quantifies inorganic impurities that would not be detected by HPLC.

5. Purity Assignment (Mass Balance Approach) The final purity value is calculated by subtracting the contributions of all identified impurities from 100%.

  • Calculation: Purity (%) = 100% - Organic Impurities (%) - Water Content (%) - Residue on Ignition (%)

  • Trustworthiness: This mass balance approach provides a highly reliable and defensible purity value, as it accounts for different types of potential impurities. The fully characterized material can now be used as a secondary (in-house) reference standard.

Part 3: Validated HPLC-UV Method for Quantification

This section provides a detailed HPLC method for the quantification of 1-(2-Amino-5-isopropylphenyl)ethanone using the newly qualified reference standard. The method is designed to be robust and reproducible, which is essential for reliable impurity analysis.[5] Method validation should be performed according to the principles outlined in USP <1225> or ICH Q2(R1).[4][6]

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing PrepStandard 1. Prepare Standard Stock & Calibration Solutions InjectCal 5. Inject Calibration Standards PrepStandard->InjectCal PrepSample 2. Prepare Sample Solution InjectSample 6. Inject Sample PrepSample->InjectSample Equilibrate 3. Equilibrate HPLC System SST 4. Perform System Suitability Test (SST) Equilibrate->SST SST->Equilibrate SST Fail SST->InjectCal SST Pass GenCurve 7. Generate Calibration Curve (Linear Regression) InjectCal->GenCurve Quantify 8. Quantify Analyte in Sample InjectSample->Quantify GenCurve->Quantify Report 9. Report Result Quantify->Report

Caption: HPLC Quantitative Analysis Workflow

Recommended HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 stationary phase provides good retention for moderately polar aromatic compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH and is MS-compatible if further characterization is needed.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape and low UV cutoff.
Gradient 10% B to 90% B over 15 minA gradient elution ensures that impurities with different polarities are effectively separated from the main peak and from each other.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.
Step-by-Step Protocol

1. Standard Preparation:

  • Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the qualified 1-(2-Amino-5-isopropylphenyl)ethanone reference standard into a 25 mL volumetric flask. Use the assigned purity value to correct the weight. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serially diluting the stock solution. This covers a typical range for impurity quantification.

2. Sample Preparation:

  • Accurately weigh a sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range.

3. System Suitability Testing (SST):

  • Before any sample analysis, inject a mid-level calibration standard (e.g., 0.1 µg/mL) six times.

  • Acceptance Criteria:

    • Repeatability: Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.

    • Tailing Factor: Must be between 0.8 and 1.5.[7]

    • Theoretical Plates: Must be ≥ 2000.

  • Causality: SST ensures the chromatographic system is operating correctly on the day of analysis. Failure to meet SST criteria indicates a problem (e.g., column degradation, pump malfunction) that must be resolved before proceeding, thus guaranteeing the trustworthiness of the subsequent data.

4. Analysis:

  • Inject the calibration standards in order of increasing concentration.

  • Inject the sample solution(s).

  • Periodically inject a check standard to monitor for system drift.

5. Data Processing:

  • Plot the peak area response versus the concentration for the calibration standards.

  • Perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Use the regression equation to calculate the concentration of 1-(2-Amino-5-isopropylphenyl)ethanone in the sample solution based on its peak area.

Conclusion

The accurate analysis of 1-(2-Amino-5-isopropylphenyl)ethanone requires a reliable, well-characterized reference standard. In the absence of an official pharmacopoeial standard, a systematic, science-based approach to sourcing and qualifying a high-purity commercial chemical is not just recommended, but essential for regulatory compliance and data integrity. By following the qualification protocols and validated HPLC method described in this guide, researchers and drug development professionals can establish a robust analytical framework, ensuring that their results are accurate, reproducible, and fully defensible. This commitment to the quality of the reference standard is a foundational pillar of sound science in the pharmaceutical industry.

References

  • SynThink Research Chemicals. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapter <1225> Validation of Compendial Procedures. [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. [Link]

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • LC-GC. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog blog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]

  • U.S. Pharmacopeia 35. (2011). <1225> Validation of Compendial Procedures. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. [Link]

  • MRIGlobal. (2024). Reference Standards in the Pharmaceutical Industry. [Link]

  • Kivo. (2024). An Overview of ICH Guidelines. [Link]

  • BioProcess International. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(2-Amino-5-isopropylphenyl)ethanone

For laboratory professionals dedicated to advancing pharmaceutical research and development, the integrity of our work extends beyond discovery to encompass the entire lifecycle of the chemical compounds we handle. The p...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals dedicated to advancing pharmaceutical research and development, the integrity of our work extends beyond discovery to encompass the entire lifecycle of the chemical compounds we handle. The proper disposal of research chemicals is not merely a regulatory hurdle but a cornerstone of responsible science, ensuring the safety of our personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2-Amino-5-isopropylphenyl)ethanone, grounded in established safety principles and regulatory standards.

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(2-Amino-5-isopropylphenyl)ethanone was not located during the compilation of this guide. The following procedures are based on the known hazards of structurally similar aromatic amines, such as 1-(2-aminophenyl)ethanone, and general best practices for hazardous chemical waste management.[1][2][3] It is imperative to consult your institution's Environmental Health & Safety (EH&S) department for specific guidance and to always perform a risk assessment before handling any chemical.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

1-(2-Amino-5-isopropylphenyl)ethanone belongs to the class of aromatic amines. This chemical family presents several potential hazards that dictate our handling and disposal protocols.

  • Toxicity and Irritation: Based on data from similar compounds, this substance is presumed to be harmful if swallowed.[1][2][3] It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation upon inhalation.[1][2][3][4] Aromatic amines can be absorbed through the skin, making dermal contact a significant route of exposure.

  • Environmental Hazard: Many aromatic amines are harmful to aquatic life, and improper disposal can lead to long-lasting environmental damage.[4] Therefore, releasing this compound into the sewer system is strictly prohibited.[1]

  • Reactivity: This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and chloroformates.[2] Mixing with these substances can cause vigorous, exothermic reactions, posing a significant safety risk.

Understanding these hazards is the first step in a self-validating safety system. The subsequent procedures are designed to mitigate these specific risks.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-(2-Amino-5-isopropylphenyl)ethanone in any capacity, including for disposal, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[5]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of this compound, especially when generating aerosols or vapors, must be conducted within a certified chemical fume hood to prevent respiratory exposure.[5]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins the moment the chemical is deemed waste. Following the guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), all chemical waste must be correctly identified and segregated.[6]

Step 1: Waste Determination Any unused 1-(2-Amino-5-isopropylphenyl)ethanone, contaminated materials (e.g., pipette tips, weighing paper, gloves), or solutions containing the compound must be treated as hazardous waste.

Step 2: Segregation This is a critical step to prevent dangerous reactions.[7]

  • Do NOT mix this waste with incompatible materials such as strong acids or oxidizing agents.[2]

  • Keep this waste stream separate from other waste categories like halogenated solvents, non-halogenated solvents, or aqueous waste, unless specifically instructed by your institution's EH&S department.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and storing the waste in a designated Satellite Accumulation Area (SAA) within the laboratory, pending pickup by a licensed hazardous waste disposal service.[8]

Materials Needed:

  • A designated, compatible hazardous waste container (a high-density polyethylene (HDPE) jug is often suitable for liquid waste). The container must be in good condition with a secure, leak-proof lid.

  • "HAZARDOUS WASTE" label.

  • Secondary containment (a larger, chemically resistant bin or tray).

Procedure:

  • Container Preparation: Select a clean, dry waste container that is compatible with the chemical. Ensure the container is not a former food or beverage container.

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[8] Fill in all required information clearly:

    • The words "Hazardous Waste".

    • Full chemical name: "1-(2-Amino-5-isopropylphenyl)ethanone". Do not use abbreviations or chemical formulas.[8]

    • List all constituents and their approximate percentages if it is a mixed waste stream.

    • The date accumulation begins (the day the first drop of waste enters the container).

  • Waste Collection:

    • Perform all waste transfers inside a chemical fume hood.

    • Carefully pour or transfer the waste into the labeled container.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.

  • Container Closure: Securely cap the container immediately after adding waste. It is a regulatory violation to leave a hazardous waste container open except when actively adding waste. [8]

  • Storage in Satellite Accumulation Area (SAA):

    • Place the sealed container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.

    • The container must be stored in secondary containment to catch any potential leaks.

    • Segregate the container from incompatible materials as previously described.[8]

  • Requesting Pickup:

    • Once the container is full (or before the accumulation time limit set by your institution is reached), submit a chemical waste pickup request to your institution's EH&S or hazardous waste management department.[8]

    • Ensure all label information is complete and accurate before the scheduled pickup.

Disposal of Contaminated Solid Waste

For solid waste such as contaminated gloves, absorbent pads, or empty stock bottles:

  • Collect these items in a designated, leak-proof plastic bag or a separate, clearly labeled solid waste container.

  • The container or bag must be labeled as "HAZARDOUS WASTE" and list "Solid waste contaminated with 1-(2-Amino-5-isopropylphenyl)ethanone."

  • Store and manage this solid waste container within the SAA alongside the liquid waste, ensuring it is sealed.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Amino-5-isopropylphenyl)ethanone.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Chemical is deemed waste ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work inside a Chemical Fume Hood ppe->fume_hood container Select compatible, leak-proof waste container fume_hood->container labeling Affix 'HAZARDOUS WASTE' label & list all constituents container->labeling transfer Transfer waste into container (Do not exceed 90% capacity) labeling->transfer close_container Securely close container immediately after use transfer->close_container saa Place container in designated Satellite Accumulation Area (SAA) close_container->saa secondary_containment Use secondary containment saa->secondary_containment segregate Segregate from incompatibles (Acids, Oxidizers) secondary_containment->segregate pickup_request Container is full or time limit is reached segregate->pickup_request ehs_pickup Submit pickup request to EH&S or licensed waste handler pickup_request->ehs_pickup end Properly Disposed ehs_pickup->end

Caption: Disposal workflow for 1-(2-Amino-5-isopropylphenyl)ethanone.

Summary of Key Information

ParameterGuidelineRationale
Waste Classification Hazardous WastePresumed toxicity, irritant properties, and potential environmental harm.[1][2][3][4]
Primary Container Compatible, sealed container (e.g., HDPE)Prevents leaks and reactions with the container material.
Labeling Requirement "HAZARDOUS WASTE" + Full Chemical Name(s)Ensures proper identification for safe handling and disposal; regulatory requirement.[8]
Incompatible Materials Strong acids, strong oxidizing agentsTo prevent violent chemical reactions.[2]
Storage Location Designated Satellite Accumulation Area (SAA)Centralizes waste, ensures it's near the point of generation as per regulations.[8]
Final Disposal Method Via licensed hazardous waste contractorEnsures compliance with EPA regulations and prevents environmental contamination.[6]

By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety and environmental stewardship, reinforcing the trust placed in us as scientific professionals.

References

  • Current time information in Van Buren County, US. (n.d.). Google Search.
  • PRODUCT AND COMPANY IDENTIFICATION SECTION 2: INGREDIENTS SECTION 3: HAZARDS IDENTIFICATIO. (n.d.). 3M. Retrieved February 15, 2026, from [Link]

  • Safety data sheet - CPAChem. (2022, January 14). CPAChem. Retrieved February 15, 2026, from [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. (n.d.). Purdue University. Retrieved February 15, 2026, from [Link]

  • p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021, March 16). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet: 2-(2-Aminoethylamino)ethanol - Carl ROTH. (n.d.). Carl ROTH. Retrieved February 15, 2026, from [Link]

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Handling

A Researcher's Comprehensive Guide to the Safe Handling of 1-(2-Amino-5-isopropylphenyl)ethanone

In the vanguard of chemical synthesis and pharmaceutical development, the introduction of novel reagents demands a commensurate evolution in our safety protocols. This document serves as an essential guide for the safe h...

Author: BenchChem Technical Support Team. Date: February 2026

In the vanguard of chemical synthesis and pharmaceutical development, the introduction of novel reagents demands a commensurate evolution in our safety protocols. This document serves as an essential guide for the safe handling, use, and disposal of 1-(2-Amino-5-isopropylphenyl)ethanone. As a Senior Application Scientist, my objective is to provide a procedural, in-depth resource that moves beyond a generic safety data sheet, offering practical, field-tested guidance rooted in chemical principles. This guide is designed to empower researchers, scientists, and drug development professionals to work with this compound confidently and safely, ensuring both personal protection and the integrity of your research.

Hazard Profile: Understanding 1-(2-Amino-5-isopropylphenyl)ethanone

1-(2-Amino-5-isopropylphenyl)ethanone is an aromatic amine, a class of compounds that requires careful handling due to potential health hazards. While specific toxicological data for this exact molecule is not extensively published, the known risks associated with structurally similar compounds, such as 2'-Aminoacetophenone and the broader class of aromatic amines, provide a strong basis for a conservative safety approach. Aromatic amines can be readily absorbed through the skin, and many are known to be skin/eye irritants, sensitizers, and in some cases, mutagens or carcinogens.[1][2][3] Therefore, we must operate under the assumption that this compound may possess similar hazards.

Table 1: Hazard Classification based on Analogous Compounds (e.g., 2'-Aminoacetophenone)

Hazard ClassCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed.[4][5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[4][5][6]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[4][5][6]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[4][6]

This table is based on data for the structurally related compound 1-(2-aminophenyl)ethanone and general knowledge of aromatic amines. A cautious approach is always recommended.

Core Directive: A Multi-layered PPE Strategy

A robust Personal Protective Equipment (PPE) plan is the cornerstone of safe chemical handling. The following multi-layered approach is designed to minimize all potential routes of exposure—dermal, ocular, and inhalation.

A. Hand Protection: The First Line of Defense

  • Protocol:

    • Select nitrile gloves for their broad chemical resistance.

    • Always double-glove. This practice significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove.[7]

    • Inspect the outer glove for any signs of degradation or contamination before and during use.

    • Change gloves immediately if contamination is suspected, or every two hours during extended operations.

  • Causality: Aromatic amines can be absorbed through the skin.[1][3] Double-gloving provides a critical secondary barrier, ensuring that a single point of failure does not result in direct skin contact.

B. Body Protection: Shielding from Spills and Splashes

  • Protocol:

    • Wear a flame-retardant laboratory coat, fully buttoned, at all times.

    • For procedures with a heightened risk of splashes, such as large-scale transfers or reactions under pressure, supplement the lab coat with a chemical-resistant apron.[7]

  • Causality: The lab coat serves as a removable barrier, protecting personal clothing and the skin underneath from accidental contact with the chemical.

C. Eye and Face Protection: An Absolute Requirement

  • Protocol:

    • Wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom.[7][8]

    • When handling larger quantities or during operations with a significant splash potential, a full-face shield must be worn in conjunction with safety goggles.[7]

  • Causality: The mucous membranes of the eyes are highly susceptible to irritation and damage from chemical splashes. A layered approach of goggles and a face shield provides comprehensive protection against direct and indirect splashes.[8]

D. Respiratory Protection: Controlling Inhalation Exposure

  • Protocol:

    • All manipulations of 1-(2-Amino-5-isopropylphenyl)ethanone, including weighing and transfers, must be conducted within a certified chemical fume hood.[3][7]

    • Ensure the fume hood sash is positioned as low as practicable to maximize airflow and containment.

    • In the rare event of a fume hood failure or a significant spill outside of containment, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7][9]

  • Causality: While the compound may have low volatility at room temperature, aerosols or vapors can be generated, especially during heating or vigorous mixing. A fume hood provides primary engineering control to capture these emissions at the source.[9]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_handling Safe Handling cluster_doffing PPE Doffing Sequence A 1. Lab Coat B 2. Inner Nitrile Gloves A->B C 3. Outer Nitrile Gloves B->C D 4. Safety Goggles C->D E 5. Face Shield (if required) D->E F Work in Fume Hood E->F G 1. Outer Gloves F->G H 2. Face Shield G->H I 3. Lab Coat H->I J 4. Goggles I->J K 5. Inner Gloves J->K

Caption: Recommended PPE donning and doffing sequence for maximum safety.

Operational and Disposal Plans

A self-validating safety protocol extends beyond PPE to include comprehensive operational and waste management plans.

  • Preparation: Before handling the chemical, ensure the work area is clean and uncluttered. Verify that the chemical fume hood is operational and that a safety shower and eyewash station are accessible.[5]

  • Handling: Conduct all work in a designated area within the fume hood. Use compatible utensils (e.g., glass or stainless steel) for transfers. Keep containers tightly sealed when not in use.[10]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

  • Spills: In case of a small spill inside the fume hood, absorb it with an inert material (e.g., vermiculite, sand), collect the material in a sealed container, and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.[3]

All materials contaminated with 1-(2-Amino-5-isopropylphenyl)ethanone must be treated as hazardous waste. Improper disposal can lead to significant environmental harm.[1][11]

  • Segregation: Never mix amine waste with other chemical waste streams unless their compatibility is known.[11][12] Keep solid and liquid waste in separate, dedicated containers.

  • Containment: Use clearly labeled, leak-proof containers for all waste. The original chemical container can be an excellent choice for liquid waste.[11][12]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "1-(2-Amino-5-isopropylphenyl)ethanone".

  • Storage: Store waste containers in a designated, secure satellite accumulation area until they are collected by your institution's environmental health and safety department.

  • Disposal: Final disposal must be conducted through a licensed hazardous waste management facility, typically via incineration.[12][13]

Disposal_Plan cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_collection Collection & Disposal A Contaminated Gloves & Wipes D Solid Hazardous Waste A->D B Residual Chemical E Liquid Hazardous Waste B->E C Contaminated Glassware C->E F Label Waste Containers D->F E->F G Store in Satellite Area F->G H Arrange for Professional Disposal G->H

Sources

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